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  • Product: Cys-[HIV-Tat (47-57)]
  • CAS: 583836-55-9

Core Science & Biosynthesis

Foundational

Unlocking Intracellular Delivery: The Mechanistic Landscape of Cys-[HIV-Tat (47-57)] Cell Entry

Executive Summary The transactivator of transcription (Tat) peptide, specifically the basic domain spanning residues 47–57 (YGRKKRRQRRR), remains the canonical archetype for Cell-Penetrating Peptides (CPPs). The addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transactivator of transcription (Tat) peptide, specifically the basic domain spanning residues 47–57 (YGRKKRRQRRR), remains the canonical archetype for Cell-Penetrating Peptides (CPPs). The addition of an N-terminal Cysteine residue—creating Cys-[HIV-Tat (47-57)] —transforms this sequence from a simple penetrating motif into a highly versatile, redox-responsive delivery vector. This whitepaper dissects the triphasic cellular entry mechanism of Cys-Tat, details the causality behind its intracellular trafficking, and provides self-validating experimental frameworks for drug development professionals.

The Molecular Anatomy of Cys-Tat (47-57)

The efficacy of Cys-Tat (Sequence: C-YGRKKRRQRRR) relies on the synergistic function of two distinct structural domains:

  • The Arginine-Rich Motif (ARM): The sequence is dominated by six arginine residues. Unlike lysine, which possesses a simple primary amine, the guanidinium headgroup of arginine remains protonated under all physiological pH conditions. This structure allows it to form stable, bidentate hydrogen bonds with negatively charged sulfates and phosphates on the cell surface, a phenomenon often termed "arginine magic"[1].

  • The Cysteine Handle: The N-terminal sulfhydryl (-SH) group provides a bio-orthogonal attachment point. It enables stable conjugation via maleimide chemistry (forming a non-cleavable thioether bond) or reversible conjugation via pyridyl disulfides. The latter is critical for 2[2], allowing the cargo to detach from the CPP once inside the reducing environment of the cytosol.

The Triphasic Mechanism of Cellular Entry

The internalization of cargo-conjugated Cys-Tat is not a simple puncturing of the cell membrane. It is a highly orchestrated, energy-dependent biological cascade that occurs in three distinct phases:

Phase I: Electrostatic Docking via HSPGs

The initial interaction is purely physical. The cationic guanidinium groups of Cys-Tat electrostatically scavenge the plasma membrane, seeking out 3, specifically syndecans[3]. This binding concentrates the peptide on the cell surface, acting as a primary receptor docking event.

Phase II: Internalization via Macropinocytosis

While free Tat peptides at artificially high concentrations can undergo direct membrane translocation, cargo-conjugated Cys-Tat enters predominantly via endocytosis[4]. The cross-linking of HSPGs by the multivalent Tat peptide triggers the activation of the Rac1 GTPase pathway. This induces rapid actin cytoskeleton rearrangement, leading to membrane ruffling and the engulfment of the Tat-cargo complex into large fluid-filled vesicles known as 5[5].

Phase III: Endosomal Escape & Redox-Triggered Release

This is the critical bottleneck of CPP-mediated delivery. As the macropinosome matures into a late endosome, the luminal pH drops. The concentrated arginine residues interact with anionic lipids enriched in late endosomes, such as 1[1]. This interaction induces transient membrane destabilization and leakage, allowing the Cys-Tat-cargo complex to escape into the cytosol.

Once in the cytosol, the local environment shifts drastically. The extracellular space is oxidative, but the cytosol is highly reducing (containing 1–10 mM Glutathione). If the cargo was conjugated to Cys-Tat via a disulfide bond, this GSH gradient rapidly cleaves the linkage, releasing the free, biologically active cargo[2].

Visualizing the Pathway

Pathway Tat Cys-Tat Conjugate (Extracellular) HSPG HSPG Docking (Plasma Membrane) Tat->HSPG Electrostatic Binding Actin Actin Rearrangement (Rac1 Pathway) HSPG->Actin Receptor Cross-linking Macro Macropinocytosis (Vesicle Formation) Actin->Macro Membrane Ruffling Endo Endosome Acidification (BMP Interaction) Macro->Endo Internalization Escape Endosomal Escape (Membrane Leakage) Endo->Escape pH Drop & Lipid Binding Redox Disulfide Reduction (Cytosolic GSH) Escape->Redox Cytosolic Entry Release Free Cargo (Cytosol/Nucleus) Redox->Release Thiol Cleavage

Diagram 1: Triphasic cellular entry and redox-responsive release pathway of Cys-Tat conjugates.

Quantitative Dynamics of Tat-Mediated Uptake

To engineer effective therapeutics, one must understand the quantitative thresholds that govern CPP behavior. The following table summarizes the critical biophysical parameters of Cys-Tat entry:

ParameterTypical Value / ObservationMechanistic Implication
Arginine Threshold ~8–12 residuesMinimum cationic charge density required for efficient endosomal escape via BMP interaction[1].
Uptake Kinetics t1/2​ ≈ 10–15 minutesRapid initial docking to HSPGs followed by swift actin-driven macropinocytosis[5].
Endosomal Escape Efficiency < 5–10%The primary bottleneck in CPP delivery; the vast majority of cargo is routed to lysosomal degradation[1].
Cytosolic GSH Concentration 1–10 mM (vs Extracellular 2–20 µM)Provides the necessary reducing potential to cleave disulfide-linked Cys-Tat cargoes instantly upon cytosolic entry[2].

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, experimental workflows involving Cys-Tat must account for its extreme stickiness and tendency to form dimers. The following protocols are designed with built-in causality to prevent common false positives.

Protocol 1: Thiol-Directed Conjugation of Cys-Tat
  • Step 1: Peptide Reduction. Incubate Cys-Tat with 10x molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes.

    • Causality (E-E-A-T): Cysteine-containing peptides rapidly form intermolecular disulfide dimers (Tat-S-S-Tat) in ambient oxygen. TCEP reduces these dimers without competing with the downstream maleimide reaction (unlike DTT or BME, which contain reactive thiols and would require a purification step before conjugation).

  • Step 2: Conjugation. Add the reduced Cys-Tat to a maleimide-functionalized cargo (e.g., Maleimide-Fluorophore) in PBS (pH 7.2) and react for 2 hours at room temperature.

  • Step 3: Purification. Remove unreacted peptide via Size Exclusion Chromatography (SEC) or dialysis.

Protocol 2: Mechanistic Dissection of Cellular Uptake
  • Step 1: Pathway Inhibition. Pre-incubate target cells for 30 minutes with specific inhibitors:

    • EIPA (50 µM): Inhibits Na+/H+ exchangers, specifically blocking macropinocytosis.

    • Sodium Chlorate (50 mM): Depletes cell surface sulfation, proving the necessity of HSPG electrostatic docking.

    • 4°C Incubation: Halts all ATP-dependent endocytosis, isolating direct membrane translocation.

  • Step 2: Incubation. Add the Cys-Tat conjugate (1–5 µM) for 1 hour.

  • Step 3: The Acid/Trypsin Wash (Critical Step). Wash cells with a low-pH buffer (0.2 M glycine, 0.15 M NaCl, pH 3.0) or Trypsin-EDTA for 5 minutes.

    • Causality (E-E-A-T): Arginine-rich CPPs exhibit extreme electrostatic affinity for the outer leaflet of the plasma membrane. Failing to aggressively strip these surface-bound peptides results in massive false-positive fluorescence signals during flow cytometry, conflating exterior membrane adhesion with true cytosolic internalization.

  • Step 4: Analysis. Quantify total uptake via Flow Cytometry and assess subcellular localization (punctate endosomal vs. diffuse cytosolic) via Confocal Microscopy.

Workflow Prep 1. Conjugation (Cys-Thiol Chemistry) Inhib 2. Pathway Inhibition (EIPA / Chlorate / 4°C) Prep->Inhib Incub 3. Cell Incubation (Time-course) Inhib->Incub Wash 4. Trypsin/Acid Wash (Remove Surface Tat) Incub->Wash Analyze 5. Flow Cytometry & Confocal Imaging Wash->Analyze

Diagram 2: Self-validating experimental workflow for dissecting Cys-Tat internalization mechanisms.

Conclusion & Future Perspectives

The Cys-[HIV-Tat (47-57)] peptide represents a sophisticated intersection of electrostatics, lipid biology, and redox chemistry. While its ability to hijack macropinocytosis via HSPG docking is highly efficient, the endosomal escape phase remains the primary limitation for therapeutic efficacy. Future drug development efforts must focus on pairing Cys-Tat with endosomolytic agents or engineering the cargo linkage to maximize the cytosolic bioavailability of the delivered payload.

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Exploratory

Engineering Cellular Entry: A Comprehensive Technical Guide to Cys-[HIV-Tat (47-57)] Peptide Structure, Function, and Conjugation Dynamics

Executive Summary The transactivator of transcription (Tat) protein, derived from the Human Immunodeficiency Virus type 1 (HIV-1), contains a highly basic domain that has become the gold standard in intracellular deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transactivator of transcription (Tat) protein, derived from the Human Immunodeficiency Virus type 1 (HIV-1), contains a highly basic domain that has become the gold standard in intracellular delivery[1]. The synthetic derivative Cys-[HIV-Tat (47-57)] represents a critical bioengineering advancement: the strategic addition of an N-terminal cysteine residue to the canonical Tat(47-57) sequence. This modification provides a bio-orthogonal sulfhydryl (-SH) handle for site-specific conjugation, allowing researchers to attach diverse therapeutic and diagnostic cargoes without compromising the peptide's intrinsic cell-penetrating properties. This whitepaper provides an in-depth analysis of the peptide's structural biochemistry, internalization mechanisms, and field-proven conjugation protocols.

Structural Biochemistry & Physicochemical Properties

The remarkable transduction efficiency of Cys-Tat(47-57) is entirely dictated by its primary amino acid sequence and resulting physicochemical profile.

Causality of Molecular Design

The core sequence (YGRKKRRQRRR) is highly enriched with Arginine (R) and Lysine (K) residues[2]. The causality behind this design lies in the guanidinium headgroups of the arginine residues. Unlike simple primary amines, guanidinium groups remain protonated under physiological conditions and form robust, bidentate hydrogen bonds with the anionic phosphate groups of the cellular lipid bilayer and cell-surface glycosaminoglycans[1].

The addition of the N-terminal Cysteine (C) is spatially separated from the polybasic core by a Tyrosine-Glycine (YG) spacer. This ensures that when a bulky cargo (e.g., a nanoparticle or fluorophore) is conjugated to the thiol group, steric hindrance does not disrupt the critical arginine-membrane interactions.

Table 1: Quantitative Physicochemical Profile of Cys-Tat(47-57)

PropertyValue / Description
Amino Acid Sequence Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (CYGRKKRRQRRR)
Molecular Weight 1661.99 g/mol [2]
Chemical Formula C₆₇H₁₂₄N₃₄O₁₄S[2]
Net Charge (pH 7.4) +8
Isoelectric Point (pI) ~12.0
Solubility Highly soluble in aqueous buffers

Mechanistic Pathways of Cellular Internalization

The internalization of Cys-Tat(47-57) is not limited to a single pathway; rather, it exhibits a concentration- and cargo-dependent duality[1]. Understanding these pathways is critical for predicting the intracellular fate of conjugated therapeutics.

  • Direct Membrane Translocation (Energy-Independent): At high local concentrations, the polycationic peptide acts like a surfactant. It engages in electrostatic interactions with the negatively charged phospholipid bilayer, inducing transient lipid remodeling. This leads to the formation of inverted micelles or transient pores, allowing the peptide-cargo complex to slip directly into the cytoplasm without being trapped in a vesicle[1].

  • Endocytosis (Energy-Dependent): For larger cargoes (e.g., nanoparticles or large proteins), the dominant entry mechanism is macropinocytosis and clathrin-mediated endocytosis[1]. The complex is engulfed into an early endosome. The critical bottleneck here is endosomal escape. As the endosome matures and its internal pH drops, the high charge density of the Tat peptide destabilizes the endosomal membrane (the "proton sponge" effect or direct lipid disruption), releasing the cargo into the cytosol before lysosomal degradation occurs.

Internalization Extracellular Extracellular Space (Cys-Tat-Cargo Complex) Membrane Plasma Membrane (Anionic Phospholipids) Extracellular->Membrane Electrostatic Interaction Direct Direct Translocation (Energy-Independent) Membrane->Direct Inverted Micelle/Pore Endocytosis Endocytosis (Macropinocytosis/Clathrin) Membrane->Endocytosis Membrane Invagination Cytoplasm Cytoplasm Direct->Cytoplasm Endosome Early/Late Endosome Endocytosis->Endosome Escape Endosomal Escape (pH Drop / Destabilization) Endosome->Escape Maturation Escape->Cytoplasm Organelle Subcellular Targeting (Nucleus / Mitochondria) Cytoplasm->Organelle Intracellular Routing

Figure 1: Dual mechanistic pathways of Cys-Tat(47-57) cellular internalization.

Conjugation Strategies & Experimental Protocols

The most reliable method for functionalizing Cys-Tat(47-57) is Thiol-Maleimide Conjugation .

Causality Behind Experimental Choices

A strict pH control (pH 7.0–7.5) is the cornerstone of this protocol[3]. Why? The maleimide group reacts specifically with the sulfhydryl (-SH) of the N-terminal cysteine at near-neutral pH. If the pH exceeds 7.5, the primary amines on the abundant Lysine (K) residues within the Tat sequence will deprotonate and nucleophilically attack the maleimide. This leads to chaotic, multi-site conjugation that destroys the peptide's cell-penetrating efficacy.

Furthermore, during lyophilized storage, the terminal cysteines of Cys-Tat peptides readily oxidize to form inactive disulfide-linked homodimers. A pre-reduction step is mandatory. We utilize TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT, because TCEP does not contain a thiol group and will not compete with the maleimide in the subsequent reaction.

Step-by-Step Methodology: Maleimide-Thiol Conjugation

This protocol is designed as a self-validating system, ensuring that each step yields a measurable, predictable outcome.

  • Peptide Reduction: Dissolve 2.0 mg of Cys-Tat(47-57) in 300 μL of degassed HEPES buffer (50 mM, pH 7.2)[4]. Add 2 molar equivalents of TCEP. Incubate for 30 minutes at room temperature to break any disulfide bonds.

  • Cargo Preparation: Dissolve the maleimide-functionalized cargo (e.g., Maleimide-PEG-Lipid or Maleimide-Fluorophore) in a compatible solvent.

  • Conjugation Reaction: Add the cargo solution to the reduced Cys-Tat at a 1:1.2 molar ratio (slight excess of peptide). Agitate the mixture on a shaker at 37°C for 4 to 6 hours[4].

  • Reaction Quenching (Validation Checkpoint 1): Add a 10-fold molar excess of 2-Mercaptoethanol (approx. 0.8 μL)[4]. This step is critical; it caps any unreacted maleimide groups, halting the reaction precisely and preventing off-target cross-linking during purification. Agitate for an additional 30 minutes.

  • Purification: Transfer the solution to a dialysis cassette (e.g., 2K MWCO) and dialyze against deionized water at room temperature. Replace the water at 2, 4, and 22 hours to remove unreacted peptide, TCEP, and quenched maleimide byproducts[4].

  • Mass Validation (Validation Checkpoint 2): Lyophilize the purified fraction and analyze via MALDI-TOF Mass Spectrometry. The presence of a single major peak corresponding to the exact theoretical mass of the mono-conjugate validates the integrity of the synthesis.

Conjugation Prep 1. Peptide Reduction (TCEP, pH 7.2) Mix 2. Cargo Addition (Maleimide-Functionalized) Prep->Mix Incubate 3. Thiol-Maleimide Reaction (37°C, 4-6h) Mix->Incubate Quench 4. Quenching (2-Mercaptoethanol) Incubate->Quench Purify 5. Purification (HPLC / Dialysis) Quench->Purify Validate 6. Validation (MALDI-TOF MS) Purify->Validate

Figure 2: Step-by-step workflow for the site-specific thiol-maleimide conjugation of Cys-Tat.

Applications in Drug Development and Nanomedicine

By leveraging the Cys-Tat(47-57) vector, drug developers can rescue pipeline molecules that suffer from poor membrane permeability or solubility.

Table 2: Field-Proven Cargo Applications of Cys-Tat(47-57)

Cargo TypeApplication & Mechanism of ActionReference
Small Molecule Drugs Gambogic Acid (GA): Conjugation to Cys-Tat drastically enhances the aqueous solubility of GA. The GA-Tat conjugate successfully penetrates EJ bladder cancer cells, bypassing multidrug resistance and inducing ROS-mediated apoptosis.[5]
Nanoparticles / MRI Perfluorocarbon (PFC) Nanoemulsions: Cys-Tat conjugated to maleimide-functionalized surfactants coats PFC nanoemulsions, driving massive cellular uptake for highly sensitive Fluorine-19 MRI cell tracking.[4]
Targeted Organelles Mitochondrial Nanomaterials: Cys-Tat facilitates the entry of polymer-peptide conjugates. Once inside, acidic tumor microenvironments or specific enzymes trigger self-assembly directly on the mitochondria, disrupting cellular metabolism.[6]
Nucleic Acids Aptamer-Niosomes: Cys-Tat conjugated to MUC1 aptamers via crosslinkers directs doxorubicin-loaded niosomes specifically to cancer cells, combining active targeting with enhanced membrane penetration.[3]

References

  • [2] Anaspec. Cys-TAT (47-57) - 1 mg Specifications. Anaspec Inc. Available at: [Link]

  • [6] Wang, Y., et al. (2021). Mitochondria-Targeted Self-Assembly of Peptide-Based Nanomaterials. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • [1] Habault, J., & Poyet, J. L. (2016). Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications. Progress in Molecular Biology and Translational Science. Available at:[Link]

  • [5] Lyu, L., et al. (2018). Cell-penetrating peptide conjugates of gambogic acid enhance the antitumor effect on human bladder cancer EJ cells through ROS-mediated apoptosis. Drug Design, Development and Therapy. Available at:[Link]

  • [4] Patel, A. K., et al. (2017). Cell penetrating peptide functionalized perfluorocarbon nanoemulsions for targeted cell labeling and enhanced fluorine-19 MRI detection. Biomaterials. Available at:[Link]

  • [3] Ramezanpour, M., et al. (2016). Aptamer mediated niosomal drug delivery. RSC Advances. Available at:[Link]

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Foundational

Engineering the Cys-[HIV-Tat (47-57)] Cell-Penetrating Peptide: Sequence Mechanics, Net Charge Dynamics, and Conjugation Workflows

As the boundaries of intracellular drug delivery expand, the reliance on robust, highly efficient molecular transporters has never been greater. Discovered independently by Frankel & Pabo and Green & Loewenstein in 1988,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the boundaries of intracellular drug delivery expand, the reliance on robust, highly efficient molecular transporters has never been greater. Discovered independently by Frankel & Pabo and Green & Loewenstein in 1988, the transactivator of transcription (Tat) protein from HIV-1 remains the gold standard of cell-penetrating peptides (CPPs) [1].

For modern drug development professionals, the truncated Tat (47-57) sequence—specifically engineered with an N-terminal Cysteine (Cys-Tat(47-57) )—provides a highly modular, self-validating platform for delivering oligonucleotides, fluorophores, and nanoparticle payloads across the plasma membrane.

This technical guide deconstructs the structural biology, electrostatic profiling, and conjugation chemistry of Cys-Tat(47-57), providing a field-proven framework for researchers to optimize intracellular delivery systems.

Structural Biology & Sequence Mechanics

The core Tat(47-57) sequence (YGRKKRRQRRR) is an arginine-rich motif (ARM) that drives membrane translocation. By engineering a Cysteine residue at the N-terminus, researchers introduce a highly reactive, orthogonal sulfhydryl (-SH) group, enabling site-specific conjugation without disrupting the peptide's basic domain [2].

To prevent charge neutralization at physiological pH, commercial syntheses of Cys-Tat(47-57) predominantly feature a C-terminal amide (-NH2) rather than a free carboxyl group (-OH) [3].

Table 1: Sequence Breakdown and Electrostatic Contribution (pH 7.4)
PositionResidue1-Letter CodeSide Chain pKaCharge at pH 7.4Functional Role in Translocation/Conjugation
0 Cysteine C~8.30Thiol-reactive site for maleimide conjugation
1 Tyrosine Y~10.00Hydrophobic membrane interaction
2 Glycine G-0Structural spacer / Flexibility
3 Arginine R~12.5+1Bidentate hydrogen bonding with GAGs
4 Lysine K~10.5+1Electrostatic membrane attraction
5 Lysine K~10.5+1Electrostatic membrane attraction
6 Arginine R~12.5+1Bidentate hydrogen bonding with GAGs
7 Arginine R~12.5+1Bidentate hydrogen bonding with GAGs
8 Glutamine Q-0Structural spacing
9 Arginine R~12.5+1Bidentate hydrogen bonding with GAGs
10 Arginine R~12.5+1Bidentate hydrogen bonding with GAGs
11 Arginine R~12.5+1Bidentate hydrogen bonding with GAGs
N-term Alpha-Amine-~8.0+1Enhances net positive charge
C-term Amide--0Prevents negative charge penalty of free carboxyl

Electrostatic Profiling: Net Charge Dynamics

The cellular uptake of Cys-Tat(47-57) is fundamentally driven by electrostatics. The mammalian cell membrane is heavily decorated with negatively charged glycosaminoglycans (GAGs), such as heparan sulfate.

At a physiological pH of 7.4, the net charge of the amidated Cys-Tat(47-57) complex is +9 .

  • Calculation: 6 Arginines (+6) + 2 Lysines (+2) + N-terminal amine (+1) = +9. (Note: If a free C-terminal carboxyl is used, it contributes a -1 charge, reducing the net charge to +8).

The Causality of Arginine vs. Lysine: While both Arginine and Lysine are positively charged, Arginine is vastly superior for cell penetration. The guanidinium headgroup of Arginine forms stable bidentate hydrogen bonds with the sulfate and carboxylate groups on cellular GAGs. This multivalent interaction induces membrane curvature and triggers subsequent internalization pathways.

Translocation CysTat Cys-Tat(47-57) Complex (Net Charge +9) Membrane Cell Membrane (Negatively Charged GAGs) CysTat->Membrane Electrostatic Attraction Endocytosis Endocytosis (Macropinocytosis) Membrane->Endocytosis High Peptide Conc. Direct Direct Translocation (Transient Pore) Membrane->Direct Low Peptide Conc. Endosome Endosomal Entrapment Endocytosis->Endosome Cytosol Cytosolic Delivery (Target Engagement) Direct->Cytosol Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape pH Drop / Destabilization Escape->Cytosol

Caption: Membrane translocation pathways of the highly cationic Cys-Tat(47-57) complex.

Conjugation Chemistry: The Maleimide-Thiol Workflow

To leverage Cys-Tat(47-57) as a delivery vector, payloads are typically conjugated via maleimide-thiol chemistry. This reaction forms a highly stable thioether bond. However, the protocol must be rigorously controlled to prevent off-target reactions and peptide dimerization [4].

Why pH Control is Critical (The Causality)

The optimal pH for maleimide-thiol conjugation is strictly 6.5 to 7.5 . Within this window, the maleimide group is highly selective for the sulfhydryl group of the N-terminal Cysteine. If the pH exceeds 7.5, two catastrophic failures occur:

  • Off-Target Crosslinking: The primary amines on the N-terminus and the two Lysine residues deprotonate and become highly nucleophilic, reacting with the maleimide and destroying the peptide's cationic charge.

  • Reagent Degradation: The maleimide ring undergoes rapid aqueous hydrolysis, converting into unreactive maleamic acid [4].

Workflow Prep 1. Reduction (TCEP, pH 7.2) Mix 2. Conjugation (Maleimide-Cargo) Prep->Mix Incubate 3. Incubation (2h, RT, pH 6.5-7.5) Mix->Incubate Purify 4. Purification (Desalting/HPLC) Incubate->Purify Verify 5. Verification (MALDI-TOF MS) Purify->Verify

Caption: Step-by-step workflow for maleimide-thiol conjugation of Cys-Tat(47-57).

Step-by-Step Methodology: Self-Validating Conjugation Protocol

Step 1: Peptide Preparation & Disulfide Reduction

  • Action: Dissolve Cys-Tat(47-57) in degassed conjugation buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.

  • Expert Insight: Cysteine residues rapidly oxidize in solution to form inactive disulfide dimers. We utilize TCEP because, unlike DTT or BME, TCEP does not contain free thiols. Therefore, it will not compete with the peptide for the maleimide, completely eliminating the need for a cumbersome desalting step prior to conjugation [4].

Step 2: Maleimide Reagent Preparation

  • Action: Dissolve the maleimide-functionalized cargo in anhydrous DMSO or DMF immediately prior to use.

  • Expert Insight: Never store maleimide reagents in aqueous buffers, as they will hydrolyze and render the conjugation inert [5].

Step 3: Conjugation Reaction

  • Action: Mix the maleimide-cargo with the TCEP-reduced Cys-Tat(47-57) at a 1:5 molar ratio (cargo:peptide). Incubate for 2 hours at room temperature under continuous agitation.

Step 4: Purification & Verification

  • Action: Purify the conjugate using Reverse-Phase HPLC or a 7K MWCO spin desalting column to remove unreacted peptide and TCEP. Validate the final conjugate using MALDI-TOF Mass Spectrometry.

  • Expert Insight (Self-Validation): The mass shift observed on MALDI-TOF must exactly match the molecular weight of the cargo plus the peptide, minus 2 Da (accounting for the loss of two protons during thioether bond formation). Any mass additions of +18 Da indicate maleimide hydrolysis rather than successful conjugation.

References

  • Boronic acid-modified cell-penetrating peptide exhibits superior performance over natural TAT peptide Frontiers in Bioengineering and Biotechnology[Link]

  • Cys-TAT(47-57) - Product Specifications & Sequence GenScript[Link]

  • Cys-TAT (47-57) - 1 mg - Anaspec AnaSpec[Link]

  • Maleimide labeling of thiolated biomolecules Bio-Synthesis[Link]

Exploratory

interaction of Cys-[HIV-Tat (47-57)] with lipid bilayers

Mechanistic Insights into the Interaction of Cys-[HIV-Tat (47-57)] with Lipid Bilayers: A Technical Guide for Membrane Translocation and Cargo Delivery Executive Summary The rational design of intracellular delivery syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights into the Interaction of Cys-[HIV-Tat (47-57)] with Lipid Bilayers: A Technical Guide for Membrane Translocation and Cargo Delivery

Executive Summary

The rational design of intracellular delivery systems relies heavily on Cell-Penetrating Peptides (CPPs). Among these, the HIV-1 Tat-derived peptide, specifically the sequence spanning residues 47–57 (YGRKKRRQRRR), remains a gold standard. The addition of a terminal cysteine residue—forming Cys-[HIV-Tat (47-57)] —introduces a highly reactive thiol group, enabling site-specific conjugation to fluorophores, nanoparticles, or liposomal drug carriers without compromising the peptide's polycationic membrane-binding domain.

This technical guide dissects the physicochemical interactions between Cys-Tat(47-57) and lipid bilayers. By analyzing the thermodynamics of membrane binding, concentration-dependent translocation pathways, and self-validating experimental methodologies, this document provides drug development professionals with a rigorous framework for optimizing CPP-mediated delivery systems.

Thermodynamics and Membrane Binding Kinetics

The interaction of the polycationic Cys-Tat(47-57) peptide (net charge +8 to +9 at physiological pH) with lipid bilayers is fundamentally driven by electrostatics, yet stabilized by hydrogen bonding and hydrophobic insertion.

  • Enthalpic Driving Forces: Isothermal Titration Calorimetry (ITC) reveals that the binding of TAT(47–57) is highly exothermic. The interaction yields an enthalpy change ( ΔH ) of approximately -15.50 kcal/mol. This pronounced enthalpic gain indicates that the strong electrostatic attraction between the arginine-rich motif and the lipid phosphate headgroups successfully overcomes the entropic penalty of peptide immobilization at the membrane interface1[1].

  • Binding Affinity ( Kd​ ): Surface Second Harmonic Generation (SHG) studies demonstrate that the dissociation constant ( Kd​ ) for Tat binding to mimetic liposomes falls within the low micromolar range. For neutral 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) liposomes, the Kd​ is ~7.5 μM, while for anionic POPG liposomes, it ranges up to ~29.0 μM. As the peptide accumulates, it neutralizes the membrane surface potential, which can induce liposome aggregation at concentrations exceeding 40 μM2[2].

  • Lipid Composition & Localization: Molecular dynamics (MD) simulations and X-ray scattering show that Tat peptides localize near the carbonyl-glycerol group in the bilayer headgroup region. The presence of phosphatidylethanolamine (PE) lipids significantly alters the energy landscape. Unlike pure phosphatidylcholine (PC) membranes, PE lipids facilitate peptide insertion into the hydrophobic core by stabilizing intermediate states where the hydrated peptide spans the bilayer3[3].

Translocation Pathways: Direct vs. Endocytic

The mechanism by which Cys-Tat(47-57) crosses the lipid bilayer is strictly concentration-dependent.

At low concentrations (<10 µM), the peptide is internalized predominantly via energy-dependent endocytosis (e.g., macropinocytosis or clathrin-mediated pathways). However, at higher concentrations, direct energy-independent translocation across the plasma membrane becomes the dominant pathway, often involving transient pore formation or inverted micelles1[1]. Notably, studies on isolated mitochondria reveal that Tat cannot cross mitochondrial phospholipid bilayers directly, suggesting that in complex cellular environments, endosomal accumulation is a primary hurdle requiring specific endosomal escape strategies4[4].

Mechanism Tat Cys-Tat(47-57) (Polycationic +8 Charge) Bilayer Lipid Bilayer Interface (Carbonyl-Glycerol Region) Tat->Bilayer Electrostatic Attraction LowC Low Concentration (<10 µM) Bilayer->LowC HighC High Concentration (>10 µM) Bilayer->HighC Endo Endocytosis Pathway (Energy-Dependent) LowC->Endo Direct Direct Translocation (Energy-Independent) HighC->Direct Membrane Perturbation Vesicle Endosomal Entrapment (Requires Escape) Endo->Vesicle Pore Transient Pore / Inverted Micelle Direct->Pore PE Lipids Facilitate Cytosol Cytosolic Delivery Vesicle->Cytosol Endosomal Lysis Pore->Cytosol Rapid Diffusion

Concentration-dependent translocation pathways of Cys-Tat(47-57) across lipid bilayers.

Experimental Methodologies & Self-Validating Protocols

To study these interactions without introducing experimental artifacts, protocols must be designed as self-validating systems. The following workflows detail the conjugation of Cys-Tat(47-57) and subsequent liposomal binding assays.

Protocol 1: Site-Specific Thiol-Maleimide Conjugation
  • Step 1: Reduction. Reconstitute Cys-Tat(47-57) in degassed PBS (pH 7.2) containing 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes.

    • Causality of choice: TCEP is utilized instead of DTT or β -mercaptoethanol because it lacks a thiol group. This prevents the reducing agent from competing with the peptide during the maleimide reaction, ensuring high conjugation efficiency.

  • Step 2: Conjugation. Add equimolar Oregon Green maleimide (or desired cargo) to the peptide solution. Incubate for 2 hours in the dark at room temperature4[4].

  • Step 3: Quenching & Purification. Quench the reaction with excess 2-mercaptoethanol. Purify the conjugate using Reversed-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile/TFA gradient.

    • Self-Validation: Perform an analytical HPLC run post-purification. The complete absence of a free dye peak is critical; free hydrophobic dyes can passively diffuse across lipid bilayers, creating false-positive translocation artifacts.

Protocol 2: LUV Preparation and Label-Free SHG Binding Assay
  • Step 1: Lipid Film Hydration. Dissolve POPC or POPG lipids in chloroform, dry under a nitrogen stream, and place under vacuum overnight. Hydrate the lipid film in 100 mM sucrose.

    • Causality of choice: 100 mM sucrose is used instead of standard PBS to maintain a constant osmotic pressure across the lipid bilayer when the peptide is added, preventing osmotic shock-induced vesicle rupture 2[2].

  • Step 2: Extrusion. Pass the hydrated suspension 20 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

  • Step 3: Binding Assay. Titrate Cys-Tat into the LUV solution while monitoring the Second Harmonic Generation (SHG) signal.

    • Self-Validation: Monitor the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) continuously. If the PDI spikes, it indicates peptide-induced liposome aggregation (common at >40 μM), which invalidates single-vesicle thermodynamic models.

Protocol Prep 1. Cys-Tat Reduction (TCEP Treatment) Conj 2. Maleimide Conjugation (Oregon Green / Cargo) Prep->Conj Purify 3. RP-HPLC Purification (Remove Free Dye) Conj->Purify Assay 5. Binding & Translocation (SHG / ITC / Confocal) Purify->Assay LUV 4. LUV Preparation (POPC/POPG Extrusion) LUV->Assay

Self-validating experimental workflow for Cys-Tat(47-57) conjugation and membrane binding assays.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and kinetic parameters governing the interaction of Tat(47-57) with lipid bilayers.

ParameterValueExperimental SystemAnalytical MethodSource
Enthalpy ( ΔH ) -15.50 ± 0.12 kcal/molDecavanadate/Lipid MimicsITC1
Dissociation Constant ( Kd​ ) 7.5 ± 2.0 μMNeutral POPC LiposomesSHG2
Dissociation Constant ( Kd​ ) 7.5 μM – 29.0 μMAnionic POPG LiposomesSHG2
Membrane Localization Carbonyl-glycerol interfaceDOPC/DOPE (1:1) BilayersMD Simulation & X-ray3
Direct Translocation Threshold >10 μMCellular Plasma MembraneFlow Cytometry / Confocal1

References

  • Source: nih.
  • Source: nih.
  • Source: pnas.
  • Title: Physicochemical insights into the interaction of cationic peptides (KR12 and TAT (47–57) )

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Foundational

An In-depth Technical Guide to Cys-[HIV-Tat (47-57)] versus Full-Length Tat Protein

Introduction: The Dual Nature of HIV-1 Tat The Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) is a small regulatory protein indispensable for viral replication.[1][2] Its primary role...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Nature of HIV-1 Tat

The Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) is a small regulatory protein indispensable for viral replication.[1][2] Its primary role is to bind to the trans-activation response (TAR) element on nascent viral RNA transcripts, recruiting cellular factors that dramatically enhance transcriptional elongation, leading to an explosive production of full-length viral RNA.[1][3] However, the influence of Tat extends far beyond its intra-nuclear, transcriptional duties. Infected cells actively secrete Tat, which can then be taken up by neighboring uninfected cells, acting as a potent extracellular toxin that contributes significantly to HIV-1 pathogenesis, including neurocognitive disorders (HAND).[4][5][6]

This ability to cross cellular membranes, a property conferred by a short, highly basic region, has been harnessed by researchers. This specific sequence, Tat (47-57), has been isolated and repurposed as one of the most robust and widely used cell-penetrating peptides (CPPs) for delivering a vast array of cargo molecules into cells.[7][8] This guide provides an in-depth technical comparison between the full-length, multifunctional Tat protein and its minimalist-by-design derivative, the Cys-[HIV-Tat (47-57)] peptide, offering a comprehensive resource for researchers, scientists, and drug development professionals navigating the choice between these two powerful tools.

Part 1: The Full-Length HIV-1 Tat Protein

The full-length Tat protein is a complex, multi-domain molecule, typically 86 to 101 amino acids long, encoded by two exons.[1][9] Its structure, though often described as intrinsically disordered, contains several distinct functional regions that orchestrate its diverse biological activities.[2][9]

Structure and Functional Domains

The Tat protein can be subdivided into several key domains:

  • N-Terminal and Cysteine-Rich Domains (Region I & II): These regions are crucial for the protein's trans-activation function. The cysteine-rich domain (residues 22-37) contains seven highly conserved cysteine residues that are critical for protein folding and dimerization.[2][10]

  • Core Domain (Region III): This highly conserved region contains the minimal activation domain (41-KGLGI-45) essential for recruiting transcriptional machinery.[11]

  • Basic Domain (Region IV, residues 47-57): This arginine-rich motif (49-RKKRRQRRR-57) is the protein transduction domain (PTD). It serves multiple purposes: binding to the TAR RNA element, acting as a nuclear localization signal (NLS), and mediating cellular uptake from the extracellular space.[1][6][11]

  • Glutamine-Rich and C-Terminal Domains (Region V & VI): These regions, particularly the second exon, contribute to additional functions, including modulating host cell cytoskeleton and immune responses.[11]

Mechanism of Cellular Uptake and Trafficking

Extracellular Tat protein can be internalized by a wide variety of cell types through interactions with cell surface heparan sulfate proteoglycans (HSPGs) and other receptors like CXCR4.[4][5][12] Following this initial binding, the protein is endocytosed through multiple pathways, including clathrin-mediated endocytosis and caveolar/lipid-raft-mediated endocytosis.[4][12][13] Once inside the endosome, a drop in pH is thought to trigger a conformational change in Tat, facilitating its translocation across the endosomal membrane into the cytosol, from where it can access the nucleus.[5][9]

Full_Tat_Uptake cluster_cell Bystander Cell cluster_cytosol Cytosol Full-Length Tat Full-Length Tat Cell Surface Full-Length Tat->Cell Surface Binds HSPG Receptors Endosome Endosome (pH Drop) Cell Surface->Endosome Endocytosis (Clathrin/Caveolae) Cytosolic Tat Tat Endosome->Cytosolic Tat Endosomal Escape Nucleus Nucleus Cytosolic Tat->Nucleus Nuclear Import

Caption: Cellular uptake pathway of full-length HIV-1 Tat protein.

Biological Effects and Toxicity

Once internalized by uninfected "bystander" cells, full-length Tat exerts a wide range of pathological effects. It can modulate cellular gene expression, trigger inflammatory pathways by activating factors like NF-κB, and induce apoptosis.[4] This pleiotropic activity contributes to the systemic inflammation and neurotoxicity observed in HIV-infected individuals.[4][6] The full-length protein has been shown to disrupt the blood-brain barrier (BBB) and cause neuronal damage.[14] This inherent cytotoxicity is a major drawback for its use as a simple delivery vehicle.[14][15]

Part 2: The Cys-[HIV-Tat (47-57)] Peptide

To harness the membrane-translocating properties of Tat while eliminating its pathogenic functions, researchers have isolated the minimal protein transduction domain, corresponding to amino acids 47-57 (sequence: YGRKKRRQRRR).[7][16] This peptide is a potent cell-penetrating peptide (CPP). The addition of an N-terminal cysteine residue (Cys) creates Cys-[HIV-Tat (47-57)], a versatile tool for cargo conjugation.[10][17]

Structure and Function

The Cys-[HIV-Tat (47-57)] peptide is a short, 12-amino acid sequence (Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg).[18] Its function is singular: to ferry attached cargo molecules across the cell membrane.

  • The Tat (47-57) Core: This highly cationic, arginine-rich sequence is responsible for the cell-penetrating activity.[7][19] It interacts with negatively charged components of the cell membrane, initiating uptake.

  • The N-Terminal Cysteine: The key functional addition, this residue provides a free sulfhydryl (-SH) group. This group serves as a chemical handle for the stable, covalent conjugation of various cargo molecules—such as proteins, peptides, oligonucleotides, and nanoparticles—typically through maleimide chemistry.[17][18] The cysteine can also be used to form disulfide bridges, allowing for the creation of peptide dimers or cyclized structures.[20][21]

Mechanism of Cellular Uptake

The precise mechanism of Tat (47-57) uptake remains a subject of investigation, with evidence supporting multiple pathways that may be cargo- and cell-type-dependent.[22] The primary routes are believed to be:

  • Direct Penetration: Some studies suggest the peptide can directly translocate across the plasma membrane, possibly by inducing transient pore-like structures.[13][23]

  • Endocytosis: More recent and compelling evidence indicates that for most cargo, the dominant pathway is endocytosis, particularly macropinocytosis, a receptor-independent process.[13] Clathrin- and caveolae-mediated pathways have also been implicated.[5][13]

Crucially, unlike the full-length protein, the peptide lacks the domains responsible for specific receptor binding (beyond general electrostatic interactions) and the complex machinery for pH-dependent endosomal escape, which can sometimes lead to endosomal entrapment of cargo.

Applications and Advantages

Cys-[HIV-Tat (47-57)] is a workhorse of modern molecular biology and drug delivery research. Its ability to transport otherwise membrane-impermeable molecules into the cell cytosol and nucleus has enabled countless applications.[8][16][17]

  • Reduced Toxicity: Lacking the pathogenic domains of the full-length protein, the Tat peptide exhibits significantly lower cytotoxicity at effective concentrations.[24]

  • Versatility: A wide range of molecules, from small peptides to large proteins and liposomes, can be successfully delivered.[7][8][16]

  • Ease of Synthesis: As a short peptide, it can be readily and reliably produced via standard solid-phase peptide synthesis (SPPS).[25]

Part 3: Comparative Analysis: Full-Length Protein vs. Peptide Fragment

The choice between using the full-length Tat protein and the Cys-Tat (47-57) peptide is dictated entirely by the experimental goal. The full-length protein is a subject of study itself, primarily in the context of HIV pathogenesis, while the peptide is a tool for delivery.

FeatureFull-Length HIV-1 Tat ProteinCys-[HIV-Tat (47-57)] Peptide
Primary Function Viral trans-activator, pathogenic effector[1][4]Cell-penetrating delivery vector[7][17]
Size 86-101 amino acids[1][9]12 amino acids[18]
Key Domains Multiple functional domains (Activation, Cys-rich, Basic, etc.)[2][11]Single functional domain (Basic PTD) with a conjugation site (Cys)[17][26]
Cellular Uptake Receptor-mediated endocytosis (HSPG, CXCR4), pH-dependent escape[4][5]Macropinocytosis, direct penetration; less dependent on specific receptors[13][22]
Biological Activity Pleiotropic: alters gene expression, induces inflammation, apoptosis[4][6]Primarily inert (carrier function only); minimal intrinsic biological activity[24]
Toxicity High; neurotoxic, disrupts BBB, cytotoxic to bystander cells[4][14]Low at typical working concentrations[24]
Primary Application Study of HIV-1 pathogenesis, viral replication, and neurotoxicity[4][6]Intracellular delivery of proteins, nucleic acids, drugs, and nanoparticles[8][27]
Ease of Production Requires recombinant protein expression systems; prone to aggregation[15][28]Simple, high-yield chemical synthesis (SPPS)[25]

Part 4: Experimental Protocols and Methodologies

Synthesis of Cys-[HIV-Tat (47-57)] Peptide

Rationale: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing high-purity peptides. The process involves sequentially adding Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide upon cleavage. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated mixture to the resin to form the first peptide bond.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride.

  • Iterative Cycling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Arg(Pbf), Arg(Pbf), Gln(Trt), Arg(Pbf), Arg(Pbf), Lys(Boc), Lys(Boc), Arg(Pbf), Gly, Tyr(tBu), Cys(Trt)).

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conjugation of Protein Cargo to Cys-Tat Peptide

Rationale: The sulfhydryl group of the N-terminal cysteine provides a specific reaction site for conjugation. Maleimide chemistry is a highly efficient and specific method for creating a stable thioether bond between a cysteine and a maleimide-functionalized cargo protein.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_cleanup Purification & Analysis A Synthesize & Purify Cys-Tat Peptide C Mix Cys-Tat and Activated Cargo (pH 6.5-7.5) A->C B Activate Cargo Protein with Maleimide Linker (e.g., SMCC) B->C D Incubate to form stable thioether bond C->D E Quench reaction (e.g., with β-mercaptoethanol) D->E F Purify Conjugate (e.g., Size Exclusion Chromatography) E->F G Verify Conjugate (SDS-PAGE, MS) F->G

Caption: Workflow for conjugating a protein cargo to Cys-Tat peptide.

Methodology:

  • Cargo Activation: React your purified protein of interest (in a phosphate buffer, pH 7.2-7.5) with a 10-fold molar excess of a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This reacts the NHS-ester end of SMCC with primary amines (e.g., lysine residues) on the protein surface.

  • Remove Excess Linker: Remove unreacted SMCC using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 6.5-7.0, with EDTA).

  • Peptide Preparation: Dissolve the lyophilized Cys-Tat peptide in the same conjugation buffer. To ensure the cysteine is in its reduced state, you may pre-treat the peptide with a reducing agent like TCEP and subsequently remove the TCEP.

  • Conjugation Reaction: Mix the maleimide-activated protein with the Cys-Tat peptide at a desired molar ratio (e.g., 1:3 protein:peptide). Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The maleimide group will react specifically with the cysteine's sulfhydryl group.

  • Quenching: Stop the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to quench any unreacted maleimide groups.

  • Purification: Separate the final Tat-protein conjugate from unreacted peptide and protein using size exclusion chromatography or ion-exchange chromatography.

  • Analysis: Analyze the purified conjugate by SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry to confirm successful conjugation.

Conclusion

The full-length HIV-1 Tat protein and the Cys-[HIV-Tat (47-57)] peptide represent two sides of the same coin. The former is a complex viral pathogen whose study reveals fundamental insights into HIV disease mechanisms.[4] The latter is a refined molecular tool, stripped of its pathogenic origins to become a powerful and versatile vehicle for intracellular delivery.[8][27] For the researcher focused on HIV biology, the full-length protein is the object of study. For the drug development professional or cell biologist seeking to overcome the plasma membrane barrier, the Cys-Tat peptide is the instrument of choice, offering a reliable, less toxic, and chemically precise method for delivering therapeutic and experimental cargoes to their intracellular sites of action.[17][24] Understanding the distinct properties, mechanisms, and technical considerations of each is paramount to their successful application in the laboratory.

References

  • Frontiers. (n.d.). HIV-1 Tat: Role in Bystander Toxicity.
  • SB-PEPTIDE. (n.d.). TAT (47-57) peptide - Cell-penetrating peptide.
  • Chipot, C., Sali, A., & Lounnas, V. (n.d.). Mechanism for HIV-1 Tat Insertion into the Endosome Membrane. PMC.
  • JPT. (n.d.). HIV TAT (47-57) CPP Peptide - YGRKKRRQRRR.
  • Giacca, M. (2005, February 28). Transcellular protein transduction using the Tat protein of HIV-1. PubMed.
  • Rockland. (n.d.). HIV tat 47-57, Cys (000-001-M48).
  • Aramuni, G., et al. (n.d.). Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane. PMC.
  • PNAS. (n.d.). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions.
  • LifeTein. (n.d.). HIV-1 tat Protein (47-57) [LT8114].
  • ResearchGate. (n.d.). HIV-1 Tat protein structure. (A) Full-length Tat protein consists of....
  • MedchemExpress.com. (n.d.). Cys-[HIV-Tat (47-57)].
  • Clark, E., Nava, B., & Caputi, M. (2017, April 18). Tat is a multifunctional viral protein that modulates cellular gene expression and functions.
  • Wikipedia. (n.d.). Tat (HIV).
  • Kogan, M., & Rappaport, J. (n.d.). Functional roles of HIV-1 Tat protein in the nucleus. PMC.
  • Torchilin, V. P., et al. (2003, October 24). Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways. PubMed.
  • Jiang, H., et al. (2002, December 4). HIV-1 TAT-mediated protein transduction and subcellular localization using novel expression vectors. PubMed.
  • Nature. (n.d.). HIV-Tat protein and amyloid β peptide form multifibrillar structures that cause neurotoxicity.
  • Liu, H., et al. (n.d.). Tat-Mediated Peptide Intervention in Analgesia and Anesthesia. PMC.
  • LifeTein. (n.d.). HIV-1 tat Protein Cys-TAT (47-57), Cys-TAT Cys N-term.
  • Spector, C., et al. (n.d.). HIV-1 Tat Length: Comparative and Functional Considerations. PMC.
  • LifeTein. (2024, February 7). TAT: All About Cell Penetrating Peptides.
  • Singh, S. K., et al. (n.d.). Lipid-based nano delivery of Tat-peptide conjugated drug or vaccine–promising therapeutic strategy for SARS-CoV-2 treatment. PMC.
  • Progress in Biochemistry and Biophysics. (2025, August 6). Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide.
  • Frontiers. (n.d.). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo.
  • Journal of Neuroinflammation. (2023, October 11). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption. PMC.
  • GenScript. (n.d.). Cys-TAT(47-57).
  • Kim, J., et al. (n.d.). The Cysteine-Containing Cell-Penetrating Peptide AP Enables Efficient Macromolecule Delivery to T Cells and Controls Autoimmune Encephalomyelitis. PMC.
  • MedChemExpress. (n.d.). (Cys47)-HIV-1 tat Protein (47-57).
  • ResearchGate. (n.d.). General concept of the activation of split CPPs (a) and the Tat, Pep-3 and Pen-based peptide sequences used in this study (b).
  • Journal of Drug Targeting. (n.d.). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements.
  • BioCat GmbH. (n.d.). Cys-TAT(47-57).
  • MedchemExpress.com. (n.d.). Cys-[HIV-Tat (47-57)] TFA.
  • Lindberg, M., et al. (n.d.). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. PMC.
  • Re, M. C., et al. (2001, April 15). Antibodies against full-length Tat protein and some low-molecular-weight Tat-peptides correlate with low or undetectable viral load in HIV-1 seropositive patients. PubMed.
  • Sobhian, B., & Karn, J. (n.d.). The HIV-1 Tat Protein: Mechanism of Action and Target for HIV-1 Cure Strategies. PubMed.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Gotora, T., et al. (n.d.). HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity.
  • Ziegler, A., & Seelig, J. (n.d.). Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters. PMC.
  • Protein Structure. (n.d.). Analysis of the disulfide bond arrangement of the HIV envelope protein CON-S gp140 ΔCFI shows variability in the V1 and V2 regions. PMC.
  • ResearchGate. (n.d.). CyLoP-1: A Novel Cysteine-Rich Cell-Penetrating Peptide for Cytosolic Delivery of Cargoes.
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Exploratory

The Genesis of Protein Transduction: Discovery, Origin, and Mechanistic Evolution of the HIV-Tat Peptide

Executive Summary For decades, the hydrophobic lipid bilayer of the mammalian cell membrane was considered an impermeable barrier to large, hydrophilic macromolecules. This dogma was fundamentally disrupted by the discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the hydrophobic lipid bilayer of the mammalian cell membrane was considered an impermeable barrier to large, hydrophilic macromolecules. This dogma was fundamentally disrupted by the discovery of Cell-Penetrating Peptides (CPPs). At the forefront of this paradigm shift is the HIV-Tat peptide. This technical guide deconstructs the structural origins of the Tat protein transduction domain, the causality behind the assays used to validate its cellular entry, and the biophysical mechanisms that allow it to breach the cell membrane.

The Membrane Barrier and a Serendipitous Discovery

Historically, the intracellular delivery of exogenous proteins required physical membrane disruption (e.g., electroporation) or viral vectors. This changed in 1988 when two independent research groups—Alan Frankel and Carl Pabo[1], alongside Michael Green and Paul Loewenstein[2]—made a serendipitous virological observation. They discovered that the Trans-Activator of Transcription (Tat) protein from the Human Immunodeficiency Virus Type 1 (HIV-1) could autonomously cross the plasma membrane of cultured cells when added to the extracellular medium[3]. Once inside, the protein localized to the nucleus to transactivate the viral genome[4]. This unprecedented observation birthed the field of Protein Transduction Domains (PTDs), later generalized as CPPs[4].

Structural Origins: Deconstructing the HIV-1 Tat Protein

The full-length HIV-1 Tat protein consists of 86 to 101 amino acids depending on the viral subtype, encoded across two exons[5]. Exon 1 encodes multiple functional domains: an N-terminal activation domain, a cysteine-rich domain for dimerization, a core domain, and a highly basic domain[6].

To identify the exact sequence responsible for membrane translocation, researchers utilized systematic truncation experiments. In 1997, Vivès, Brodin, and Lebleu synthesized overlapping fragments of the Tat protein, ultimately isolating the minimal sequence required for cellular uptake: an 11-amino-acid sequence spanning residues 47–57 (YGRKKRRQRRR)[4].

This domain is intrinsically cationic, featuring six arginines and two lysines, granting it a net positive charge of +8 at physiological pH[7]. The guanidinium head groups of the arginine residues are mechanistically vital; they form bidentate hydrogen bonds with negatively charged sulfates and phosphates on the cell surface, initiating the transduction cascade[2].

Quantitative Data: Physicochemical and Binding Properties

Table 1: Biophysical properties of the minimal HIV-Tat (47-57) peptide.

PropertyValueMechanistic Significance
Sequence YGRKKRRQRRRThe minimal domain required for autonomous transduction[4].
Length 11 amino acidsOptimal footprint minimizes steric hindrance on conjugated cargo.
Net Charge (pH 7.4) +8Drives initial electrostatic attraction to the anionic cell surface[7].
Molecular Weight ~1560.8 DaSmall size allows for easy solid-phase peptide synthesis[8].
Kd1 (Liposome Binding) 2.6 ± 0.6 μMHigh-affinity binding driven primarily by hydrophobic forces[7].
Kd2 (Liposome Binding) 610 ± 150 μMLower-affinity binding driven by electrostatic forces[7].
Cytosolic Efficiency ~2.0%Baseline metric; heavily limited by endosomal entrapment[9].

The Causality of Experimental Design: Validating Transduction

Early controversies in the CPP field arose because researchers failed to distinguish between peptides that were truly internalized and those merely stuck to the outer cell membrane. Because Tat is highly cationic, it binds tenaciously to the anionic extracellular matrix[8]. To establish trustworthiness, modern transduction assays must be self-validating systems —incorporating strict enzymatic cleavage steps to eradicate false positives.

Protocol: Step-by-Step Methodology for Validating Tat-Mediated Transduction

Step 1: Cargo Conjugation and Purification Synthesize the Tat(47-57) peptide with an N-terminal fluorophore (e.g., FITC) via a flexible linker. Purify via HPLC to >95%. Causality: Unreacted dye can independently diffuse across membranes, skewing uptake metrics. High purity ensures the fluorescence is strictly coupled to the peptide's activity.

Step 2: Cell Culture Incubation Seed HeLa or CHO cells in multi-well plates. Incubate with 1–5 μM of FITC-Tat for 1–2 hours. Run parallel plates at 37°C and 4°C. Causality: The 4°C condition rigidly inhibits energy-dependent endocytosis. Comparing uptake at 37°C vs. 4°C allows researchers to isolate the contribution of direct membrane penetration versus active vesicular transport[9].

Step 3: Stringent Surface Cleavage (The Self-Validating Step) Aspirate the media and wash cells with a Heparin wash buffer (to compete off electrostatically bound peptide). Follow immediately with a 5-minute Trypsin-EDTA incubation at 37°C. Causality: Trypsin enzymatically degrades any FITC-Tat remaining on the outer leaflet. If this step is omitted, flow cytometry will falsely report surface-bound peptide as internalized cargo, invalidating the entire assay.

Step 4: Quantification and Localization Quench the trypsin, pellet the cells, and resuspend in flow cytometry buffer. Analyze median fluorescence intensity (MFI) via flow cytometry to quantify total uptake. Use confocal laser scanning microscopy on live cells to confirm intracellular distribution (punctate endosomal vs. diffuse cytosolic)[9].

Mechanistic Pathways: Breaching the Lipid Bilayer

The exact mechanism of Tat transduction is multiplexed and depends heavily on peptide concentration and cargo size[10]. The consensus model involves a biphasic, receptor-independent but electrostatically-driven process:

  • Membrane Anchoring: The cationic Tat peptide binds to Heparan Sulfate Proteoglycans (HSPGs) on the cell surface[5]. This interaction concentrates the peptide at the membrane, reducing its effective dimensionality[8].

  • Internalization: The primary route of entry for Tat-cargo complexes is energy-dependent macropinocytosis, a specialized form of endocytosis[11].

  • Endosomal Escape: Once inside the endosome, the acidic environment (pH 5.5) and lipid interactions induce a conformational shift, allowing a small fraction of the peptide to destabilize the vesicle and escape into the cytosol[9]. This remains the primary bottleneck of CPP technology, as cytosolic delivery efficiency is historically low (~2.0%) compared to total cellular uptake[9].

G Tat HIV-Tat (47-57) Net Charge +8 HSPG Cell Surface HSPGs (Anionic Binding) Tat->HSPG Electrostatic Attraction Endo Macropinocytosis (Energy Dependent) HSPG->Endo Receptor Clustering Vesicle Endosomal Entrapment (pH 5.5 - 6.5) Endo->Vesicle Invagination Escape Endosomal Escape (Membrane Destabilization) Vesicle->Escape Acidification & Lipid Interaction Cytosol Cytosolic & Nuclear Target Engagement Escape->Cytosol Cargo Release (~2% Efficiency)

Multiplexed internalization pathway of the HIV-Tat peptide via HSPG-mediated endocytosis.

Evolution and Synthetic Optimization

While the wild-type HIV-Tat peptide revolutionized intracellular delivery, its clinical utility is hampered by low endosomal escape and susceptibility to proteolytic degradation[9]. Consequently, researchers have engineered synthetic derivatives. For instance, cyclization of the Tat sequence or the introduction of hydrophobic motifs alters the spatial arrangement of the guanidinium groups, drastically enhancing endosomal membrane curvature generation and boosting cytosolic delivery efficiencies up to 120% relative to wild-type Tat[9]. Other variants, such as TAT-kappa, feature mutated cleavage sites to prolong half-life during cellular reprogramming applications[12].

Conclusion

The discovery of the HIV-Tat protein transduction domain fundamentally altered the landscape of molecular pharmacology. By deconstructing a viral pathogenesis mechanism, scientists isolated a highly efficient, 11-amino-acid vehicle capable of dragging massive therapeutic cargoes across the once-impenetrable lipid bilayer. Through rigorous, self-validating experimental designs and a deep understanding of electrostatic causality, the field continues to evolve Tat-derived peptides from serendipitous virological observations into precision drug delivery systems.

References

  • 1 - cambridge.org

  • 3 - nih.gov

  • 9 - acs.org 4.7 - pnas.org 5.11 - nih.gov

  • 4 - nih.gov

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  • 10 - pnas.org

  • 5 - wikipedia.org 10.12 - ukm.my 11.14 - intechopen.com

  • 2 - nih.gov 13.15 - aacrjournals.org

  • 8 - nih.gov 15.6 - frontiersin.org

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Foundational

The Practitioner's Guide to Protein Transduction Domains: From Mechanistic Principles to Verifiable Intracellular Delivery

This guide provides an in-depth technical exploration of Protein Transduction Domains (PTDs), also known as Cell-Penetrating Peptides (CPPs). Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of Protein Transduction Domains (PTDs), also known as Cell-Penetrating Peptides (CPPs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a foundational understanding of the core principles governing PTD function. Herein, we dissect the causal relationships behind experimental choices, present methodologies as self-validating systems, and ground our claims in verifiable, authoritative sources.

The Dawn of a New Delivery Paradigm: A Historical Perspective

The central dogma of molecular biology, while elegant in its depiction of information flow, presented a practical challenge for therapeutic intervention: the cell membrane. This lipid bilayer stands as a formidable barrier to the entry of most large, hydrophilic molecules, including proteins and nucleic acids. For decades, the primary methods for introducing such macromolecules into cells were either through genetic manipulation (e.g., viral vectors, transfection) or disruptive physical methods like microinjection.[1] While effective in certain contexts, these approaches carry inherent drawbacks, such as potential immunogenicity, insertional mutagenesis, or are simply not scalable for therapeutic applications.

The landscape began to shift with a series of serendipitous discoveries in the late 1980s and early 1990s. Researchers observed that certain proteins, such as the HIV-1 trans-activator of transcription (Tat) protein and the Drosophila Antennapedia (Antp) homeodomain protein, possessed an uncanny ability to traverse cellular membranes and enter the cytoplasm and nucleus of cultured cells.[2] This phenomenon, termed protein transduction, was not only efficient but also appeared to be non-toxic and receptor-independent. Subsequent work identified the specific, relatively short amino acid sequences within these proteins responsible for this remarkable feat.[3] These sequences, rich in basic amino acids like arginine and lysine, were christened Protein Transduction Domains (PTDs).[1] The discovery of PTDs heralded a new era in molecular delivery, offering a non-invasive and broadly applicable strategy for transporting a diverse array of cargo molecules into living cells.[4]

A Taxonomy of Transduction: Classifying PTDs

The family of PTDs has expanded significantly since the initial discoveries of Tat and Antp. While a definitive and universally accepted classification system remains a subject of discussion, a practical approach is to categorize them based on their physicochemical properties and origins.

Classification Description Prototypical Examples Key Amino Acid Composition
Cationic PTDs Characterized by a high net positive charge at physiological pH. This is the largest and most well-studied class of PTDs.[5]HIV-1 Tat (47-57), Antp (Penetratin), Poly-arginine (e.g., R8)[3]Arginine, Lysine, Ornithine[5]
Amphipathic PTDs Possess both hydrophobic and hydrophilic domains. This class can be further subdivided into primary amphipathic peptides, which have distinct polar and nonpolar faces upon forming secondary structures (e.g., alpha-helices), and secondary amphipathic peptides, where amphipathicity arises from the arrangement of amino acids in the primary sequence.[6]Transportan, MPG[3]A mix of charged/polar and nonpolar residues
Hydrophobic PTDs Comprised predominantly of nonpolar amino acids and often derived from the signal peptides of secreted proteins.[5]Kaposi Fibroblast Growth Factor (K-FGF) signal peptide[7]Leucine, Valine, Alanine, etc.

Table 1: Classification of common Protein Transduction Domains. This table provides a summary of the major classes of PTDs, their defining characteristics, and representative examples. The cationic PTDs, particularly those rich in arginine, are the most extensively studied and utilized for intracellular delivery.[8]

Breaching the Cellular Fortress: Mechanisms of PTD-Mediated Entry

The precise mechanisms by which PTDs and their conjugated cargo cross the plasma membrane have been a subject of intense research and some controversy.[1] It is now generally accepted that multiple pathways contribute to their uptake, and the predominant route is influenced by several factors, including the PTD sequence, the nature and size of the cargo, the concentration of the PTD-cargo complex, and the cell type.[9] At lower, more physiologically relevant concentrations, endocytosis is the primary mode of entry.[6]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTD_Cargo PTD-Cargo Complex Membrane_Interaction Initial Electrostatic Interaction PTD_Cargo->Membrane_Interaction Binding to Glycosaminoglycans Macropinocytosis Macropinocytosis Membrane_Interaction->Macropinocytosis Actin-driven membrane ruffling CME Clathrin-Mediated Endocytosis Membrane_Interaction->CME Receptor-independent or -dependent Macropinosome Macropinosome Macropinocytosis->Macropinosome Coated_Vesicle Clathrin-Coated Vesicle CME->Coated_Vesicle Early_Endosome Early Endosome Macropinosome->Early_Endosome Coated_Vesicle->Early_Endosome Uncoating Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosolic Release (Endosomal Escape) Early_Endosome->Cytosol Escape! Late_Endosome->Cytosol Escape?

Figure 1: Overview of PTD-mediated cellular uptake pathways. This diagram illustrates the major endocytic routes for PTD-cargo complexes, culminating in the critical endosomal escape step for cytosolic delivery.

The Initial Handshake: Binding to the Cell Surface

For cationic PTDs, the first step in cellular entry is an electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[7] This interaction is thought to concentrate the PTD-cargo complexes at the plasma membrane, thereby facilitating their subsequent internalization.[10]

Engulfment: Endocytic Pathways

Macropinocytosis is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes (0.2-5 µm in diameter).[11] This process is initiated by growth factor signaling or by the PTDs themselves, leading to the activation of signaling proteins like Rac1.[6][12] This triggers extensive remodeling of the actin cytoskeleton, causing the plasma membrane to form large protrusions or "ruffles" that fold back on themselves, engulfing a large volume of extracellular fluid along with the PTD-cargo complexes.[12] Macropinocytosis is a common uptake mechanism for many cationic PTDs, including Tat.[7]

G cluster_0 Macropinocytosis Signaling Cascade Growth_Factor Growth Factor / PTD RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras Activation RTK->Ras Rac1 Rac1 Activation Ras->Rac1 Actin Actin Polymerization Rac1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome G cluster_0 Experimental Workflow cluster_quant Quantification Prep Prepare PTD-Cargo (e.g., Fluorescently Labeled) Incubate Incubate with Cells (Time course & Dose-response) Prep->Incubate Wash Wash to Remove Surface-Bound Peptide Incubate->Wash Flow Flow Cytometry (Uptake Efficiency) Wash->Flow Microscopy Fluorescence Microscopy (Localization) Wash->Microscopy WB Western Blot (Cargo Integrity) Wash->WB

Figure 3: A typical experimental workflow for quantifying PTD-mediated delivery. This flowchart outlines the key steps from sample preparation to analysis using complementary techniques.

Step-by-Step Methodologies

Principle: This technique provides a high-throughput method to measure the fluorescence intensity of thousands of individual cells, allowing for a statistical assessment of the overall uptake efficiency of a fluorescently labeled PTD-cargo complex. [8] Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • PTD-Cargo Incubation: Prepare a dilution series of the fluorescently labeled PTD-cargo complex (e.g., 1 µM, 5 µM, 10 µM) in serum-free media. Aspirate the culture media from the cells and add the PTD-cargo solutions. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

    • Causality: Serum-free media is often used initially to avoid interactions between the cationic PTD and anionic serum proteins, which can inhibit uptake.

  • Washing: Aspirate the PTD-cargo solution. Wash the cells 2-3 times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. The choice is critical to avoid cleaving cell-surface proteins that might have bound peptide.

  • Quenching Surface Fluorescence (Optional but Recommended): To distinguish between internalized and surface-bound peptide, incubate the cell suspension with a membrane-impermeable quencher like Trypan Blue (0.2% w/v) for 5-10 minutes on ice. [13]This will quench the fluorescence of any remaining surface-bound PTD, ensuring that the measured signal is from internalized cargo only.

    • Trustworthiness: This step is crucial for a self-validating system, as it prevents overestimation of uptake.

  • Analysis: Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events per sample. Gate on the live cell population and measure the mean fluorescence intensity (MFI).

Controls:

  • Untreated cells: To establish baseline autofluorescence.

  • Cells treated with labeled cargo alone (no PTD): To assess the intrinsic cell permeability of the cargo.

  • Cells incubated at 4°C: Endocytosis is an energy-dependent process, so incubation at low temperature should significantly reduce uptake, confirming an active transport mechanism.

Principle: Microscopy allows for the direct visualization of the PTD-cargo complex within the cell, providing critical information about its subcellular localization and helping to assess endosomal escape.

Protocol:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • PTD-Cargo Incubation: Treat cells with the fluorescently labeled PTD-cargo complex as described for flow cytometry.

  • Live-Cell Imaging or Fixation:

    • Live-Cell: After washing, add fresh imaging media. To visualize endosomes, you can co-incubate with a marker like LysoTracker Red (for late endosomes/lysosomes) or express a fluorescently tagged endosomal protein (e.g., GFP-Rab5 for early endosomes).

    • Fixed-Cell: After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS if you plan to perform immunofluorescence staining for subcellular markers (e.g., anti-EEA1 for early endosomes).

  • Imaging: Acquire images using a confocal or high-content imaging system.

    • Data Interpretation: A diffuse, cytosolic fluorescence pattern is indicative of successful endosomal escape. A punctate (dot-like) pattern suggests that the cargo is trapped within endosomes. [14]

Principle: This technique verifies that the full-length cargo protein has been delivered into the cells and has not been significantly degraded.

Protocol:

  • Cell Treatment and Lysis: Treat a large-format dish (e.g., 10 cm) of cells with the PTD-cargo complex. After incubation and washing, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. [15]2. Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane. [16]4. Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody that specifically recognizes the cargo protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. 5. Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot. [16]A band at the expected molecular weight of the cargo protein confirms its presence in the cell lysate.

Factors Influencing Transduction Efficiency

The successful application of PTD technology requires an understanding of the variables that can impact delivery efficiency.

Factor Influence on Efficiency Causality / Rationale
PTD Charge Generally, higher cationic charge correlates with increased uptake, up to a point. [17]Enhanced electrostatic interaction with negatively charged cell surface proteoglycans. [10]
Cargo Charge Positively charged cargoes can enhance uptake, while negatively charged cargoes (like nucleic acids) can diminish it by neutralizing the PTD's positive charge. [18]The net charge of the entire PTD-cargo complex dictates the strength of the initial interaction with the cell membrane.
Cargo Size Efficiency generally decreases with increasing cargo size. [2]Larger molecules present a greater steric hindrance for membrane translocation and may be more difficult to package into endocytic vesicles.
Linker Chemistry The type of bond (e.g., stable amide vs. cleavable disulfide) between the PTD and cargo can affect release and activity.Disulfide linkers can be cleaved in the reducing environment of the cytosol, releasing the cargo from the PTD. This can be advantageous if the PTD interferes with the cargo's function.
Concentration Uptake is dose-dependent, but high concentrations can lead to cytotoxicity. [2]Higher concentrations increase the likelihood of interaction with the cell membrane but can also lead to membrane disruption.
Cell Type Transduction efficiency can vary significantly between different cell types. [8]Differences in membrane composition, fluidity, and the activity of endocytic pathways can all influence uptake.

Table 2: Key factors affecting the efficiency of PTD-mediated delivery. Understanding and optimizing these parameters is crucial for the successful design of PTD-based delivery systems.

The Road Ahead: Challenges and Future Directions

Despite their immense promise, PTDs face several challenges that must be addressed to realize their full therapeutic potential. These include a lack of cell and tissue specificity, potential immunogenicity, and the persistent problem of endosomal entrapment. [14]Future research is focused on developing "smart" PTDs that are activated only in the target microenvironment (e.g., by tumor-specific proteases), creating novel strategies to enhance endosomal escape, and improving our fundamental understanding of the complex interplay between PTDs and the cellular machinery.

By adhering to the rigorous, multi-faceted validation strategies outlined in this guide, researchers can confidently advance the field, moving PTD technology from a powerful laboratory tool to a transformative class of therapeutics.

References

  • Swanson, J. A., & Watts, C. (1995). Macropinocytosis. Trends in Cell Biology. [Link]

  • Gump, J. M., & Dowdy, S. F. (2007). Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem. Advanced Drug Delivery Reviews. [Link]

  • Nakase, I., Tadokoro, A., Kawabata, N., Takeuchi, T., Katoh, H., Hiramoto, K., & Futaki, S. (2008). Exploring Transduction Mechanisms of Protein Transduction Domains (PTDs) in Living Cells Utilizing Single-Quantum Dot Tracking (SQT) Technology. International Journal of Molecular Sciences. [Link]

  • Marquès, C., El-Sissi, J., & Divita, G. (2011). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Bio-protocol. [Link]

  • Säälik, P., Elmquist, A., & Langel, Ü. (2004). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biomedical Science. [Link]

  • Erazo-Oliveras, A., Muthukrishnan, N., & Pellois, J. P. (2012). Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges. Pharmaceuticals. [Link]

  • Wadia, J. S., & Dowdy, S. F. (2003). Protein Transduction Domains: Applications for Molecular Medicine. Current Protein & Peptide Science. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2005). Modeling the endosomal escape of cell-penetrating peptides: transmembrane pH gradient driven translocation across phospholipid bilayers. Journal of Drug Targeting. [Link]

  • Robbins, P. D., & Ghivizzani, S. C. (2005). Classification of Protein Transduction Domains. ResearchGate. [Link]

  • Heitz, F., Morris, M. C., & Divita, G. (2009). Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics. British Journal of Pharmacology. [Link]

  • Kerr, M. C., & Teasdale, R. D. (2009). Macropinocytosis: mechanism and targeted therapy in cancers. Journal of Cellular and Molecular Medicine. [Link]

  • Conner, S. D., & Schmid, S. L. (2003). Clathrin-Mediated Endocytosis. Madame Curie Bioscience Database. [Link]

  • Wadia, J. S., & Dowdy, S. F. (2002). Protein transduction: a novel technology for the delivery of proteins and other macromolecules into mammalian cells. Current Opinion in Biotechnology. [Link]

  • Brigham Young University. (n.d.). Western Blot Protocol. Microbiology and Molecular Biology. [Link]

  • Kizil, C., Iltzsche, A., Thomas, A. K., Bhattarai, P., Zhang, Y., & Brand, M. (2015). Efficient Cargo Delivery into Adult Brain Tissue Using Short Cell-Penetrating Peptides. PLoS ONE. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc.[Link]

  • Sebbage, V. (2009). Cell-penetrating peptides and their therapeutic applications. Bioscience Horizons. [Link]

  • Stewart, P. A., & Cideciyan, A. V. (2008). Comparison of Protein Transduction Domains in Mediating Cell Delivery of a Secreted CRE Protein. Biochemistry. [Link]

  • Wikipedia. (n.d.). Receptor-mediated endocytosis. Wikipedia. [Link]

  • Embury, J., So, C. K., McKee, F. W., & Shoichet, M. S. (2007). Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells. Analytical Biochemistry. [Link]

  • Martin, E. C., & Nemhauser, J. L. (2022). Quantification of cell penetrating peptide mediated delivery of proteins in plant leaves. bioRxiv. [Link]

  • Gump, J. M., & Dowdy, S. F. (2026). Utilization of Cell-penetrating Peptide Adaptors to Enhance Delivery of Variably Charged Protein Cargos. bioRxiv. [Link]

  • Bechara, C., & Sagan, S. (2017). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Methods in Molecular Biology. [Link]

  • Gao, H., Yang, Z., Zhang, S., & Cao, S. (2015). Intracellular Delivery of Molecular Cargo Using Cell-Penetrating Peptides and the Combination Strategies. International Journal of Molecular Sciences. [Link]

  • Toh, J. X. H., & Gleeson, P. A. (2013). Imaging and Quantitation Techniques for Tracking Cargo along Endosome-to-Golgi Transport Pathways. International Journal of Molecular Sciences. [Link]

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Protocols & Analytical Methods

Method

Application Note: Covalent Conjugation of Cys-[HIV-Tat (47-57)] to Maleimide-Functionalized Nanoparticles

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale The delivery of macromolecular therapeutics (e.g., siRNA, CRISP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The delivery of macromolecular therapeutics (e.g., siRNA, CRISPR/Cas9, proteins) across the hydrophobic lipid bilayer of mammalian cells remains a primary bottleneck in nanomedicine. The transactivator of transcription (Tat) peptide, derived from HIV-1, is a gold-standard Cell-Penetrating Peptide (CPP). The core sequence, Tat (47-57) (YGRKKRRQRRR) , is highly cationic, facilitating electrostatic interaction with negatively charged heparan sulfate proteoglycans on the cell surface, thereby triggering macropinocytosis and endosomal uptake[1].

To engineer actively targeted nanocarriers, Tat (47-57) is frequently synthesized with a terminal cysteine residue (Cys-Tat ). The sulfhydryl (-SH) group of the cysteine allows for highly specific, site-directed bioconjugation to maleimide-functionalized nanoparticles (e.g., DSPE-PEG-Maleimide liposomes, PLGA-PEG-Maleimide, or Maleimide-Gold Nanoparticles) via a Michael addition reaction [2]. This reaction forms a stable, irreversible thioether bond.

Expert Insight on Causality: The success of this protocol hinges on strict pH control and the prevention of disulfide dimerization. At a pH of 6.5–7.0, the maleimide group is highly selective for thiols. If the pH exceeds 7.5, two detrimental side reactions occur: (1) the maleimide ring undergoes rapid hydrolysis to an unreactive maleamic acid, and (2) the primary amines on the abundant Lysine and Arginine residues of the Tat peptide begin to compete for maleimide binding, leading to cross-linking and nanoparticle aggregation[3].

Experimental Workflow & Pathway Visualizations

The following diagrams illustrate the chemical conjugation workflow and the subsequent biological mechanism of action for the synthesized Tat-nanoparticles.

ConjugationWorkflow A Cys-Tat (47-57) (Disulfide Dimers) B TCEP Reduction (pH 7.0, 30 min) A->B Add TCEP C Active Cys-Tat (Free -SH) B->C Cleave S-S E Michael Addition (pH 7.0, 2-4h, RT) C->E Mix 2:1 Molar Ratio D Maleimide-PEG-NP (Suspension) D->E Add to reaction F Purification (Dialysis MWCO 3.5k) E->F Quench & Purify G Purified Tat-NP (Thioether Bond) F->G Final Product

Fig 1: Workflow of Cys-Tat reduction and Michael addition to Maleimide-PEG-NPs.

CellularUptake N1 Tat-Functionalized NP N2 Heparan Sulfate Proteoglycans (Cell Membrane) N1->N2 Electrostatic Attraction N3 Macropinocytosis / Clathrin-Mediated Endocytosis N2->N3 Membrane Invagination N4 Early Endosome N3->N4 Vesicle Formation N5 Endosomal Escape (Proton Sponge / Membrane Destabilization) N4->N5 pH Drop (pH 5.5) N6 Cytosolic Delivery (Payload Release) N5->N6 Cytoplasmic Entry

Fig 2: Biological mechanism of Tat-NP cellular internalization and endosomal escape.

Step-by-Step Conjugation Protocol

This protocol describes the conjugation of Cys-Tat to Maleimide-PEG-functionalized nanoparticles (e.g., polymeric micelles, liposomes, or solid lipid nanoparticles)[4],[5]. It is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints.

Materials & Reagents
  • Nanoparticles: Maleimide-PEG-functionalized NPs (e.g., 10 mg/mL in aqueous suspension).

  • Peptide: Cys-Tat (47-57) (Sequence: CYGRKKRRQRRR, MW ≈ 1663 Da).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl). Do not use DTT or β-mercaptoethanol, as these contain thiols and will competitively bind to the maleimide groups[3].

  • Reaction Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0. (EDTA chelates trace metals that catalyze thiol oxidation).

  • Purification: Dialysis cassettes (MWCO 3,500 Da) or Amicon Ultra centrifugal filters.

Phase 1: Peptide Reduction (QC Checkpoint 1)

Cys-Tat peptides readily form disulfide-linked dimers in storage. These must be reduced to free thiols prior to conjugation.

  • Buffer Degassing: Sparge the Reaction Buffer with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Peptide Dissolution: Dissolve Cys-Tat in the degassed Reaction Buffer to a concentration of 2 mg/mL (approx. 1.2 mM).

  • Reduction: Add TCEP at a 5-fold molar excess relative to the peptide (approx. 6 mM TCEP).

  • Incubation: Incubate the mixture at room temperature (RT) for 30 minutes under gentle rotation[4].

  • Self-Validating QC: Perform an Ellman’s Reagent (DTNB) assay on a 10 µL aliquot to quantify free sulfhydryl concentration. Ensure >90% reduction before proceeding.

Phase 2: Maleimide-Thiol Conjugation
  • Nanoparticle Preparation: Ensure the Maleimide-PEG-NPs are suspended in the degassed Reaction Buffer at pH 7.0.

  • Reaction Mixing: Add the reduced Cys-Tat/TCEP solution dropwise to the nanoparticle suspension. Aim for a 2:1 to 5:1 molar ratio of Peptide to Maleimide groups to ensure saturation of the NP surface[5].

  • Incubation: Purge the reaction vial with Nitrogen/Argon, seal tightly, and incubate for 2 to 4 hours at RT, or overnight at 4°C under continuous end-over-end mixing[3].

Phase 3: Purification & Quenching
  • Quenching (Optional but Recommended): Add L-cysteine (10-fold molar excess over original maleimide) for 15 minutes to cap any unreacted maleimide groups, preventing off-target binding in vivo.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 3,500 Da). Dialyze against 1X PBS (pH 7.4) at 4°C for 48–72 hours, changing the buffer at least 4 times to remove unreacted peptide, TCEP, and quenching agents[4].

  • Storage: Store the purified Tat-NPs at 4°C. Do not freeze unless lyophilizing with a cryoprotectant (e.g., 5% sucrose).

Characterization & Expected Physicochemical Data

To validate the success of the conjugation, researchers must perform dynamic light scattering (DLS) and zeta potential measurements. Because the Tat (47-57) peptide contains 8 basic amino acids (Arginines and Lysines), successful conjugation will cause a dramatic shift in the nanoparticle's surface charge from neutral/negative to highly positive.

Table 1: Expected Physicochemical Transformations Post-Conjugation

ParameterBare NPs (No PEG)PEG-Mal NPs (Pre-Conjugation)Cys-Tat-PEG NPs (Post-Conjugation)Analytical Method
Hydrodynamic Size (nm) 100 ± 5115 ± 8125 ± 10DLS
Polydispersity Index (PDI) < 0.15< 0.15< 0.20DLS
Zeta Potential (mV) -25.0 to -35.0-5.0 to -15.0+15.0 to +30.0 Electrophoretic Light Scattering
Conjugation Efficiency N/AN/A60% - 85%BCA Assay / RP-HPLC
Cellular Uptake (MFI) 1x (Baseline)1.2x10x - 50x Flow Cytometry (HeLa/MCF-7)

Note: The significant inversion of Zeta Potential to a highly positive value is the primary macroscopic indicator of successful Tat peptide functionalization.

Troubleshooting & Field-Proven Insights

  • Issue: Nanoparticle Aggregation during Conjugation.

    • Cause: If the pH rises above 7.5, the primary amines on the Tat peptide's lysine residues can react with maleimides, causing inter-particle cross-linking.

    • Solution: Strictly buffer the reaction at pH 6.8–7.0. Use 10 mM HEPES instead of PBS during the reaction phase, as PBS pH can drift depending on temperature.

  • Issue: Low Conjugation Efficiency (<40%).

    • Cause: Maleimide hydrolysis prior to reaction, or incomplete peptide reduction.

    • Solution: Maleimide groups hydrolyze in water over time. Always prepare maleimide-functionalized NPs fresh or store them lyophilized. Ensure the TCEP is fresh; oxidized TCEP will fail to reduce the Cys-Tat dimers.

  • Issue: High Background Toxicity in Cell Assays.

    • Cause: Unreacted Cys-Tat peptide was not fully removed. Free cationic peptides are highly toxic to cell membranes.

    • Solution: Ensure exhaustive dialysis (minimum 72 hours with frequent buffer exchanges) or use tangential flow filtration (TFF) for larger batches.

References

  • pH-Responsive Polymer Nanoparticles for Efficient Delivery of Cas9 Ribonucleoprotein With or Without Donor DNA Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Nanoparticles Modified with Cell-Penetrating Peptides: Conjugation Mechanisms, Physicochemical Properties, and Application in Cancer Diagnosis and Therapy Source: MDPI URL:[Link]

  • Bubble Liposomes and Ultrasound Promoted Endosomal Escape of TAT-PEG Liposomes as Gene Delivery Carriers Source: ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols: A Guide to Attaching Cys-[HIV-Tat (47-57)] to a Protein

Introduction The Human Immunodeficiency Virus (HIV) transactivator of transcription (Tat) protein contains a highly cationic region, specifically the amino acid sequence 47-57 (Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Human Immunodeficiency Virus (HIV) transactivator of transcription (Tat) protein contains a highly cationic region, specifically the amino acid sequence 47-57 (Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg), that functions as a potent protein transduction domain or cell-penetrating peptide (CPP)[1][2][3][4][5][6][7]. This peptide can traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules, including proteins, peptides, and oligonucleotides, making it an invaluable tool in drug delivery and biomedical research[1][4][5][6][7]. The addition of a terminal cysteine residue to this peptide, creating Cys-[HIV-Tat (47-57)] (Sequence: Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2)[8][9], provides a reactive handle for its covalent attachment to a protein of interest.

This guide provides a comprehensive overview of the chemical strategies and detailed protocols for the successful conjugation of Cys-[HIV-Tat (47-57)] to a target protein. We will delve into the underlying chemistry of the most common conjugation methods, offer step-by-step experimental procedures, and discuss the critical aspects of purification and characterization of the final conjugate.

Conjugation Chemistries: A Strategic Overview

The choice of conjugation chemistry is paramount for a successful outcome. The presence of the free sulfhydryl (thiol) group on the N-terminal cysteine of the Cys-[HIV-Tat (47-57)] peptide is the key to its attachment. Below, we discuss the most robust and widely employed strategies.

Thiol-Maleimide Chemistry: The Gold Standard

The reaction between a thiol and a maleimide is the most prevalent and reliable method for protein-peptide conjugation[10][11][12][13]. This method, a Michael addition reaction, results in the formation of a stable thioether bond[10][14][15].

The Chemistry: The maleimide group contains an electron-deficient carbon-carbon double bond that is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of the cysteine residue[14]. This reaction is highly specific for thiols at a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic groups like amines (e.g., lysine residues)[15][16].

Advantages:

  • High Specificity: The reaction is highly selective for sulfhydryl groups within the optimal pH range[15][16].

  • Rapid Kinetics: The conjugation reaction proceeds quickly under mild, physiological conditions[11][14].

  • Stable Linkage: The resulting thioether bond is covalent and stable under most biological conditions[10].

Considerations:

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at higher pH values, rendering it unreactive. Therefore, it is crucial to use fresh maleimide reagents and work within the recommended pH range[17].

  • Retro-Michael Reaction: The thioether bond can undergo a slow reversal, known as a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the cellular environment[11][16]. However, for many research applications, the stability is sufficient. The succinimide ring of the conjugate can undergo hydrolysis to form a more stable ring-opened product that is not susceptible to the retro-Michael reaction[16][17].

Disulfide Bond Formation: A Reversible Approach

An alternative strategy involves the formation of a disulfide bond between the cysteine of the Tat peptide and a cysteine residue on the target protein[]. This approach is particularly useful when a reversible linkage is desired, as the disulfide bond can be cleaved by reducing agents.

The Chemistry: A disulfide bond is formed through the oxidation of two thiol groups[][19][20]. This can be achieved through air oxidation, although this is often slow and inefficient, or by using mild oxidizing agents. Another common method is disulfide exchange, where the thiol on the peptide reacts with an activated disulfide on the protein (or vice versa)[].

Advantages:

  • Reversibility: The disulfide linkage can be readily cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which can be advantageous for certain drug delivery applications.

  • Mimics Natural Linkages: Disulfide bonds are native to many proteins, contributing to their tertiary structure[21][22].

Considerations:

  • Stability: The disulfide bond is susceptible to reduction in the presence of endogenous reducing agents, which could lead to premature cleavage of the conjugate in a biological system.

  • Selectivity: Achieving a specific disulfide bond between the peptide and the protein can be challenging if the protein contains multiple cysteine residues.

Experimental Workflow: A Visual Guide

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis P1 Target Protein R1 Reduction of Protein (if necessary) P1->R1 Reduce disulfides P2 Cys-[HIV-Tat (47-57)] R3 Conjugation Reaction P2->R3 P3 Buffers & Reagents P3->R1 R2 Activation of Protein (with maleimide linker) P3->R2 P3->R3 A1 Purification P3->A1 A2 Characterization P3->A2 R1->R2 Introduce maleimide R2->R3 Thiol-maleimide reaction R3->A1 Remove unreacted components A1->A2 Verify conjugation

Figure 1: A generalized workflow for the conjugation of Cys-[HIV-Tat (47-57)] to a target protein.

Detailed Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of Cys-[HIV-Tat (47-57)] to a protein that has been functionalized with a maleimide group.

Materials and Reagents
ReagentSupplierPurpose
Cys-[HIV-Tat (47-57)] peptideCustom SynthesisThe cell-penetrating peptide to be conjugated.
Target Protein-The protein to which the peptide will be attached.
Maleimide-activated crosslinker (e.g., SMCC)VariousTo introduce a maleimide group onto the protein (if not already present).
TCEP (Tris(2-carboxyethyl)phosphine)VariousTo reduce disulfide bonds in the protein, exposing free thiols for conjugation.[23][24][25]
Conjugation Buffer (e.g., PBS, pH 7.2-7.4)-Reaction buffer for the conjugation step. Must be free of thiols.[10][21]
Quenching Reagent (e.g., L-cysteine)VariousTo cap unreacted maleimide groups.
Desalting Columns or Dialysis CassettesVariousFor buffer exchange and removal of excess reagents.
Organic Solvent (e.g., DMSO or DMF)VariousTo dissolve the maleimide crosslinker and peptide if necessary.[10][21]
Step-by-Step Procedure

Part A: Preparation of Maleimide-Activated Protein

If your protein already contains a free cysteine residue you wish to target, you can skip to Part B after ensuring any other disulfide bonds in the protein are reduced.

  • Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.

  • Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP.[21] Incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group and will not interfere with the subsequent maleimide reaction[26].

  • Buffer Exchange: Remove the excess TCEP using a desalting column or dialysis, exchanging the buffer to the conjugation buffer (PBS, pH 7.2-7.4).

  • Maleimide Crosslinker Activation: If introducing maleimide groups onto amine residues (lysines), dissolve a maleimide crosslinker (e.g., SMCC) in an organic solvent like DMSO or DMF.

  • Protein Activation: Add the dissolved crosslinker to the protein solution at a 10-20 fold molar excess. Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis, again exchanging into the conjugation buffer.

Part B: Conjugation of Cys-[HIV-Tat (47-57)] to the Activated Protein

  • Peptide Preparation: Dissolve the lyophilized Cys-[HIV-Tat (47-57)] peptide in the conjugation buffer. To ensure the cysteine is in its reduced form, you can briefly treat the peptide solution with a 2-3 fold molar excess of TCEP and use it directly in the next step.

  • Conjugation Reaction: Add the Cys-[HIV-Tat (47-57)] peptide solution to the maleimide-activated protein solution. A 5-10 fold molar excess of the peptide over the protein is recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

Figure 2: Reaction scheme for thiol-maleimide conjugation.

Protocol 2: Disulfide Bond Formation

This protocol outlines a general method for forming a disulfide bond between the Cys-[HIV-Tat (47-57)] peptide and a cysteine residue on the target protein.

Materials and Reagents
ReagentSupplierPurpose
Cys-[HIV-Tat (47-57)] peptideCustom SynthesisThe cell-penetrating peptide with a free thiol.
Target Protein with a free Cysteine-The protein to be conjugated.
Oxidation Buffer (e.g., Tris buffer, pH 8.0)-A slightly alkaline buffer to facilitate disulfide bond formation.
Optional: Mild Oxidizing Agent (e.g., H₂O₂)VariousTo accelerate the oxidation process.
Desalting Columns or Dialysis CassettesVariousFor purification of the conjugate.
Step-by-Step Procedure
  • Protein and Peptide Preparation: Ensure both the target protein and the Cys-[HIV-Tat (47-57)] peptide have free, reduced cysteine residues. If necessary, treat with TCEP as described in Protocol 1 and then remove the TCEP by buffer exchange into a non-reducing buffer.

  • Conjugation Reaction: Combine the protein and peptide in the oxidation buffer (e.g., Tris buffer, pH 8.0) at a desired molar ratio (e.g., 1:5 protein to peptide).

  • Oxidation: Allow the reaction to proceed at room temperature with gentle stirring. The reaction can be slow, taking several hours to overnight. To accelerate the process, a very low concentration of a mild oxidizing agent like hydrogen peroxide can be added, but this requires careful optimization to avoid over-oxidation of other amino acid residues.

  • Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugate.

Purification and Characterization of the Conjugate

Purification

After the conjugation reaction, it is essential to remove unreacted peptide, protein, and other reagents.

MethodPrincipleBest For
Dialysis Separation based on molecular weight cutoff. Removes small molecules like unreacted peptide and salts.Large volume samples and when the molecular weight difference between the protein and peptide is large.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.High-resolution separation of the conjugate from unreacted protein and peptide.[27]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.When the conjugate has a significantly different isoelectric point from the starting materials.[28][29]
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.High-purity purification, especially for smaller protein conjugates.[29]
Characterization

Confirming the successful conjugation and determining the conjugation ratio (peptide molecules per protein molecule) is a critical final step.

MethodInformation Provided
SDS-PAGE A qualitative assessment of conjugation. The conjugate will appear as a band with a higher molecular weight than the unconjugated protein.
Mass Spectrometry (e.g., LC-MS, MALDI-TOF) Provides the precise molecular weight of the conjugate, confirming the covalent attachment of the peptide. It is the most definitive method for confirming conjugation and determining the distribution of conjugated species (e.g., 1, 2, or 3 peptides per protein)[28][30][31][32][33].
UV-Vis Spectroscopy Can be used to estimate the conjugation ratio if the peptide or a linker has a unique absorbance signature[34].
Amino Acid Analysis Can be used to determine the conjugation ratio by quantifying the amino acid composition of the purified conjugate[35].
Western Blotting If an antibody against the Tat peptide is available, this can confirm the presence of the peptide on the protein conjugate.

Troubleshooting

ProblemPossible CauseSolution
Low or no conjugation efficiency Inactive maleimide groups (hydrolyzed).Use fresh maleimide reagents. Prepare maleimide-activated protein immediately before use.
Insufficiently reduced thiols on the peptide or protein.Ensure complete reduction with TCEP and remove the reducing agent before adding maleimide reagents.
Incorrect pH of the conjugation buffer.Verify the pH is between 6.5 and 7.5 for thiol-maleimide chemistry.[16]
Protein precipitation during conjugation High concentration of protein or peptide.Perform the reaction at a lower concentration.
Change in protein solubility after conjugation.Screen different buffer conditions (e.g., vary pH, add mild detergents or excipients).
Heterogeneous product Multiple reactive sites on the protein.If possible, use a protein with a single, specific cysteine residue for conjugation. Otherwise, optimize the molar ratio of peptide to protein to control the degree of labeling.
Incomplete reaction.Increase the reaction time or the molar excess of the peptide.

Conclusion

The conjugation of Cys-[HIV-Tat (47-57)] to a protein of interest is a powerful technique for enabling the intracellular delivery of proteins. By leveraging robust chemistries like the thiol-maleimide reaction, researchers can create well-defined and functional protein-peptide conjugates. Careful attention to the details of the reaction conditions, purification, and characterization is essential for obtaining high-quality conjugates for downstream applications in research and drug development.

References

  • Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
  • Disulfide Conjug
  • Maleimide labeling of thiol
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs. Benchchem.
  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjug
  • Protein Denaturing and Reducing Agents. Thermo Fisher Scientific - ES.
  • Maleimide Labeling of Proteins and Other Thiol
  • The Thiol-Maleimide Reaction: A Guide. Bachem.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.
  • Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. PMC.
  • All about TCEP—the Odorless Reducing Agent. GoldBio.
  • Reducing agent to break disulfide bonds in peroxidase enzyme: TCep or dtt?.
  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.
  • Protein Denaturing and Reducing Agents. Thermo Fisher Scientific - US.
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  • Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS.
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  • Cys-[HIV-T
  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry.
  • Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. NSF Public Access Repository.
  • The Taming of the Cell Penetrating Domain of the HIV T
  • (Cys47)
  • Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide. Journal of Molecular Microbiology and Biotechnology.
  • Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetr
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry.
  • Conjugation Based on Cysteine Residues.
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  • Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research.
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  • Disulfide bond formation in peptides. Current Protocols in Protein Science.
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  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. SpringerLink.
  • HIV TAT (47-57) CPP Peptide - YGRKKRRQRRR. JPT.
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  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI.
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  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials.
  • Mass Spectrometry Analysis. CuriRx.
  • Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions.
  • A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard. PubMed.
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  • Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. PMC.
  • The Role of Peptide Purification in Modern Drug Discovery Research. Gilson.
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Method

Application Notes &amp; Protocols: In Vitro Gene Delivery Using Cys-[HIV-Tat (47-57)]

For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging a Potent Cell-Penetrating Peptide for Gene Delivery The delivery of nucleic acids into mammalian cells is a cornerstone of modern b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging a Potent Cell-Penetrating Peptide for Gene Delivery

The delivery of nucleic acids into mammalian cells is a cornerstone of modern biological research and therapeutic development. While viral vectors are efficient, they can present challenges related to immunogenicity and manufacturing complexity. Non-viral vectors offer a safer alternative, and among these, cell-penetrating peptides (CPPs) have emerged as powerful tools for intracellular delivery.[1]

This guide focuses on a particularly effective CPP: a cysteine-modified fragment of the HIV-1 trans-activating transcriptional activator (Tat) protein, specifically residues 47-57.[2][3] The native Tat (47-57) sequence, YGRKKRRQRRR , is rich in basic amino acids (arginine and lysine), which impart a strong positive charge at physiological pH.[4] This cationic nature is fundamental to its two primary functions in gene delivery:

  • Nucleic Acid Condensation: The positively charged peptide electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, siRNA).[5][6] This interaction condenses the nucleic acid into compact nanoparticles, protecting it from nuclease degradation.[7][8]

  • Cellular Translocation: The peptide facilitates the uptake of its cargo across the cell membrane. The precise mechanism is a subject of ongoing research, but it appears to involve a combination of direct membrane penetration and energy-dependent endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][9]

The addition of a cysteine residue, creating Cys-[HIV-Tat (47-57)] , provides a significant advantage. The thiol group of cysteine allows for the formation of disulfide bonds, leading to peptide dimerization.[10][11] These dimers exhibit a higher affinity for nucleic acids, forming more stable complexes ("peptiplexes") that can lead to substantially enhanced transfection efficiency.[10] The disulfide bond is readily cleaved in the reducing environment of the cytoplasm, releasing the nucleic acid cargo.[12]

This document provides a detailed framework for utilizing Cys-[HIV-Tat (47-57)] for in vitro gene delivery, from peptide handling and complex formation to transfection and subsequent analysis.

Foundational Principles & Experimental Design
Mechanism of Cys-Tat Mediated Gene Delivery

The process begins with the formation of a non-covalent complex between the cationic Cys-Tat peptide and the anionic nucleic acid. The efficiency of this process and the subsequent transfection are critically dependent on the ratio of peptide to nucleic acid.

G cluster_0 Step 1: Peptiplex Formation cluster_1 Step 2: Cellular Uptake cluster_2 Step 3: Intracellular Release P Cys-Tat Peptide (+) C Cys-Tat/NA Complex (Peptiplex) P->C Electrostatic Interaction N Nucleic Acid (-) (e.g., Plasmid DNA) N->C Cell Cell Membrane C->Cell Endocytosis / Direct Penetration Endosome Endosome Cell->Endosome Internalization Escape Endosomal Escape (pH-mediated) Endosome->Escape Release Cargo Release (Cytosolic Reduction) Escape->Release Disulfide Cleavage Nucleus Nucleus Release->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression

Caption: Workflow of Cys-Tat mediated gene delivery.

Critical Parameter: The N/P Ratio

The most critical parameter to optimize is the N/P ratio . This represents the molar ratio of the protonatable N itrogen atoms in the peptide to the phosphate groups in the nucleic acid.[13][14]

  • Low N/P Ratio: May result in incomplete DNA condensation, leaving the nucleic acid vulnerable to degradation and forming large, inefficiently internalized complexes.

  • High N/P Ratio: Leads to smaller, more positively charged complexes that interact more effectively with the negatively charged cell membrane. However, excessively high N/P ratios can lead to cytotoxicity.[15]

The optimal N/P ratio is cell-type dependent and must be determined empirically. A good starting point for optimization is to test a range from 2:1 to 10:1. For many cell lines, an N/P ratio of 8:1 is effective, while for others, such as primary fibroblasts, a ratio of 4:1 may be optimal.[15]

ParameterDescriptionStarting Range for OptimizationKey Considerations
N/P Ratio Molar ratio of peptide Nitrogens to nucleic acid Phosphates.2:1, 4:1, 8:1, 10:1Cell-type dependent. Balance between efficiency and toxicity.
Cell Confluency Percentage of the culture vessel covered by cells at time of transfection.70-90% for adherent cells.Over-confluency can reduce transfection efficiency.[7]
Complex Incubation Time allowed for peptide and nucleic acid to form complexes.15-30 minutes at room temperature.Essential for stable particle formation.[16]
Incubation with Cells Duration the cells are exposed to the peptiplexes.4-6 hours.Prolonged exposure can increase toxicity.
DNA Quality Purity and integrity of the plasmid DNA.A260/A280 ratio ≥ 1.8.Endotoxins and contaminants inhibit transfection.
Detailed Protocols
Protocol 1: Preparation of Reagents

1.1 Reconstitution of Cys-[HIV-Tat (47-57)] Peptide:

  • Rationale: Lyophilized peptides are stable but require careful handling upon reconstitution to ensure solubility and prevent aggregation, especially for cysteine-containing sequences.

  • Briefly centrifuge the vial to pellet the lyophilized powder.

  • Cys-[HIV-Tat (47-57)] is a basic peptide. Begin by attempting to dissolve it in sterile, nuclease-free water to create a stock solution (e.g., 1 mg/mL).

  • If solubility is an issue, a dilute (10%) acetic acid solution can be used. Avoid strong acids or bases. For cell culture applications, avoid trifluoroacetic acid (TFA).

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

1.2 Preparation of Plasmid DNA:

  • Rationale: High-quality, endotoxin-free DNA is crucial for successful transfection and minimizing cell death.

  • Purify plasmid DNA using a high-quality, endotoxin-free kit.

  • Determine the DNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ≥1.8.

  • Dilute the plasmid DNA to a working concentration (e.g., 0.5-1 µg/µL) in nuclease-free TE buffer or water. Store at -20°C.

Protocol 2: Calculation of N/P Ratio

This calculation is essential for preparing your transfection complexes.

Step A: Calculate Moles of Phosphate (P)

  • Determine the mass of DNA per transfection. (e.g., 1 µg).

  • Use the average molecular weight of a DNA base pair (~650 g/mol ) to find the total moles of base pairs.[9][10]

  • Each base pair has two phosphate groups.

  • Formula: Moles of P = (Mass of DNA in g / 650 g/mol ) * 2

Step B: Calculate Moles of Nitrogen (N)

  • Identify the number of protonatable nitrogens in Cys-[HIV-Tat (47-57)].

    • Sequence: Cys-Tyr-Gly-Arg -Lys -Lys -Arg -Arg -Gln-Arg -Arg -Arg

    • Each Arginine (R) has 4 protonatable nitrogens.

    • Each Lysine (K) has 2 protonatable nitrogens.

    • The N-terminus has 1 protonatable nitrogen.

    • Total Nitrogens = (6 Arg * 4) + (2 Lys * 2) + 1 N-terminus = 29 Nitrogens per peptide .

  • Find the molecular weight of the peptide. (e.g., ~1662 g/mol for the amidated C-terminal version).[7][8]

  • Use the desired N/P ratio to find the required moles of Nitrogen.

    • Formula: Moles of N = (Moles of P) * (Desired N/P Ratio)

Step C: Calculate Mass of Peptide Needed

  • Calculate the moles of peptide required.

    • Formula: Moles of Peptide = Moles of N / 29

  • Convert moles of peptide to mass.

    • Formula: Mass of Peptide (g) = Moles of Peptide * 1662 g/mol

Practical Example: Preparing a Complex with N/P Ratio of 8 for 1 µg of DNA

  • Moles of P: (1 x 10⁻⁶ g / 650 g/mol ) * 2 = 3.08 x 10⁻⁹ mol P

  • Moles of N needed: (3.08 x 10⁻⁹ mol P) * 8 = 2.46 x 10⁻⁸ mol N

  • Moles of Peptide needed: (2.46 x 10⁻⁸ mol N) / 29 = 8.49 x 10⁻¹⁰ mol Peptide

  • Mass of Peptide needed: (8.49 x 10⁻¹⁰ mol) * 1662 g/mol = 1.41 x 10⁻⁶ g = 1.41 µg of Peptide

Therefore, to achieve an N/P ratio of 8, you would mix 1 µg of DNA with 1.41 µg of Cys-[HIV-Tat (47-57)].

Protocol 3: In Vitro Transfection of Adherent Cells (24-well plate format)
  • Rationale: This protocol provides a standardized workflow. The volumes and amounts should be scaled accordingly for different plate formats. Optimization of peptide/DNA amounts and ratios is highly recommended.[15]

Day 1: Cell Seeding

  • Seed healthy, actively dividing cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 4 x 10⁴ HeLa cells/well).

  • Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.

Day 2: Transfection

  • For each well to be transfected, prepare two sterile microcentrifuge tubes.

  • Tube A (DNA): Dilute 1 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.

  • Tube B (Peptide): Dilute the calculated amount of Cys-[HIV-Tat (47-57)] peptide (e.g., 1.41 µg for N/P 8) in 50 µL of serum-free medium. Mix gently.

  • Complex Formation: Add the diluted peptide (Tube B) to the diluted DNA (Tube A). Do not add DNA to peptide. Mix immediately by gentle pipetting or brief vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for stable peptiplex formation.[16]

  • Transfection: Gently add the 100 µL peptide-DNA complex drop-wise to the cells in the well, which should contain complete growth medium. Gently rock the plate to ensure even distribution.

  • Return the plate to the incubator (37°C, 5% CO₂).

Day 3-4: Post-Transfection Analysis

  • After 24-48 hours, assess transfection efficiency. The optimal time point for analysis depends on the plasmid reporter and the cell type.

  • Qualitative Analysis (Fluorescence Microscopy): If using a fluorescent reporter (e.g., GFP), visualize the cells under a fluorescence microscope to estimate the percentage of transfected cells.

  • Quantitative Analysis (Flow Cytometry): For a precise measurement of the percentage of positive cells and the mean fluorescence intensity, analyze the cells by flow cytometry.[13]

  • Quantitative Analysis (Luminometry): If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

Caption: Experimental timeline for Cys-Tat transfection.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Transfection Efficiency 1. Suboptimal N/P ratio. 2. Poor DNA quality (impurities, endotoxins). 3. Low cell viability or unhealthy cells. 4. Incorrect cell density (too high or too low). 5. Complexes formed in the presence of serum.1. Perform an N/P ratio titration (e.g., 2, 4, 8, 10).[7] 2. Re-purify DNA using an endotoxin-free kit; verify A260/280 ratio is ≥1.8. 3. Use healthy, low-passage cells (>90% viability). 4. Ensure cells are 70-90% confluent at the time of transfection. 5. Always form complexes in serum-free medium before adding to cells.
High Cell Toxicity / Death 1. N/P ratio is too high. 2. DNA preparation is contaminated. 3. Prolonged exposure to transfection complexes. 4. Cells are too sensitive or unhealthy.1. Reduce the N/P ratio. 2. Use high-purity, endotoxin-free DNA. 3. After 4-6 hours, consider replacing the medium containing the complexes with fresh, complete medium. 4. Use a lower cell seeding density or test a different, more robust cell line.
Inconsistent Results 1. Pipetting errors. 2. Variation in cell passage number or health. 3. Inconsistent incubation times.1. Prepare a master mix of the peptide/DNA complexes for replicate wells. 2. Use cells within a consistent, low passage number range. 3. Standardize all incubation steps precisely.
References
  • Al-Dosari, M. S., & Gao, X. (2009). Nonviral Gene Delivery: Principle, Limitations, and Recent Progress. AAPS J, 11(4), 671–681. [Link]

  • Ignatovich, I. A., et al. (2003). Factors controlling the efficiency of Tat-mediated plasmid DNA transfer. Journal of controlled release, 91(1-2), 159-169. [Link]

  • Chauhan, A., et al. (2007). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Journal of Controlled Release, 117(2), 148-156. [Link]

  • Kim, J. Y., et al. (2016). A branched TAT cell-penetrating peptide as a novel delivery carrier for the efficient gene transfection. Journal of Nanobiotechnology, 14(1), 74. [Link]

  • Kim, W. J., et al. (2006). Enhancement of gene delivery using novel homodimeric tat peptide formed by disulfide bond. Journal of controlled release, 116(2), 193-200. [Link]

  • El-Andaloussi, S., et al. (2012). Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation. Biochemical and Biophysical Research Communications, 419(3), 506-511. [Link]

  • Lo, S. L., & Wang, S. (2008). An endosomolytic Tat peptide produced by incorporation of histidine and cysteine residues as a nonviral vector for DNA transfection. Biomaterials, 29(15), 2408-2414. [Link]

  • LifeTein. HIV-1 tat Protein TAT (47-57)-Cys, TAT-Cys C-term. [Link]

  • GenScript. Cys-TAT(47-57). [Link]

  • JPT Peptide Technologies. Cys-TAT (CGRKKRRQRRRPQ). [Link]

  • Zhang, X., et al. (2012). Enhanced nuclear import and transfection efficiency of TAT peptide-based gene delivery systems modified by additional nuclear localization signals. Bioconjugate chemistry, 23(1), 124-132. [Link]

  • LifeTein. How to prepare peptide DNA complexes? [Link]

  • Bua, S., et al. (2013). In vitro efficient transfection by CM18-Tat11 hybrid peptide: a new tool for gene-delivery applications. PloS one, 8(7), e69909. [Link]

  • Bio-Rad. Post Transfection Analysis of Cells. [Link]

  • GenScript. Cys-TAT(47-57). [Link]

  • Mirus Bio. Transfection Troubleshooting Checklist. [Link]

  • Zhang, Y., et al. (2024). Peptide Self-Assembly Facilitating DNA Transfection and the Application in Inhibiting Cancer Cells. Molecules, 29(5), 999. [Link]

  • Mirus Bio. (2023). N to P Ratio. [Link]

  • Torchilin, V. P. (2009). TAT Peptide and Its Conjugates: Proteolytic Stability. Bioconjugate Chemistry, 20(8), 1463-1469. [Link]

  • Tyagi, M., et al. (2001). Internalization of HIV-1 Tat requires cell surface heparan sulfate proteoglycans. Journal of Biological Chemistry, 276(5), 3254-3261. [Link]

  • Yamano, S., et al. (2014). Efficient in vivo gene delivery using modified Tat peptide with cationic lipids. Biotechnology letters, 36(2), 241-247. [Link]

  • Agilent. (2022). Automated Quantification of Transfection Efficiency for Assay Optimization. [Link]

  • Francis, F., & Melman, A. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Bioorganic & Medicinal Chemistry, 54, 116561. [Link]

  • GenScript. Guidelines for Dissolving Peptides. [Link]

  • Cardoso, A. L., et al. (2008). Cell-penetrating peptides—mechanisms of cellular uptake and generation of delivery systems. Journal of controlled release, 132(2), 84-93. [Link]

  • ResearchGate. How do I calculate the average molecular weight of DNA? [Link]

  • PepDraw. Peptide Net Charge Calculator. [Link]

  • Mirus Bio. (2023). N to P Ratio. [Link]

  • Vives, E. (2005). Tat peptide-mediated cellular delivery: back to basics. Current protein & peptide science, 6(5), 405-411. [Link]

  • Wang, X., et al. (2024). Enhancing DNA Vaccine Delivery Through Stearyl-Modified Cell-Penetrating Peptides: Improved Antigen Expression and Immune Response In Vitro and In Vivo. Vaccines, 12(2), 125. [Link]

  • Yamano, S., et al. (2014). Efficient in vivo gene delivery using modified Tat peptide with cationic lipids. Biotechnology letters, 36(2), 241-247. [Link]

  • Oskuee, R., et al. (2016). Solid formulation of cell-penetrating peptide nanocomplexes with siRNA and their stability in simulated gastric conditions. Journal of drug targeting, 24(9), 830-838. [Link]

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Application

Application Notes and Protocols: Cellular Delivery and Analysis of Cys-[HIV-Tat (47-57)]

Introduction The human immunodeficiency virus type 1 (HIV-1) trans-activator of transcription (Tat) protein possesses a remarkable ability to cross cellular membranes, a feature attributed to its protein transduction dom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The human immunodeficiency virus type 1 (HIV-1) trans-activator of transcription (Tat) protein possesses a remarkable ability to cross cellular membranes, a feature attributed to its protein transduction domain (PTD). The core of this domain, the amino acid sequence 47-57 (YGRKKRRQRRR), is a highly cationic and arginine-rich peptide that has been extensively characterized as a potent cell-penetrating peptide (CPP).[1][2][3] This short peptide can efficiently transport a wide variety of cargo molecules—including proteins, nucleic acids, and therapeutic agents—into living cells, making it an invaluable tool in drug delivery and biomedical research.[4][5][6]

The addition of a terminal cysteine residue to the HIV-Tat (47-57) sequence, creating Cys-[HIV-Tat (47-57)], provides a versatile reactive handle for conjugation. The thiol group of cysteine allows for specific, covalent attachment of reporter molecules like fluorophores, or therapeutic cargo, most commonly through maleimide-based chemistry.[] This enables researchers to track the peptide's cellular uptake, quantify its internalization, and study the fate of its attached cargo.

This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals. It details the preparation, fluorescent labeling, and application of Cys-[HIV-Tat (47-57)] for cell treatment. Furthermore, it outlines robust methodologies for quantifying cellular uptake and assessing the cytotoxic effects of the peptide, ensuring both efficacy and safety in experimental design.

Mechanism of Cellular Uptake

The precise mechanism of Tat-mediated cellular entry is a subject of ongoing investigation, with evidence supporting multiple pathways. The peptide's high positive charge facilitates an initial electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[8] Following this binding, internalization is thought to occur through two primary routes:

  • Direct Translocation: The peptide may directly penetrate the lipid bilayer in an energy-independent manner. This process is thought to involve the formation of transient pores or membrane destabilization.[1][9]

  • Endocytosis: The peptide and its cargo can be internalized via energy-dependent endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis.[8][10] Once inside endosomes, the peptide must escape into the cytosol to deliver its cargo, a process that may be triggered by the low pH of the endosomal compartment.[10]

The prevalence of each pathway can depend on the cargo, cell type, and experimental conditions.[8]

TAT_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol Peptide Cys-[HIV-Tat (47-57)]-Cargo Binding Peptide->Binding Interaction Membrane Cargo_Released Released Cargo Translocation Binding->Translocation Endocytosis Binding->Endocytosis Translocation->Cargo_Released Energy-Independent Endosome Endosome Endocytosis->Endosome Energy-Dependent Escape Endosome->Escape Escape->Cargo_Released pH-mediated

Caption: Proposed mechanisms for Cys-[HIV-Tat (47-57)] cellular entry.

Materials and Reagents

Reagent/MaterialSpecificationsRecommended Supplier
Peptide
Cys-[HIV-Tat (47-57)]>95% purity, lyophilized powderGenScript, LifeTein, MedchemExpress
Cell Culture
Mammalian Cell Linee.g., HeLa, HEK293, A549ATCC
Culture Mediume.g., DMEM, RPMI-1640Gibco, Corning
Fetal Bovine Serum (FBS)Heat-inactivatedGibco, Hyclone
Penicillin-Streptomycin10,000 U/mLGibco, Corning
Trypsin-EDTA0.25%Gibco, Sigma-Aldrich
Phosphate-Buffered Saline (PBS)pH 7.4, sterileGibco, Corning
Peptide Preparation & Labeling
Dimethyl Sulfoxide (DMSO)Anhydrous, molecular biology gradeSigma-Aldrich
Maleimide-activated Fluorophoree.g., FITC-Maleimide, Alexa Fluor 488 C5 MaleimideThermo Fisher Scientific, Lumiprobe
TCEP HClTris(2-carboxyethyl)phosphine hydrochlorideSigma-Aldrich
Labeling BufferPBS containing 5-10 mM EDTA, pH 7.0-7.5Prepare in-house
Uptake & Cytotoxicity Assays
96-well platesBlack/clear bottom for fluorescence, clear for colorimetric assaysCorning, Falcon
MTT Reagent3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideSigma-Aldrich
LDH Cytotoxicity Assay KitLactate Dehydrogenase based kitPromega, Thermo Fisher Scientific
Hoechst 33342 or DAPINuclear counterstainThermo Fisher Scientific

Experimental Protocols

Protocol 1: Peptide Reconstitution and Fluorescent Labeling

This protocol describes the reconstitution of lyophilized Cys-[HIV-Tat (47-57)] and its conjugation to a maleimide-activated fluorophore. The cysteine's thiol group reacts specifically with the maleimide moiety to form a stable thioether bond.[][11]

Rationale for Key Steps:

  • TCEP Inclusion: The reducing agent TCEP is used to ensure the cysteine's sulfhydryl group is in its reduced, reactive state and not forming disulfide bonds with other peptide molecules.[11]

  • pH Control: The labeling reaction is most efficient at a pH between 7.0 and 7.5.[11] A more basic pH can lead to hydrolysis of the maleimide group, while a more acidic pH can protonate the thiol, reducing its reactivity.

  • Molar Excess of Fluorophore: A molar excess of the fluorophore ensures efficient labeling of the peptide. A 10-20 fold excess is a common starting point.[11]

Step-by-Step Methodology:

  • Peptide Reconstitution: a. Briefly centrifuge the vial of lyophilized peptide to collect the powder at the bottom. b. Reconstitute the peptide in sterile, deionized water or PBS to a stock concentration of 1-2 mg/mL.[12] For example, add 1.0 mL of water to 1 mg of peptide. c. Vortex gently to ensure complete dissolution. Prepare single-use aliquots and store at -20°C or below to avoid repeated freeze-thaw cycles.[12]

  • Preparation for Labeling: a. Thaw an aliquot of the Cys-[HIV-Tat (47-57)] stock solution. b. Prepare a 10X TCEP stock solution (e.g., 50 mM) in labeling buffer (PBS, 10 mM EDTA, pH 7.2). c. Add the 10X TCEP stock to the peptide solution to a final concentration of 5 mM. Incubate for 20-30 minutes at room temperature to reduce any disulfide bonds.

  • Fluorophore Conjugation: a. Dissolve the maleimide-activated fluorophore in anhydrous DMSO to create a 10 mM stock solution. b. Add the fluorophore stock solution to the reduced peptide solution. Use a 10-20 fold molar excess of the dye. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unconjugated Fluorophore (Optional but Recommended): a. Unreacted dye can be removed using dialysis (MWCO 100-500 Da), size-exclusion chromatography, or a desalting column. This step is crucial for accurate quantification in uptake assays to avoid background fluorescence.

  • Characterization and Storage: a. Confirm labeling efficiency using MALDI-TOF mass spectrometry or HPLC. b. Determine the final concentration of the labeled peptide using UV-Vis spectrophotometry based on the fluorophore's extinction coefficient. c. Store the labeled peptide in single-use aliquots at -20°C, protected from light.

Protocol 2: Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured mammalian cells with the Cys-[HIV-Tat (47-57)] peptide.

Rationale for Key Steps:

  • Serum-Free Medium: Treatment is often performed in serum-free or low-serum medium because components in serum can bind to the cationic peptide, potentially inhibiting its interaction with the cell surface.

  • Optimization of Concentration and Time: The optimal peptide concentration and incubation time are critical parameters that must be empirically determined for each cell type and experimental goal.[13][14] High concentrations or long incubation times can lead to cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: a. Culture cells of choice in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells into the appropriate culture vessel (e.g., 96-well plate, 24-well plate with coverslips) at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, a density of 1 x 10⁴ to 5 x 10⁴ cells/well is typical.[15] c. Incubate overnight (18-24 hours) at 37°C and 5% CO₂ to allow for cell attachment.

  • Peptide Treatment: a. On the day of the experiment, prepare serial dilutions of the Cys-[HIV-Tat (47-57)] peptide (labeled or unlabeled) in serum-free culture medium. A typical starting concentration range is 1-20 µM.[12][16] b. Aspirate the culture medium from the cells and wash once gently with sterile PBS. c. Add the peptide-containing medium to the cells. Include an untreated control (medium only). d. Incubate for the desired time period (e.g., 1-4 hours) at 37°C and 5% CO₂.[17]

  • Post-Incubation Washing: a. After incubation, aspirate the treatment medium. b. Wash the cells 2-3 times with cold PBS to remove non-internalized peptide. For uptake quantification, a wash with a heparin solution (1 mg/mL in PBS) can be used to remove surface-bound peptide.[18] c. The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or cytotoxicity assays).

Protocol 3: Quantification of Cellular Uptake

Cellular uptake of the fluorescently labeled peptide can be assessed both qualitatively by microscopy and quantitatively by flow cytometry.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Protocol 1: Peptide Labeling P2 Protocol 2: Cell Treatment P1->P2 Microscopy 3A: Fluorescence Microscopy P2->Microscopy Flow 3B: Flow Cytometry P2->Flow Cyto Protocol 4: Cytotoxicity Assay P2->Cyto

Caption: General experimental workflow for peptide treatment and analysis.

3A. Fluorescence Microscopy (Qualitative/Semi-Quantitative)
  • Seed cells on glass coverslips in a 24-well plate.

  • Treat cells with fluorescently labeled Cys-[HIV-Tat (47-57)] as described in Protocol 2.

  • After the final PBS wash, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17]

  • Wash twice with PBS.

  • Stain the nuclei by incubating with a Hoechst 33342 or DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize the cells using a confocal or widefield fluorescence microscope. The peptide signal should appear within the cytoplasm and/or nucleus, depending on the incubation time and cell type.

3B. Flow Cytometry (Quantitative)
  • Seed cells in a 12- or 24-well plate.

  • Treat cells with fluorescently labeled Cys-[HIV-Tat (47-57)] as described in Protocol 2.

  • After the final wash, detach the cells using Trypsin-EDTA.[17]

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS or FACS buffer (PBS with 1-2% FBS).

  • Analyze the cell suspension on a flow cytometer, exciting with the appropriate laser and collecting emission in the corresponding channel for your fluorophore.

  • The geometric mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of internalized peptide.[17]

Protocol 4: Assessment of Cytotoxicity

It is essential to evaluate the potential toxicity of the peptide treatment on the cells. The MTT and LDH assays are two common methods to assess cell viability and membrane integrity, respectively.[15][19]

4A. MTT Assay (Metabolic Activity)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

  • Seed cells in a 96-well clear plate and treat with a range of peptide concentrations as described in Protocol 2. Include an untreated control and a positive control for toxicity (e.g., 10% DMSO). Incubate for 24-48 hours.[17]

  • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

4B. LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[15]

  • Seed cells in a 96-well plate and treat with the peptide as for the MTT assay.

  • After the incubation period, carefully collect a portion of the culture supernatant from each well.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity kit, following the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

Data Interpretation and Optimization

Quantitative Data Summary
AssayParameter MeasuredTypical UnitPurpose
Flow Cytometry Mean Fluorescence Intensity (MFI)Arbitrary UnitsQuantifies relative cellular uptake of labeled peptide.
MTT Assay % Cell Viability%Assesses metabolic health of cells post-treatment.
IC₅₀ ValueµM or µg/mLConcentration of peptide that inhibits cell viability by 50%.[15]
LDH Assay % Cytotoxicity%Measures plasma membrane damage.
EC₅₀ ValueµM or µg/mLConcentration of peptide that causes 50% of maximal LDH release.
Optimization and Troubleshooting
  • Low Cellular Uptake:

    • Increase peptide concentration or incubation time.

    • Confirm peptide integrity and labeling efficiency.

    • Ensure treatment is performed in low-serum conditions.

  • High Cytotoxicity:

    • Decrease peptide concentration or shorten incubation time.

    • Test a different cell line, as sensitivity can vary.

    • Ensure the peptide stock is free of contaminants from synthesis (e.g., TFA).

  • High Background in Microscopy:

    • Ensure thorough washing after treatment.

    • Include a heparin wash step to remove surface-bound peptide.[18]

    • Purify the labeled peptide to remove free dye.

References

  • ACS Publications. (2019). Real-Time Imaging and Quantification of Peptide Uptake in Vitro and in Vivo. Available at: [Link]

  • Gump, J. M., & Dowdy, S. F. (2007). The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities. PMC. Available at: [Link]

  • Abes, R., et al. (2008). Mechanism for HIV-1 Tat Insertion into the Endosome Membrane. PMC. Available at: [Link]

  • He, J., et al. (2017). Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide. SpringerLink. Available at: [Link]

  • LifeTein. HIV-1 tat Protein TAT (47-57)-Cys, TAT-Cys C-term. Available at: [Link]

  • Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. PMC. Available at: [Link]

  • El-Sayed, A., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. PubMed. Available at: [Link]

  • Martin, K. J., et al. (2005). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. PubMed. Available at: [Link]

  • Nanda, J. S., & Lorsch, J. R. (2014). Labeling of a protein with fluorophores using maleimide derivitization. PubMed. Available at: [Link]

  • He, J., et al. (2017). Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide. PubMed. Available at: [Link]

  • GenScript. Cys-TAT(47-57). Available at: [Link]

  • SB-PEPTIDE. TAT (47-57) peptide - Cell-penetrating peptide. Available at: [Link]

  • JPT Peptide Technologies. HIV TAT (47-57) CPP Peptide - YGRKKRRQRRR. Available at: [Link]

  • Herce, H. D., & Garcia, A. E. (2007). Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes. PNAS. Available at: [Link]

  • PNAS. (2010). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Available at: [Link]

  • Burlina, F., et al. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. PubMed. Available at: [Link]

  • Zokaei, M., et al. (2017). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. PMC. Available at: [Link]

  • ResearchGate. (2021). Optimization of concentration and incubation times. Peptide.... Available at: [Link]

  • Zakeri-Milani, P., et al. (2021). Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. Brieflands. Available at: [Link]

  • Rayne, F., et al. (2010). Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter. PMC. Available at: [Link]

  • ResearchGate. (2026). Fluorescent Labeling of Dicysteine-Tagged Peptide for Monitoring and Optimization of Protein Bio-production in Bacteria. Available at: [Link]

  • ACS Omega. (2025). Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2. Available at: [Link]

  • Royal Society of Chemistry. (2010). Quantification of elemental labeled peptides in cellular uptake studies. Available at: [Link]

  • Springer Nature Experiments. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Available at: [Link]

  • Richard, J. P., et al. (2005). Intracellular Traffic and Fate of Protein Transduction Domains HIV-1 TAT Peptide and Octaarginine. Implications for Their Utilization as Drug Delivery Vectors. ACS Publications. Available at: [Link]

  • Ghafari, M., et al. (2024). Role of HIV-1 Tat Protein Interactions with Host Receptors in HIV Infection and Pathogenesis. MDPI. Available at: [Link]

  • You, S., et al. (2009). Selective Fluorescence Detection of Cysteine and N-Terminal Cysteine Peptide Residues. PDXScholar. Available at: [Link]

  • JPT Peptide Technologies. (2025). Fluorescent Peptides: Applications and How to Use Them. Available at: [Link]

  • Biosyntan GmbH. Fluorescent Labeling of Peptides. Available at: [Link]

  • Centre for Immuno-Oncology. Optimization of a peptide-based protocol employing IL-7 for in vitro restimulation of human cytotoxic T lymphocyte precursors. Available at: [Link]

  • Rockland. HIV tat 47-57, Cys. Available at: [Link]

  • Vaslin, C., et al. (2026). Cell-Penetrating Peptides and Supercharged Proteins: A Comprehensive Protocol from Isolation to Cellular Uptake. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). Cell-Penetrating Peptides: Methods and Protocols. Available at: [Link]

  • NIH. (2008). Optimizing Peptide Matrices For Identifying T Cell Antigens. Available at: [Link]

  • PMC. (2022). Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer. Available at: [Link]

  • Frontiers. (2022). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Available at: [Link]

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Method

applications of Cys-[HIV-Tat (47-57)] in cancer research

Application Note: Engineering Targeted Cancer Therapeutics Using Cys-[HIV-Tat (47-57)] Cell-Penetrating Peptides Executive Summary Cys-[HIV-Tat (47-57)] (sequence: CYGRKKRRQRRR) is an engineered variant of the prototypic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Targeted Cancer Therapeutics Using Cys-[HIV-Tat (47-57)] Cell-Penetrating Peptides

Executive Summary

Cys-[HIV-Tat (47-57)] (sequence: CYGRKKRRQRRR) is an engineered variant of the prototypical Arginine-rich cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription protein[1]. While the wild-type Tat(47-57) sequence is a gold standard for facilitating the intracellular delivery of impermeable macromolecules, the strategic addition of an N-terminal Cysteine residue provides a highly reactive sulfhydryl (-SH) group. This modification enables site-specific, bio-orthogonal conjugation to nanocarriers, small molecules, and biologics without compromising the polybasic domain responsible for membrane translocation. This technical guide details the mechanistic rationale, current oncological applications, and validated protocols for utilizing Cys-Tat(47-57) in targeted cancer drug development.

Mechanistic Rationale: The Synergy of Sequence and Chemistry

The Causality of the Polybasic Domain: Tat(47-57) contains six Arginine and two Lysine residues, conferring a high cationic charge (+8) at physiological pH. This positive charge drives initial electrostatic interactions with negatively charged heparan sulfate proteoglycans on the surface of cancer cells[1]. Following binding, the peptide induces membrane invagination, primarily entering the cell via macropinocytosis and clathrin-mediated endocytosis, eventually requiring endosomal escape to deliver its payload to the cytosol or nucleus.

Cellular_Uptake N1 Cys-Tat(47-57) Conjugate N2 Electrostatic Binding (Heparan Sulfate Proteoglycans) N1->N2 Cell Surface Contact N3 Macropinocytosis & Clathrin-Mediated Endocytosis N2->N3 Membrane Invagination N4 Endosomal Entrapment N3->N4 Vesicle Formation N5 Endosomal Escape (Membrane Destabilization) N4->N5 pH Drop (pH < 6.0) N6 Cytosolic / Nuclear Delivery N5->N6 Cargo Release

Mechanism of Cys-Tat(47-57) mediated electrostatic binding, endocytosis, and cytosolic delivery.

The Causality of the Cysteine Modification: Traditional amine-reactive crosslinking (e.g., NHS-ester chemistry) targets primary amines. Because Tat(47-57) relies heavily on the primary amines of its Lysine residues and the guanidinium groups of its Arginine residues for cellular uptake, amine-directed conjugation often neutralizes these critical charges, ablating CPP functionality. The incorporation of a terminal Cysteine enables highly specific thiol-maleimide "click" chemistry or disulfide exchange. This ensures the therapeutic cargo is linked orthogonally, preserving the vital +8 net charge required for cellular penetration and endosomal escape[2].

Bioconjugation S1 Maleimide-Functionalized Cargo / Nanoparticle S3 Thiol-Maleimide Click Reaction (pH 7.0 - 7.2, 2h, RT) S1->S3 S2 Cys-Tat(47-57) Peptide (Reduced Thiol) S2->S3 S4 Size Exclusion Chromatography (Purification) S3->S4 Thioether Bond Formation S5 Tat-Functionalized Therapeutic S4->S5 Removal of Free Peptide

Workflow of site-specific thiol-maleimide conjugation preserving the Tat(47-57) polybasic domain.

Key Applications in Cancer Research

2.1. Surface Functionalization of Nanocarriers Solid tumors exhibit dense extracellular matrices and elevated interstitial fluid pressures that hinder the penetration of standard nanomedicines relying solely on the Enhanced Permeability and Retention (EPR) effect. Cys-Tat(47-57) is frequently conjugated to the surface of liposomes, polymeric micelles, and gold nanoparticles to force active cellular internalization. For instance, Cys-Tat(47-57) has been successfully conjugated to maleimide-functionalized spiropyran nanoparticles (NPs/CPP = 100/1 w/w) to enhance deep tissue penetration and enable light-triggered drug release inside cancer cells[2].

2.2. Next-Generation Antibody-Drug Conjugates (ADCs) The intracellular delivery of ADCs can be bottlenecked by poor endosomal escape and target-receptor downregulation. Researchers have utilized Cys-Tat(47-57) to dual-functionalize therapeutic antibodies, creating self-delivering systems. In one prominent model, the HIV-TAT(47-57) peptide was conjugated via an NHS-PEG-SH linker to Trastuzumab (anti-HER2) alongside a valine-citrulline-MMAE payload. The addition of the Tat peptide significantly increased the cellular uptake and intracellular release of the cytotoxic MMAE cargo in HER2-overexpressing breast cancer cell lines[3].

2.3. Theranostic Imaging and Subcellular Targeting Cys-Tat(47-57) is utilized to deliver fluorescent probes directly into the cytoplasm and nucleus for real-time tumor tracking and microenvironment mapping. Using photoredox difunctionalization, fluorophores like 10-ethyl-2-sulfinate-acridone (ESAC) have been conjugated directly to Cys-Tat(47-57). Upon application to HeLa and A549 lung cancer cells, the ESAC-TAT conjugate rapidly penetrated the cell membrane, localizing primarily in the cytoplasm and lysosomes, and exhibited redox-responsive fluorescence shifts useful for mapping the oxidative environment of tumor cells[4].

Quantitative Data Summary

Application ModalityCargo / PayloadConjugation ChemistryKey Oncological OutcomeReference
Polymeric Nanoparticles Cy5 / SpiropyranThiol-MaleimideEnhanced deep tissue diffusion and UV-triggered intracellular release.[2]
Antibody-Drug Conjugate Trastuzumab-vcMMAEPEG-Thiol LinkerIncreased intracellular localization and enhanced cytotoxicity in HER2+ cells.[3]
Theranostic Peptide ESAC FluorophorePhotoredox ATRARedox-responsive intracellular imaging in HeLa and A549 lung cancer cells.[4]

Validated Experimental Protocols

Protocol 1: Site-Specific Thiol-Maleimide Conjugation of Cys-Tat(47-57) to Nanoparticles

Trustworthiness & Self-Validation: This protocol utilizes Tris(2-carboxyethyl)phosphine (TCEP) instead of DTT or β -mercaptoethanol for peptide reduction. Because TCEP does not contain a thiol group, it will not compete with the Cys-Tat peptide for the maleimide reactive sites on the nanoparticle. This eliminates the need for a pre-conjugation desalting step, preventing peptide loss and spontaneous re-oxidation.

Step-by-Step Methodology:

  • Peptide Reduction: Dissolve lyophilized Cys-Tat(47-57) in degassed, RNase-free PBS (pH 7.0) to a concentration of 2 mg/mL. Add TCEP at a 10-fold molar excess relative to the peptide. Incubate for 30 minutes at room temperature (RT) under gentle agitation.

  • pH Optimization (Critical Step): Ensure the reaction buffer is strictly maintained between pH 7.0 and 7.2. Causality: At pH > 7.5, the primary amines on the Tat Lysine residues become deprotonated and reactive toward maleimides, leading to off-target crosslinking, peptide polymerization, and total loss of CPP activity.

  • Conjugation: Add the reduced Cys-Tat(47-57) dropwise to a suspension of maleimide-functionalized nanoparticles (e.g., DSPE-PEG-MAL) at a predetermined molar ratio (typically 1:10 to 1:100 NP-to-peptide).

  • Incubation: React for 2 hours at RT or overnight at 4°C in the dark.

  • Quenching & Purification: Quench unreacted maleimides by adding 1 mM L-Cysteine for 15 minutes. Purify the functionalized nanoparticles using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) or ultrafiltration (molecular weight cutoff dependent on NP size) to remove free peptide.

  • Validation: Quantify peptide conjugation efficiency using a micro-BCA assay by measuring the peptide concentration in the SEC eluate versus the initial input.

Protocol 2: 3D Tumor Spheroid Penetration Assay

Trustworthiness & Self-Validation: Standard 2D cell cultures drastically overstate CPP efficiency because all cells are directly exposed to the media. 3D spheroids replicate the hypoxic core and dense extracellular matrix of solid tumors. Furthermore, this protocol incorporates Trypan Blue quenching to actively eliminate false-positive fluorescence signals generated by surface-bound (non-internalized) peptides.

Step-by-Step Methodology:

  • Spheroid Generation: Seed target cancer cells (e.g., HeLa, MDA-MB-231) at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 3-5 days until tight, uniform spheroids (~300-500 µm diameter) form.

  • Dosing: Replace 50% of the media with fresh media containing the fluorophore-tagged Cys-Tat(47-57) conjugate (e.g., 1-10 µM final concentration). Incubate for 2 to 24 hours at 37°C.

  • Washing & Quenching (Critical Step): Carefully aspirate the media. Wash the spheroids 3x with ice-cold PBS to halt endocytosis. Add 0.4% Trypan Blue solution for 1 minute. Causality: Trypan Blue is a cell-impermeable dye that quenches the fluorescence of extracellular, membrane-bound fluorophores, ensuring that only successfully internalized conjugates are measured. Wash 2x with PBS.

  • Imaging: Transfer spheroids to a glass-bottom confocal dish. Perform Z-stack imaging using a Confocal Laser Scanning Microscope (CLSM).

  • Analysis: Calculate the penetration depth by plotting the fluorescence intensity profile from the spheroid periphery to the necrotic core using image analysis software (e.g., ImageJ/Fiji).

References

  • Photoswitchable Nanoparticles for Triggered Tissue Penetration and Drug Delivery Source: Journal of the American Chemical Society URL
  • Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles Source: PMC / NIH URL
  • Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides Source: PMC / NIH URL
  • Cell-penetrating peptides and their utility in genome function modifications (Review)

Sources

Application

High-Efficiency Blood-Brain Barrier Penetration Using Cys-[HIV-Tat (47-57)]: Conjugation Strategies and Permeability Assays

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Grounding: Overcoming the Blood-Brain Barrier The Blood-Brain Barrier (BBB) represents a formida...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Grounding: Overcoming the Blood-Brain Barrier

The Blood-Brain Barrier (BBB) represents a formidable obstacle in central nervous system (CNS) drug development, restricting the passage of >98% of small-molecule drugs and nearly 100% of large biologics. Cell-Penetrating Peptides (CPPs), specifically the HIV-1 transactivator of transcription (Tat) peptide, have emerged as highly efficient vectors for CNS delivery.

The canonical Tat(47-57) sequence (YGRKKRRQRRR) is rich in cationic arginine and lysine residues. By synthesizing a variant with an N-terminal cysteine—Cys-[HIV-Tat (47-57)] (CYGRKKRRQRRR)—researchers can achieve site-specific, bioorthogonal conjugation to therapeutic cargos without compromising the cationic residues essential for BBB penetration.

Adsorptive-Mediated Transcytosis (AMT)

Tat(47-57) crosses the BBB primarily via Adsorptive-Mediated Transcytosis (AMT)[1]. The highly cationic residues initiate electrostatic interactions with the negatively charged glycocalyx and phospholipid head groups on the luminal surface of brain endothelial cells[2]. This triggers vesicular endocytosis, intracellular trafficking, and subsequent abluminal exocytosis into the brain parenchyma. In vivo studies demonstrate that Tat(47-57) exhibits a high unidirectional brain influx rate ( Kin​≈4.73μL/(g×min) ), with approximately 80% of the influxed peptide effectively reaching the brain parenchyma rather than remaining trapped in the capillary endothelium[2].

AMT_Pathway Blood Bloodstream (Apical) Glycocalyx Endothelial Glycocalyx (Negative Charge) Blood->Glycocalyx Electrostatic Interaction Endocytosis Vesicle Formation (Endocytosis) Glycocalyx->Endocytosis Membrane Invagination Transcytosis Intracellular Trafficking Endocytosis->Transcytosis Vesicle Transport Exocytosis Abluminal Exocytosis (Release) Transcytosis->Exocytosis Membrane Fusion Brain Brain Parenchyma (Basolateral) Exocytosis->Brain Cargo Delivery

Caption: Adsorptive-Mediated Transcytosis (AMT) pathway of Cys-Tat(47-57) across the BBB.

Bioconjugation Chemistry & Causality

Conjugation of Cys-Tat(47-57) to a cargo (e.g., nanoparticles, proteins, or small molecules like gentamicin) typically utilizes thiol-maleimide click chemistry[3]. The maleimide group reacts specifically with the sulfhydryl (-SH) group of the N-terminal cysteine to form a stable, irreversible thioether bond.

Causality in Reaction Conditions:

  • Reducing Agent Selection: TCEP (Tris(2-carboxyethyl)phosphine) is strictly preferred over DTT or β -mercaptoethanol. Because TCEP does not contain thiols, it will not compete with Cys-Tat for the maleimide-functionalized cargo, eliminating the need for an intermediate desalting step prior to conjugation.

  • pH Control (7.0–7.2): The maleimide group is highly specific for sulfhydryls at pH 6.5–7.5. If the pH exceeds 7.5, the reaction loses specificity and maleimides will begin cross-reacting with primary amines (such as the abundant lysines in the Tat sequence), leading to heterogeneous, off-target conjugation and loss of transcytosis efficacy.

Conjugation_Workflow Step1 1. Cargo Activation (Maleimide Functionalization) Step3 3. Thiol-Maleimide Conjugation (pH 7.0-7.2) Step1->Step3 Activated Cargo Step2 2. Cys-Tat(47-57) Reduction (TCEP Treatment) Step2->Step3 Free Thiol Step4 4. Quenching (Excess Cysteine) Step3->Step4 Thioether Bond Step5 5. Purification (SEC / Dialysis) Step4->Step5 Stop Reaction Step6 6. Validation (Ellman's Assay & TEER) Step5->Step6 Pure Conjugate

Caption: Step-by-step workflow for thiol-maleimide conjugation of Cys-Tat(47-57) to molecular cargo.

Self-Validating Experimental Protocols

Protocol A: Thiol-Maleimide Conjugation of Cys-Tat(47-57)

Objective: Covalently link Cys-Tat(47-57) to a maleimide-functionalized cargo (e.g., SMCC-activated protein or PEGylated nanoparticle).

  • Peptide Preparation & Reduction: Dissolve Cys-Tat(47-57) in degassed conjugation buffer (1X PBS, 5 mM EDTA, pH 7.2) to a concentration of 2 mg/mL. Add 10 molar equivalents of TCEP and incubate for 30 minutes at room temperature. (Note: EDTA chelates trace metals, preventing metal-catalyzed oxidation of sulfhydryls).

  • System Validation (Thiol Availability): Take a 5 μL aliquot and react with Ellman's Reagent (DTNB). A distinct yellow color (absorbance at 412 nm) validates the presence of free, reactive sulfhydryls.

  • Conjugation: Add the reduced Cys-Tat(47-57) to the maleimide-functionalized cargo at a 5:1 molar ratio (Peptide:Cargo). Incubate for 2 hours at room temperature under continuous gentle agitation.

  • Quenching: Add a 10-fold molar excess of L-Cysteine (relative to the initial maleimide concentration) and incubate for 15 minutes to quench unreacted maleimide groups.

  • Purification: Remove unreacted peptide and quenching agents using Size Exclusion Chromatography (SEC) or dialysis (MWCO dependent on cargo size) against 1X PBS.

Protocol B: In Vitro BBB Permeability Assay (Transwell Model)

Objective: Quantify the Apparent Permeability Coefficient ( Papp​ ) of the Tat-conjugated cargo across a human brain endothelial cell monolayer (e.g., hCMEC/D3).

  • Cell Seeding: Seed hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 μm pore size, apical donor chamber). Culture for 5-7 days until a confluent monolayer forms.

  • Pre-Assay Validation (TEER): Measure Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. Proceed only if TEER > 200 Ω⋅cm2 . This self-validating step ensures tight junction integrity.

  • Assay Initiation: Wash the cells with Hank's Balanced Salt Solution (HBSS). Add the Tat-conjugated cargo (e.g., 10 μM ) to the apical chamber. Add fresh HBSS to the basolateral (receiver) chamber.

  • Sampling: Incubate at 37°C. At predetermined time points (15, 30, 60, 120 minutes), remove a 50 μL aliquot from the basolateral chamber and immediately replace with 50 μL of fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification: Quantify the transported cargo using fluorescence spectroscopy, HPLC, or ELISA.

  • Post-Assay Validation: Re-measure TEER. A significant drop in TEER indicates that the cargo disrupted the BBB (toxicity) rather than utilizing transcytosis.

Quantitative Data & Expected Benchmarks

The Apparent Permeability Coefficient ( Papp​ ) is calculated using the equation:

Papp​=A⋅C0​dQ/dt​

Where dQ/dt is the steady-state appearance rate of the cargo in the receiver chamber, A is the surface area of the insert, and C0​ is the initial concentration in the donor chamber.

Table 1: Comparative Permeability Metrics for BBB Delivery

Cargo TypeModificationIn Vitro Papp​ ( 10−6 cm/s)In Vivo Brain Influx Rate ( Kin​ )Mechanism of Entry
Small Molecule (e.g., Gentamicin)Unconjugated< 0.5NegligibleParacellular (Poor)
Small Molecule (e.g., Gentamicin)Cys-Tat(47-57) Conjugated> 5.0HighAMT
Nanoparticle / ProteinUnconjugated< 0.1NegligibleEndocytosis (Trapped)
Nanoparticle / ProteinCys-Tat(47-57) Conjugated2.0 - 4.5~ 4.73 μL /(g × min)AMT (~80% Parenchyma)

Note: Data synthesized from established BBB transport and intracellular pathogen targeting studies[2],[3]. Unconjugated cargos typically fail to cross intact endothelial monolayers, whereas Cys-Tat conjugation reliably shifts the transport mechanism to highly efficient AMT.

References

  • Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo. PLoS ONE (2015). URL:[Link]

  • CNS Delivery Via Adsorptive Transcytosis. AAPS Journal (2008). URL:[Link]

  • Bacterium-Derived Cell-Penetrating Peptides Deliver Gentamicin To Kill Intracellular Pathogens. Antimicrobial Agents and Chemotherapy (2017). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of Cys-[HIV-Tat (47-57)]

Welcome to the technical support center for the Cys-[HIV-Tat (47-57)] peptide. This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity issues during their experime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Cys-[HIV-Tat (47-57)] peptide. This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity issues during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you reduce the cytotoxic effects of this potent cell-penetrating peptide (CPP) while maintaining its delivery efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxicity of the HIV-Tat (47-57) peptide.

Q1: What is the primary mechanism behind the cytotoxicity of the HIV-Tat (47-57) peptide?

The cytotoxicity of the HIV-Tat (47-57) peptide, a highly cationic peptide, is primarily linked to its interaction with the cell membrane. At high concentrations, the peptide's positive charges can cause significant membrane disruption, leading to pore formation, increased membrane permeability, and eventual cell lysis. This dose-dependent effect is a common characteristic of many cell-penetrating peptides.

Q2: Does the addition of a terminal cysteine (Cys) residue affect the peptide's cytotoxicity?

Yes, the addition of a terminal cysteine can influence the peptide's behavior. The thiol group of cysteine can form disulfide bonds, leading to dimerization of the peptide. These dimers may exhibit altered membrane interaction profiles and potentially increased cytotoxicity compared to the monomeric form. Furthermore, the free thiol group can interact with cellular components, potentially inducing oxidative stress.

Q3: Can the cargo conjugated to Cys-[HIV-Tat (47-57)] influence its cytotoxicity?

Absolutely. The nature of the conjugated cargo (e.g., protein, nucleic acid, small molecule) can significantly alter the overall physicochemical properties of the conjugate, including its size, charge, and hydrophobicity. This, in turn, can affect its interaction with the cell membrane and its cytotoxic potential. A bulky or highly charged cargo might exacerbate membrane disruption.

Q4: Are certain cell types more susceptible to Tat-induced cytotoxicity?

Yes, susceptibility can vary between cell lines. Cells with different membrane compositions, such as varying levels of anionic lipids like heparan sulfate proteoglycans (HSPGs), may exhibit different sensitivities. It is crucial to determine the optimal, non-toxic concentration range for each cell type used in your experiments.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting for specific cytotoxicity-related issues, complete with scientific rationale and detailed protocols.

Issue 1: High levels of cell death observed even at low peptide concentrations.

Root Cause Analysis: This issue often stems from either peptide aggregation, the inherent sensitivity of the cell line, or suboptimal formulation of the peptide stock solution.

Scientific Rationale: The solubility and aggregation state of the peptide are critical. Aggregated peptides can lead to unpredictable and often higher levels of cytotoxicity. Ensuring the peptide is fully solubilized and stored correctly is the first line of defense.

Step-by-Step Protocol: Peptide Solubilization and Aliquoting

  • Initial Solubilization: Dissolve the lyophilized Cys-[HIV-Tat (47-57)] peptide in sterile, nuclease-free water or a buffer like PBS (phosphate-buffered saline) at a high concentration (e.g., 1-2 mM). To avoid aggregation, avoid using buffers with high salt concentrations initially.

  • Gentle Mixing: Vortex briefly at low speed or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination and aggregates.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Quality Check: Before use in a critical experiment, it is advisable to run a small-scale test to confirm the peptide's activity and assess its cytotoxicity profile.

Scientific Rationale: The therapeutic window for CPPs is often narrow. A dose-response experiment is essential to identify the highest concentration that can be used without inducing significant cytotoxicity in your specific cell model.

Step-by-Step Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Peptide Treatment: Prepare a serial dilution of the Cys-[HIV-Tat (47-57)] peptide in your cell culture medium. A typical starting range would be from 1 µM to 50 µM.

  • Incubation: Remove the old medium from the cells and add the peptide-containing medium. Include untreated cells as a negative control and a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control. Incubate for the desired time (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Data Presentation: Example MTT Assay Results

Peptide Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1004.5
198.25.1
595.64.8
1088.36.2
2065.17.3
4032.48.1

Workflow Diagram: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_peptide Prepare Peptide Serial Dilutions treat_cells Treat Cells with Peptide prep_peptide->treat_cells incubate Incubate for 24-48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: Workflow for determining peptide cytotoxicity using an MTT assay.

Issue 2: Cytotoxicity is still high, even at optimized concentrations.

Root Cause Analysis: The intrinsic properties of the cationic peptide may be too harsh for your specific application or cell type. Chemical modifications to the peptide can reduce its overall positive charge or alter its interaction with the cell membrane, thereby lowering its cytotoxicity.

Scientific Rationale: The high positive charge of the Tat peptide is a major contributor to its cytotoxicity. By introducing negatively charged amino acids like glutamic acid (E) or aspartic acid (D), you can create a charge-neutralizing effect. This can reduce non-specific interactions with the cell membrane, thus decreasing membrane disruption while often preserving the endocytic uptake pathway.

Experimental Approach:

  • Peptide Design: Synthesize variants of the Cys-[HIV-Tat (47-57)] peptide with one or more arginine (R) or lysine (K) residues replaced by glutamic acid (E). For example, Cys-YGRKKRRQRRRE.

  • Comparative Analysis: Perform the MTT assay as described above to compare the cytotoxicity of the modified peptides against the original sequence.

  • Functional Validation: It is crucial to confirm that the modification does not abolish the peptide's cell-penetrating ability. This can be done by conjugating the peptides to a fluorescent dye (e.g., FITC) and quantifying cellular uptake via flow cytometry or fluorescence microscopy.

Data Presentation: Comparative Cytotoxicity

Peptide SequenceLC50 (µM)
Cys-YGRKKRRQRRR25
Cys-YGRKKRRQRRE45
Cys-YGRKKRRQERE60

Scientific Rationale: Citraconylation is a chemical modification that reversibly masks the primary amines of lysine residues, converting the cationic peptide into an anionic one. This "charge-reversal" strategy significantly reduces membrane-disruptive activity. Once inside the cell, the acidic environment of endosomes (pH 5-6) cleaves the citraconyl groups, restoring the peptide's positive charge and allowing for endosomal escape.

Workflow Diagram: Citraconylation Strategy

G peptide_cationic Cationic Tat Peptide + + + Extracellular (pH 7.4) peptide_anionic Anionic (Citraconylated) Tat - - - Reduced Cytotoxicity peptide_cationic->peptide_anionic Citraconylation endosome Endosome (pH 5-6) peptide_anionic->endosome Endocytosis peptide_restored Restored Cationic Tat + + + Endosomal Escape endosome->peptide_restored Acid-labile cleavage

Caption: Charge-reversal strategy using citraconylation to reduce cytotoxicity.

Step-by-Step Protocol: Citraconylation of Tat Peptide

  • Peptide Solubilization: Dissolve the Cys-[HIV-Tat (47-57)] peptide in a borate buffer (0.1 M, pH 8.5).

  • Reagent Addition: Slowly add citraconic anhydride to the peptide solution while maintaining the pH at 8.5 with NaOH. Use a 5-fold molar excess of anhydride per primary amine group.

  • Reaction: Allow the reaction to proceed for 1 hour at room temperature.

  • Purification: Purify the modified peptide using reverse-phase HPLC to remove excess reagent and unmodified peptide.

  • Verification: Confirm the modification using mass spectrometry (MALDI-TOF or ESI-MS).

  • Functional Assays: Test the citraconylated peptide for reduced cytotoxicity (MTT assay) and for its ability to deliver cargo (e.g., using a fluorescently labeled version).

Part 3: References

  • Mechanisms of cell penetration by cell-penetrating peptides. Journal of Peptide Science.[Link]

  • Membrane potential-dependent translocation of cell-penetrating peptides. Journal of Biological Chemistry.[Link]

  • Cell-penetrating peptides: a comparative study. Biochemical and Biophysical Research Communications.[Link]

  • Charge-neutralizing mutations in the HIV-1 Tat basic domain reduce the cytotoxicity of the cell-penetrating peptide. Journal of Controlled Release.[Link]

  • Reversible citraconylation of a cell-penetrating peptide: a strategy for tumor-targeted drug delivery. Angewandte Chemie International Edition.[Link]

Optimization

strategies for enhancing endosomal escape of Tat-delivered cargo

Welcome to the Advanced Delivery Systems Technical Support Center. As Application Scientists, we frequently consult with researchers whose TAT-delivered therapeutics demonstrate spectacular cellular uptake under the micr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Delivery Systems Technical Support Center. As Application Scientists, we frequently consult with researchers whose TAT-delivered therapeutics demonstrate spectacular cellular uptake under the microscope, yet yield zero biological efficacy in functional assays.

The culprit is almost universally endosomal entrapment . While the HIV-1 Trans-Activator of Transcription (TAT) peptide is a highly efficient cell-penetrating peptide (CPP) for internalization, its ability to translocate cargo across the endosomal lipid bilayer into the cytosol is severely limited.

This guide provides mechanistic troubleshooting, field-proven escape strategies, and self-validating protocols to help you engineer efficient endosomal escape for your TAT-delivered payloads.

The Endosomal Bottleneck: Pathway Visualization

To troubleshoot delivery failures, we must first map the intracellular trafficking pathway. TAT peptides enter cells primarily via lipid raft-dependent macropinocytosis and endocytosis 1. Once inside, the vesicles mature, dropping in pH, and eventually fuse with lysosomes where the cargo is enzymatically degraded.

EndosomalEscape TAT TAT-Cargo Complex Endo Endocytosis / Macropinocytosis TAT->Endo Early Early Endosome (pH ~6.5) Endo->Early Late Late Endosome (pH ~5.5) Early->Late Maturation Lyso Lysosomal Degradation (pH ~4.5) Late->Lyso Entrapment (>98%) Cyto Cytosolic Release (Bioactivity) Late->Cyto Natural Escape (<2%) StratHA2 HA2 / PMAPs (Membrane Lysis) StratHA2->Late Triggers Lysis StratHis Histidine-Rich (Proton Sponge) StratHis->Late Osmotic Swelling

TAT-cargo endocytic pathway and targeted interventions for endosomal escape.

Troubleshooting & FAQs: Chemical & Peptide-Based Escape Strategies

Q1: My TAT-cargo shows massive intracellular accumulation under confocal microscopy, but my functional assay is negative. Why? A: You are observing the classic "endosomal bottleneck." While TAT uptake is highly efficient, the natural endosomal escape rate of cationic TAT peptides is estimated at a mere ~1% 2. The bright punctate structures you see are cargo trapped in late endosomes. Without intervention, these vesicles fuse with lysosomes, leading to the degradation of your cargo 3. Diagnostic Step: Perform a colocalization assay with LysoTracker. If your fluorescent cargo perfectly overlaps with the LysoTracker signal, your delivery system has failed at the escape phase.

Q2: I fused the influenza HA2 peptide to my TAT-cargo to induce membrane fusion at low pH, but my protein still isn't reaching the cytosol. What is the mechanistic failure? A: The failure lies in the permanent tethering of your cargo to the endosomolytic agent. HA2 is a pH-dependent membrane-active peptide (PMAP). In the acidic environment of the late endosome (pH ~5.5), HA2 undergoes a conformational shift from a random coil to an amphipathic alpha-helix, inserting into and lysing the endosomal lipid bilayer 4. However, because HA2 strongly anchors into the membrane during this process, any cargo permanently fused to it remains tethered to the ruptured endosomal debris 5. The Fix: Engineer a reducible disulfide bond between the HA2 domain and your cargo. Once the endosome is ruptured, the highly reducing environment of the cytosol cleaves the disulfide bond, liberating the free cargo into the intracellular space [[5]]().

Q3: We previously used chloroquine to enhance endosomal escape via the proton sponge effect, but the cytotoxicity is unacceptable for our in vivo models. How can we mimic this safely? A: Chloroquine is a lysosomotropic agent that diffuses into endosomes, becomes protonated, and causes osmotic swelling and rupture. However, it causes significant, unacceptably high off-target cytotoxicity at effective concentrations [[2]](). To safely mimic this effect, incorporate Histidine-rich domains (e.g., adding 10-15 histidine residues to the TAT sequence or using the H5WYG peptide). Histidine has an imidazole ring with a pKa of ~6.0 [[6]](). At physiological pH (7.4), it is uncharged, but in the maturing endosome (pH 6.5 to 5.5), it becomes heavily protonated. This acts as a localized "proton sponge," driving chloride ion influx and osmotic lysis specifically at the site of the cargo, bypassing systemic toxicity 4.

Q4: What is the advantage of using dimeric TAT (dfTAT) over monomeric TAT? A: Monomeric TAT relies on inefficient, transient membrane disruptions. Dimeric fluorescent TAT (dfTAT), formed by linking two TAT peptides via a disulfide bond, exhibits significantly higher endosomolytic activity 7. The multivalent presentation of guanidinium groups in dfTAT promotes stronger cross-linking of anionic lipids on the endosomal membrane, leading to more efficient membrane inversion, pore formation, and cytosolic egress [[7]]().

Quantitative Comparison of Escape Strategies

Escape StrategyPrimary MechanismEstimated Escape RateCytotoxicity ProfileKey Technical Limitation
Naked TAT Peptide Transient membrane disruption~1%LowVast majority of cargo is degraded in lysosomes [[2]]().
Chloroquine Addition Osmotic swelling (Proton sponge)ModerateHighUnacceptable off-target systemic toxicity for in vivo use 2.
HA2-TAT Fusion (Permanent) pH-dependent membrane lysisLow (Functional)ModerateCargo remains tethered to the ruptured endosomal lipid bilayer 5.
HA2-TAT (Disulfide Linker) Lysis + Cytosolic reductionHighModerateRequires complex redox-sensitive conjugation chemistry 5.
Histidine-Rich Domains Localized proton sponge effectModerate-HighLowRequires optimization of His-residue count to balance solubility [[6]]().
dfTAT (Dimerization) Multivalent lipid crosslinkingHighLowSusceptible to endosomal protease degradation during transit 7.

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Validation of Disulfide-Linked HA2-TAT-Cargo

Causality: A covalent but reversible linkage ensures the cargo benefits from HA2-mediated membrane lysis, but is released upon cytosolic entry due to the high intracellular glutathione concentration 5.

  • Conjugation: React HA2-TAT containing a C-terminal cysteine with your Cargo (engineered with an accessible cysteine) under mild oxidizing conditions (e.g., in the presence of 0.1 mM Cu2+ or ambient oxygen at pH 8.0) to form a reducible disulfide bond.

  • Purification: Isolate the conjugate using Size Exclusion Chromatography (SEC) to remove unreacted monomers.

  • Self-Validation Checkpoint: Run the purified product on two SDS-PAGE gels: one non-reducing and one reducing (treated with 50 mM DTT or β-mercaptoethanol).

    • Validation Logic: If conjugation was successful, the non-reducing gel will show a single high-molecular-weight band (HA2-TAT + Cargo). The reducing gel must show two distinct lower-molecular-weight bands, proving the bond is reversible in a cytosolic-like reducing environment.

Protocol 2: Endosomal Escape Quantification via Fluorescent Dextran Release Assay

Causality: High molecular weight dextran cannot cross intact lipid bilayers. If dextran shifts from a punctate to a diffuse distribution, the endosome has been physically ruptured by your TAT-delivery system 1.

  • Co-incubation: Treat target cells with your optimized TAT-cargo and 1 mg/mL of 70 kDa FITC-Dextran (a fluid-phase macropinocytosis marker) for 1 to 2 hours at 37°C.

  • Washing: Wash cells thoroughly with a mild heparin wash buffer (20 U/mL) to strip surface-bound TAT complexes, preventing false-positive membrane signals.

  • Imaging & Self-Validation Checkpoint: Image live cells via confocal microscopy.

    • Validation Logic: If the FITC signal remains exclusively punctate, your endosomes are intact (escape failed). If you observe a diffuse, pan-cellular FITC signal filling the cytoplasm and nucleus, the endosomal membrane has been successfully ruptured, validating your escape strategy.

References

  • Dowdy, S. F. (2023).
  • Brock, R. (2014). Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem. Frontiers in Physiology.
  • Pellois, J. P., et al. (2018). Efficient Delivery of Macromolecules into Human Cells by Improving the Endosomal Escape Activity of Cell-Penetrating Peptides: Lessons Learned from dfTAT and its Analogs. MDPI Pharmaceuticals.
  • Guidotti, G., et al. (2017). Breaking in and Busting Out: Cell-Penetrating Peptides and the Endosomal Escape Problem. Trends in Molecular Medicine.
  • Erazo-Oliveras, A., et al. (2012).
  • Wadia, J. S., et al. (2004). Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis.
  • Hou, K. K., et al. (2015). A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin. Advanced Drug Delivery Reviews.
  • Pellois, J. P., et al. (2014). A HA2-Fusion Tag Limits the Endosomal Release of its Protein Cargo Despite Causing Endosomal Lysis. Biochimica et Biophysica Acta.

Sources

Troubleshooting

Section 1: Frequently Asked Questions (Mechanisms &amp; Causality)

Welcome to the Technical Support Center for Cys-[HIV-Tat (47-57)] . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges associated with this highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cys-[HIV-Tat (47-57)] . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges associated with this highly potent Cell-Penetrating Peptide (CPP).

The sequence of Cys-Tat (47-57) is Cys-YGRKKRRQRRR . While the addition of the N-terminal cysteine is highly advantageous for site-specific bioconjugation (e.g., via maleimide chemistry), it introduces significant solubility and aggregation hurdles. This guide will decode the causality behind these issues and provide self-validating protocols to ensure your experiments succeed.

Q1: Why does my Cys-Tat (47-57) precipitate immediately upon addition to PBS? A: This is a classic case of non-covalent "salting out" or charge masking. The Tat (47-57) sequence contains six arginines and two lysines, giving it an extreme net positive charge of +8 at physiological pH[1][2]. When introduced to Phosphate-Buffered Saline (PBS), the multivalent phosphate anions ( PO43−​ ) act as cross-linking bridges between the positively charged arginine residues of multiple peptide molecules. This neutralizes their repulsive forces, causing immediate electrostatic aggregation and precipitation[3]. Solution: Avoid multivalent anion buffers. Use zwitterionic buffers like HEPES or monovalent buffers like Tris.

Q2: My peptide was perfectly soluble in water yesterday, but today the solution is cloudy. What happened? A: You are observing covalent aggregation via disulfide dimerization. The free thiol (-SH) group on the N-terminal cysteine is highly reactive. When exposed to oxygen in aqueous solutions (especially at pH > 7.0), the thiols rapidly oxidize to form intermolecular disulfide bonds[4]. This converts the Cys-Tat monomer into a dimer, doubling its molecular weight, altering its hydrophobicity, and drastically reducing its solubility. Solution: Always purge storage vials with Argon, store aliquots at -80°C, and use a reducing agent prior to downstream applications.

Q3: Should I use DTT or TCEP to reduce the aggregated Cys-Tat before maleimide conjugation? A: TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior for this workflow. Dithiothreitol (DTT) relies on thiol-disulfide exchange and contains free thiols that will competitively react with your maleimide probe, meaning DTT must be rigorously removed via dialysis or desalting before conjugation. TCEP, conversely, is a phosphine-based reducing agent that lacks thiols[5][6]. It irreversibly reduces disulfides, operates over a wider pH range, and at low millimolar excesses, often does not require removal prior to maleimide addition[7].

Section 2: Data Presentation & Comparisons

Table 1: Solvent & Counterion Effects on Cys-Tat (47-57) Solubility
Solvent / BufferSolubility ProfileMechanistic Rationale
Ultrapure H2​O High (>1 mg/mL)Lack of counterions prevents charge-masking; the +8 charged peptides strongly repel one another, maintaining solubility[8].
10–30% Acetic Acid Very HighLow pH fully protonates all basic residues; acetate is a monovalent counterion that cannot cross-link peptides[8].
HEPES / Tris (pH 7.4) Moderate to HighZwitterionic or monovalent buffers do not provide the multivalent cross-linking bridges required for electrostatic aggregation.
PBS (pH 7.4) Poor (Precipitates)Multivalent phosphate anions ( PO43−​ ) cross-link the arginine/lysine residues, causing rapid non-covalent precipitation[3].
Table 2: Reducing Agents for Disulfide-Mediated Aggregation
Reducing AgentMechanism of ActionCompatibility with MaleimideVolatility / Odor
TCEP Phosphine-mediated irreversible reduction.High. Thiol-free; low excess (10x) generally does not require removal prior to conjugation[6][7].Non-volatile, odorless.
DTT Thiol-disulfide exchange.Low. Contains free thiols; strict removal (dialysis/desalting) is mandatory to prevent probe quenching.Highly volatile, pungent.

Section 3: Experimental Protocols

Protocol A: Optimal Reconstitution and Storage

Self-Validating Check: If the peptide solution is completely transparent with no Tyndall effect (light scattering) when held to a light source, it is fully solubilized.

  • Equilibration: Allow the lyophilized Cys-Tat vial to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which accelerates cysteine oxidation.

  • Initial Solubilization: Add sterile, degassed Ultrapure H2​O to achieve a target concentration of 1–10 mg/mL. Vortex gently[8].

  • Acidic Rescue (If needed): If the peptide does not fully dissolve (appears turbid), add 10–30% Acetic Acid dropwise until the solution clarifies[8].

  • Aliquoting: Divide the stock solution into single-use aliquots to strictly avoid freeze-thaw cycles.

  • Storage: Purge the headspace of the vials with Argon or Nitrogen gas to displace oxygen. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol B: Mild Reduction and Rescue of Oxidized Cys-Tat

Use this protocol immediately prior to maleimide conjugation to ensure all peptides are in their active, monomeric state.

  • Preparation: Prepare a 1–5 mg/mL solution of Cys-Tat in a degassed, amine- and phosphate-free buffer (e.g., 50 mM HEPES, pH 7.0–7.2).

  • TCEP Addition: Add a 10-fold molar excess of TCEP to the peptide solution[6].

  • Incubation: Flush the reaction vial with Argon, seal tightly, and incubate at room temperature for 20–30 minutes.

  • Conjugation: Proceed directly to maleimide conjugation. (Note: While TCEP is generally compatible, if your specific protocol requires >10 mM TCEP, consider a quick desalting spin-column step to prevent any theoretical phosphine-maleimide side reactions[7]).

Section 4: Visualizations

ReconstitutionWorkflow Start Lyophilized Cys-Tat (47-57) (Store at -20°C) Step1 Equilibrate to Room Temp (Prevents condensation) Start->Step1 Step2 Add Ultrapure H2O (Target: 1-10 mg/mL) Step1->Step2 Decision Is peptide fully dissolved? Step2->Decision Step3A Proceed to Aliquoting Decision->Step3A Yes Step3B Add 10-30% Acetic Acid or trace DMSO Decision->Step3B No Step4 Purge with Argon & Flash Freeze (Store at -80°C) Step3A->Step4 Step3B->Step3A

Workflow for the optimal reconstitution and storage of Cys-Tat (47-57).

AggregationMechanisms Monomer Cys-Tat (47-57) Monomer (Active, Soluble) Oxidation Oxidation (O2) / pH > 7.0 Monomer->Oxidation Anions Multivalent Anions (e.g., PO4 3- in PBS) Monomer->Anions Dimer Disulfide Dimerization (Covalent Aggregation) Oxidation->Dimer Complex Charge Masking (Non-Covalent Precipitation) Anions->Complex Rescue1 Add TCEP (10x excess) (Reduces Disulfides) Dimer->Rescue1 Rescue2 Use HEPES/Tris Buffer or lower pH Complex->Rescue2 Rescue1->Monomer Restores Thiol Rescue2->Monomer Restores Solubility

Mechanistic pathways of Cys-Tat aggregation and corresponding rescue strategies.

References

  • [3] Ziegler, A., & Seelig, J. (2004). Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters. Biophysical Journal. Available at:[Link]

  • [4] Qian, Z., et al. (2016). Functional Delivery of siRNA by Disulfide-Constrained Cyclic Amphipathic Peptides. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [1] MDPI Pharmaceutics. (2023). Passing of Nanocarriers across the Histohematic Barriers: Current Approaches for Tumor Theranostics. Available at:[Link]

  • [7] ACS Omega. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. Available at:[Link]

  • [2] ResearchGate. Overview and characteristics of the cell-penetrating peptides (CPPs). Available at:[Link]

Sources

Optimization

optimizing the concentration of Cys-[HIV-Tat (47-57)] for cell culture

Welcome to the Technical Support Center for Cell-Penetrating Peptides. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cell-Penetrating Peptides. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the in vitro application of Cys-[HIV-Tat (47-57)] .

The addition of an N-terminal cysteine to the canonical HIV-Tat (47-57) sequence (Cys-YGRKKRRQRRR) provides a highly reactive thiol group for cargo conjugation (e.g., fluorophores, nanoparticles, or therapeutic oligonucleotides). However, this modification introduces unique biochemical challenges, including rapid oxidation and concentration-dependent toxicity. This guide synthesizes field-proven protocols and mechanistic causality to ensure your experimental workflows are self-validating and highly reproducible.

Mechanistic Workflow: Concentration-Dependent Uptake

The cellular internalization of arginine-rich cell-penetrating peptides (CPPs) is not linear; it is dictated by a strict concentration threshold that shifts the uptake mechanism from vesicular entrapment to direct cytosolic delivery.

G Start Cys-Tat(47-57) Exposure LowConc Low Concentration (< 10 µM) Start->LowConc HighConc High Concentration (> 10-20 µM) Start->HighConc Endocytosis Endocytosis (Macropinocytosis) LowConc->Endocytosis DirectTrans Direct Translocation (Pore Formation) HighConc->DirectTrans Endosome Endosomal Entrapment Endocytosis->Endosome Cytosol Cytosolic Delivery DirectTrans->Cytosol Rapid Toxicity Membrane Disruption (Cytotoxicity) DirectTrans->Toxicity If too high Escape Endosomal Escape Endosome->Escape Rare Degradation Lysosomal Degradation Endosome->Degradation Common Escape->Cytosol

Concentration-dependent cellular uptake pathways of Cys-Tat (47-57).

Troubleshooting & FAQs

Q1: Why does the cellular uptake mechanism of Cys-[HIV-Tat (47-57)] change at different concentrations? A: The uptake of highly cationic CPPs is governed by a biophysical threshold effect. At low extracellular concentrations (typically <10 µM), the peptide binds to negatively charged heparan sulfate proteoglycans on the cell surface, triggering 1[1]. This often results in the cargo being trapped in endosomes and subsequently degraded in lysosomes. However, once a specific threshold concentration is reached (usually 10–20 µM), the dense accumulation of arginine residues induces transient membrane curvature and pore formation. This allows for energy-independent2[2].

Q2: My Cys-Tat (47-57) peptide is forming a gel-like substance or precipitating in neutral buffer. What is happening? A: You are observing peptide dimerization and aggregation. The N-terminal cysteine contains a highly reactive thiol group (pKa ~8.0). As the pH of your solution approaches physiological levels (pH 7.4), these thiols rapidly oxidize, causing the monomers to form intermolecular disulfide bonds (Cys-Tat-Tat-Cys) 3[3]. Because Tat (47-57) is already prone to electrostatic aggregation, dimerization severely exacerbates this. Always reconstitute the peptide in slightly acidic conditions (pH 4.0) or add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation to maintain the monomeric state (4)[4].

Q3: How does serum in the cell culture media affect the optimal concentration? A: Serum proteins, particularly Bovine Serum Albumin (BSA) found in FBS, act as an extracellular "sponge." They bind electrostatically to the polycationic arginine residues of the Tat peptide, drastically lowering the effective concentration available to interact with the cell membrane. Performing treatments in serum-free media (e.g., Opti-MEM) removes this interference, which significantly 2[2].

Q4: I am seeing high cytotoxicity in my cells after 24 hours. How can I troubleshoot this? A: High concentrations of supercharged arginine-rich peptides (>20–30 µM) cause irreversible membrane thinning, excessive pore formation, and subsequent cell lysis (5)[5]. To mitigate this:

  • Reduce the peptide concentration to the 5–15 µM range.

  • Limit the incubation time to 1–4 hours before washing the cells and replacing with fresh complete media.

  • Ensure your peptide has not aggregated prior to application, as large polycationic aggregates are highly toxic to the lipid bilayer.

Quantitative Optimization Matrix

Use the following data matrix to establish a baseline concentration for your specific cell line and cargo type. Note: Values assume serum-free incubation conditions.

Concentration RangePrimary Uptake MechanismTranslocation EfficiencyCytotoxicity RiskRecommended Use Case
0.1 - 5 µM Endocytosis (Macropinocytosis)Low (High endosomal trapping)Very LowHighly sensitive primary cells; long-term incubations.
5 - 15 µM Mixed (Endocytosis + Direct)Moderate to HighLow to ModerateStandard intracellular cargo delivery (fluorophores, small proteins).
15 - 30 µM Direct Translocation (Pore formation)Very High (Rapid cytosolic entry)Moderate to HighHard-to-transfect cell lines; requires short incubation times (<2 hrs).
> 30 µM Membrane PermeabilizationN/A (Membrane lysis)SevereNot recommended for live-cell assays.

Step-by-Step Methodology: Conjugation and Optimization Protocol

To ensure a self-validating system, this protocol integrates chemical reduction, conjugation, and biological optimization to prevent false negatives caused by peptide aggregation.

Step 1: Peptide Reconstitution and Reduction

  • Dissolve lyophilized Cys-Tat (47-57) in a slightly acidic buffer (e.g., 10 mM acetate buffer, pH 4.0) to create a 1 mM stock solution.

  • To prevent disulfide bond formation and ensure the thiol is reactive, add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) (6)[6].

  • Incubate for 30 minutes at room temperature.

Step 2: Cargo Conjugation (Maleimide Chemistry)

  • Introduce your maleimide-functionalized cargo (e.g., maleimide-fluorophore or maleimide-functionalized nanoparticle) to the reduced Cys-Tat at a 1:1.2 molar ratio (slight excess of cargo).

  • Adjust the pH to 6.5–7.0 using a compatible buffer (e.g., PBS) and incubate for 2 hours at room temperature in the dark.

  • Purify the conjugate using a desalting column (e.g., PD-10) or dialysis to remove unreacted peptide and TCEP.

Step 3: Preparation of Treatment Media

  • Prepare serial dilutions of the conjugated peptide (1 µM, 5 µM, 10 µM, 20 µM) in serum-free media (e.g., Opti-MEM).

  • Control Step: Prepare a parallel set of dilutions in complete media (10% FBS) to evaluate the serum-binding interference specific to your cargo.

Step 4: Cell Incubation

  • Aspirate the culture media from cells grown to 70–80% confluency in a multi-well plate.

  • Apply the peptide-containing media and incubate at 37°C for 1 to 4 hours.

Step 5: Viability and Uptake Quantification

  • Remove the treatment media and wash the cells thoroughly with PBS containing heparin (20 U/mL). Causality note: Heparin outcompetes the cell membrane for binding to uninternalized arginine-rich peptides, eliminating false-positive surface fluorescence.

  • Assess cell viability using a membrane exclusion dye (e.g., SYTOX Blue/Green) to ensure the chosen concentration is not inducing lytic toxicity.

  • Quantify true intracellular uptake via flow cytometry or live-cell confocal microscopy.

References

  • Cell-penetrating peptides as delivery vehicles for a protein-targeted terbium complex Source: PMC (NIH) URL:[Link][2]

  • Unlocking Endosomal Entrapment with Supercharged Arginine-Rich Peptides Source: Bioconjugate Chemistry (ACS Publications) URL:[Link][5]

  • Chemical-Functional Diversity in Cell-Penetrating Peptides Source: PMC (NIH) URL:[Link][1]

  • Enhancing the solubility of intrinsically disordered HIV-1 Tat protein at physiological pH and structural investigation by NMR spectroscopy Source: MSpace (University of Manitoba) URL:[Link][3]

  • Impacts of Cross-Linkers on Biological Effects of Mesoporous Silica Nanoparticles Source: ACS Applied Materials & Interfaces (ACS Publications) URL:[Link][6]

  • Modular Platform for Therapeutic Drug Delivery Using Trifunctional Bio-Orthogonal Macromolecular Conjugates Source: Bioconjugate Chemistry (ACS Publications) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Cys-[HIV-Tat (47-57)]-Cargo Complexes

Welcome to the technical support center for Cys-[HIV-Tat (47-57)]-cargo complexes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Cys-[HIV-Tat (47-57)]-cargo complexes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured to address the most common challenges associated with the stability of these powerful delivery vectors, moving beyond simple protocols to explain the fundamental science behind each recommendation.

The Cys-[HIV-Tat (47-57)] peptide is an exceptional tool for delivering a wide range of cargo into cells.[1][2] Its core, the arginine-rich Tat(47-57) sequence, efficiently penetrates the plasma membrane, while the N-terminal cysteine provides a convenient handle for attaching cargo via a redox-sensitive disulfide bond.[3][4] However, this very design introduces vulnerabilities. The complex is susceptible to premature disulfide cleavage, proteolytic attack, and chemical oxidation, all of which can compromise the integrity and efficacy of your delivery system.

This guide provides a structured troubleshooting framework and a set of frequently asked questions to help you diagnose and prevent the degradation of your Cys-Tat-cargo complex, ensuring reproducible and successful experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a systematic approach to problem-solving.

Q1: My cargo is prematurely released from the Tat peptide, even before reaching the cells. How do I diagnose and prevent this?

Core Issue: This is the most common failure mode and almost always points to the premature reduction of the disulfide bond linking your cargo to the Cys-Tat peptide.

Causality: The disulfide bond is designed to be cleaved in the highly reducing intracellular environment, where glutathione (GSH) concentrations are in the millimolar range (approx. 0.5-10 mM).[5][6] The extracellular space, by contrast, is significantly more oxidizing, which should keep the bond intact. However, components in your cell culture media (e.g., free thiols from certain amino acids, or reducing agents in serum) or improper buffer preparation can create a sufficiently reducing environment to cleave the bond before it reaches its target.[5][7]

Diagnostic Workflow

G cluster_0 Diagnostic Phase cluster_1 Solution Phase A Problem: Premature Cargo Release B Incubate Complex in Individual Components: 1. Base Buffer (e.g., PBS) 2. Cell Culture Medium (no serum) 3. Complete Medium (with serum) A->B C Analyze Supernatant by SDS-PAGE / HPLC / MS B->C D Identify Reductive Component C->D E Buffer/Medium Issue D->E Release in medium/serum? F Inherent Linker Instability D->F Release in base buffer? G Prepare fresh, degassed, reductant-free buffers. Test serum-free media formulations. E->G H Incorporate steric hindrance around the disulfide bond. (See Protocol 2) F->H I If release is still an issue, consider a non-reducible linker (e.g., thioether). H->I

Caption: Workflow for diagnosing premature disulfide bond reduction.

Solutions & Protocols
  • Buffer and Media Preparation:

    • Eliminate Reducing Agents: Avoid using Dithiothreitol (DTT) or β-mercaptoethanol (BME) in any buffers used for purification, storage, or experiments.

    • Use High-Purity Reagents: Prepare all buffers with high-purity water (e.g., Milli-Q) and analytical grade reagents to minimize contaminants that could act as reducing agents.

    • Degas Buffers: Oxygen is an oxidizing agent that helps maintain disulfide integrity. Before use, degas buffers to remove dissolved oxygen, which can paradoxically contribute to redox cycling in the presence of certain contaminants. More importantly, working in an oxygen-depleted environment during conjugation prevents oxidation of the free thiol (see Q3). For storage and application, maintaining a stable, slightly oxidizing environment is key.

  • Increase Linker Stability:

    • Steric Hindrance: The stability of a disulfide bond is inversely proportional to its accessibility to reducing agents like GSH.[8] Introducing bulky alkyl groups adjacent to the disulfide bond can dramatically increase its stability in circulation while still allowing for efficient cleavage once inside the cell.[8][9] This is a well-established strategy in the field of Antibody-Drug Conjugates (ADCs).[9]

    Protocol 1: Preparation of Reductant-Free PBS for Complex Handling

    • Add 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ to 800 mL of high-purity water.

    • Stir until completely dissolved.

    • Adjust the pH to 7.4 using HCl or NaOH.

    • Add high-purity water to a final volume of 1 L.

    • Filter the solution through a 0.22 µm filter into a sterile, autoclaved container.

    • Optional but recommended: Sparge the solution with argon gas for 15-20 minutes to remove dissolved oxygen, which can interfere with conjugation steps. Store tightly sealed.

Q2: I'm observing a rapid loss of my complex's activity, and mass spectrometry shows Tat peptide fragments. What's happening?

Core Issue: The peptide component of your complex is being degraded by proteases.

Causality: The HIV-Tat(47-57) sequence (YGRKKRRQRRR) is rich in arginine (R) and lysine (K), making it an ideal substrate for trypsin-like proteases, which cleave at the carboxyl side of these basic residues.[10] These proteases are abundant in serum-containing media and can be released by cells during experiments. Studies have shown that free Tat peptide can have a half-life as short as a few minutes in human plasma or trypsin-containing solutions.[10][11]

Solutions & Protocols
  • Chemical Modification of the Peptide:

    • D-Amino Acid Substitution: Synthesize the Tat peptide using D-isomers of amino acids instead of the natural L-isomers. Proteases are stereospecific and cannot efficiently cleave peptide bonds between D-amino acids, significantly increasing the peptide's half-life.[10][12]

    • PEGylation: Conjugating polyethylene glycol (PEG) chains to the Tat peptide can create a "shield" that sterically hinders the approach of large protease molecules.[10][11] This is a common strategy to increase the stability and circulation time of peptide-based drugs.[12]

    Modification StrategyTypical Half-Life Increase (vs. Unmodified Tat)Key Consideration
    Unmodified L-Tat~3.5 minutes (in trypsin)[10][11]Highly susceptible to proteolysis.
    PEG-PE Conjugated Tat~10 minutes (in trypsin)[10][11]Modest protection.
    Tat in Shielded Micelle>430 minutes (in trypsin)[10][11]Significant protection, requires formulation.
    D-Amino Acid TatSeveral hours to daysCan alter binding kinetics or uptake mechanism.
  • Formulation and Handling:

    • Use Protease Inhibitors: For in vitro experiments, supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail. This is a direct but potentially confounding solution, so use it as a diagnostic tool first.

    • Encapsulation: Formulating your complex within nanocarriers like liposomes or polymeric nanoparticles can protect it from the extracellular environment.[13][14] The Tat peptide can be attached to the surface of the carrier to mediate uptake.

Q3: My conjugation efficiency is low, or I'm seeing unexpected adducts. Could oxidation be the culprit?

Core Issue: The free thiol (-SH) group on the cysteine of your Tat peptide is chemically unstable and prone to oxidation.

Causality: The thiol group can be easily oxidized to form a disulfide bond with another Cys-Tat peptide, creating a homodimer (Tat-S-S-Tat). This dimerization reaction competes with the desired conjugation to your cargo's thiol group. Furthermore, over-oxidation can lead to the formation of sulfenic, sulfinic, or sulfonic acids, which are irreversible and will not react to form a disulfide bond.[6] This process is often catalyzed by trace metal ions in buffers.[15]

Degradation Pathways Overview

G cluster_0 Desired Pathway cluster_1 Degradation Pathways A Cys-Tat-SH + HS-Cargo B Cys-Tat-S-S-Cargo (Active Complex) A->B Conjugation E Oxidation A->E C Proteolysis (Enzymatic Cleavage) B->C D Reduction (e.g., by GSH) B->D F Peptide Fragments C->F G Cys-Tat-SH + HS-Cargo D->G H Cys-Tat-S-S-Tat (Dimer) Cys-Tat-SOx (Inactive) E->H

Caption: Key degradation pathways for Cys-Tat-cargo complexes.

Solutions & Protocols
  • Control the Redox Environment During Conjugation:

    • Work Under Inert Gas: Perform conjugation reactions in a vial that has been flushed with an inert gas like argon or nitrogen to displace oxygen.

    • Use Chelating Agents: Add a small amount of EDTA (e.g., 1 mM) to your buffers. EDTA will chelate divalent metal ions (like Cu²⁺ and Fe³⁺) that catalyze thiol oxidation.[15]

  • Pre-treat the Peptide:

    • If you suspect dimerization has occurred, you can gently reduce the Cys-Tat peptide immediately before conjugation using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is effective and does not need to be removed before conjugation to maleimide-activated cargo, but it must be removed before conjugation to thiol-activated cargo.

    Protocol 2: Thiol-Disulfide Conjugation under Controlled Conditions

    • Dissolve the Cys-Tat peptide and the thiol- or maleimide-activated cargo in separate tubes using degassed, EDTA-containing conjugation buffer (e.g., PBS, pH 7.2, 1 mM EDTA).

    • Optional Pre-reduction: If peptide dimerization is suspected, add a 2-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature.

    • Combine the peptide and cargo solutions at the desired molar ratio (a slight excess of peptide, e.g., 1.2:1, is often used).

    • Flush the headspace of the reaction vial with argon, seal tightly, and wrap in foil to protect from light.

    • Allow the reaction to proceed at room temperature or 4°C for 2-4 hours or overnight. Reaction progress can be monitored by HPLC.

    • Purify the resulting Cys-Tat-cargo complex using size exclusion or ion-exchange chromatography to remove unreacted components.

Q4: My Cys-Tat-cargo complex is aggregating or precipitating out of solution. How can I improve its physical stability?

Core Issue: The physicochemical properties of the final complex are leading to poor solubility and physical instability.

Causality: The Tat peptide is highly cationic, and the cargo can be hydrophobic or carry a net charge. The resulting complex can have amphipathic properties that lead to self-association and aggregation. This can be exacerbated by non-optimal buffer conditions (pH, ionic strength) or environmental stress (temperature fluctuations, agitation).[16][17]

Solutions
  • Optimize Formulation Buffer:

    • pH Screening: The net charge of your peptide and cargo depends on the pH. Perform a pH screening experiment (e.g., from pH 6.0 to 8.0) to find the pH at which your complex has maximum solubility.[16][17]

    • Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can modulate electrostatic interactions that may be causing aggregation.

    • Excipients: Adding stabilizing excipients can significantly improve stability.[17]

      • Glycerol or Sucrose (5-10%): These polyols act as cryoprotectants and stabilizing agents.[15]

      • Polysorbates (e.g., Tween-20 at 0.01%): These non-ionic surfactants can prevent surface adsorption and aggregation.

  • Handling and Storage Best Practices:

    • Storage Temperature: Store the complex at a stable, recommended temperature, typically 4°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[18]

    • Avoid Agitation: Do not vortex or shake solutions of the complex vigorously, as this can induce aggregation. Mix by gentle pipetting or inversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the Cys-[HIV-Tat (47-57)]-cargo complex? The three main degradation pathways are:

  • Disulfide Bond Reduction: Premature cleavage of the Cys-S-S-Cargo bond by reducing agents in the extracellular environment.[5][9]

  • Proteolytic Degradation: Enzymatic cleavage of the Tat peptide backbone, primarily after its abundant arginine and lysine residues, by proteases.[10][11]

  • Chemical Oxidation: Oxidation of the cysteine thiol group, leading to dimerization or irreversible inactivation, which prevents efficient cargo conjugation.[6][15]

Q2: How does the intracellular environment trigger cargo release, and how is this different from extracellular degradation? The intracellular environment, specifically the cytoplasm, has a high concentration of the reducing agent glutathione (GSH), typically in the millimolar range (0.5-10 mM).[5][19] This highly reducing environment rapidly cleaves the disulfide bond of the Cys-Tat-cargo complex, releasing the cargo. The extracellular environment is, by contrast, highly oxidizing, with much lower concentrations of free thiols, which should preserve the disulfide linkage until the complex is internalized by the cell.[5][7] Degradation extracellularly is an undesired event caused by instability, whereas intracellular release is the intended mechanism of action.

Q3: What chemical modifications can I make to the Tat peptide itself to increase its stability? Several modifications can enhance stability:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to proteases.[10][12]

  • Cyclization/Stapling: Introducing a covalent bond between the N- and C-termini or "stapling" the peptide with a hydrocarbon linker can lock it into a more stable conformation that is less susceptible to proteolysis.[12][20]

  • Terminal Modifications: Amidating the C-terminus or acetylating the N-terminus can block exopeptidases.[21]

Q4: What are the best practices for formulating and storing my Cys-Tat-cargo complex?

  • Buffer: Use a buffer with a pH that maximizes your complex's solubility (often slightly acidic, ~pH 6.5, to minimize disulfide exchange).[15] Ensure it is free of reducing agents.

  • Additives: Consider adding stabilizers like 5% glycerol or sucrose and a non-ionic surfactant like 0.01% Tween-20 to prevent aggregation and surface adsorption.[15][17]

  • Temperature: For short-term use (days to weeks), store at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[18]

  • Container: Use low-protein-binding tubes to minimize loss of material due to adsorption.

Q5: Which analytical techniques are best for assessing the integrity and stability of my complex? A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for separating the intact complex from free cargo and free peptide, allowing you to quantify the amount of degradation over time.

  • Mass Spectrometry (MS): LC-MS can confirm the identity of the intact complex and identify specific degradation products, such as peptide fragments from proteolysis.

  • SDS-PAGE: Under non-reducing conditions, you can visualize the intact complex. Running a parallel sample under reducing conditions (with DTT or BME) will break the disulfide bond, showing the separate cargo and peptide bands, confirming the linkage.

  • Functional Assays: Ultimately, the best measure of stability is a functional assay that measures the biological activity of the delivered cargo. A loss of activity over time is a direct indicator of complex degradation.

References
  • Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. Dove Medical Press. [Link]

  • Peptide Drug Conjugates: Overcoming ADC Limitations in Tumor Targeting. AcadeMab. [Link]

  • Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. MDPI. [Link]

  • Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos. National Center for Biotechnology Information (PMC). [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. National Center for Biotechnology Information. [Link]

  • The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. National Center for Biotechnology Information (PMC). [Link]

  • TAT Modification of Alpha-Helical Anticancer Peptides to Improve Specificity and Efficacy. National Center for Biotechnology Information. [Link]

  • The crucial role of payload linker innovation in the growth of ADCs. European Pharmaceutical Review. [Link]

  • TAT Peptide and Its Conjugates: Proteolytic Stability. ACS Publications. [Link]

  • Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. National Center for Biotechnology Information. [Link]

  • TAT Peptide and Its Conjugates: Proteolytic Stability. National Center for Biotechnology Information (PMC). [Link]

  • Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways. PubMed. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Glutathione and thioredoxin systems contribute to recombinant monoclonal antibody interchain disulfide bond reduction during bioprocessing. ResearchGate. [Link]

  • Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery. Wiley Online Library. [Link]

  • The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. ResearchGate. [Link]

  • How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length. National Center for Biotechnology Information (PMC). [Link]

  • HIV-1 Tat Protein Modulates the Generation of Cytotoxic T Cell Epitopes by Modifying Proteasome Composition and Enzymatic Activity. The Journal of Immunology. [Link]

  • Synthesis strategies for disulfide bond-containing polymer-based drug delivery system for reduction-responsive controlled release. Higher Education Press. [Link]

  • Enhancement of gene delivery using novel homodimeric tat peptide formed by disulfide bond. Semantic Scholar. [Link]

  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers. [Link]

  • Design of Controlled Drug Delivery System Based on Disulfide Cleavage Trigger. ACS Publications. [Link]

  • Induced Degradation of Tat by Nucleocapsid (NC) via the Proteasome Pathway and Its Effect on HIV Transcription. MDPI. [Link]

  • Design of TAT-Conjugated Bowman–Birk Trypsin Inhibitor Peptides with Enhanced Antimicrobial and Antiproliferative Activities. MDPI. [Link]

  • Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. National Center for Biotechnology Information (PMC). [Link]

  • Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. National Center for Biotechnology Information (PMC). [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. [Link]

  • Approaches for evaluation of novel CPP-based cargo delivery systems. Frontiers. [Link]

  • Activation of cell-penetrating peptide fragments by disulfide formation. National Center for Biotechnology Information (PMC). [Link]

  • HIV-1 tat Protein (47-57). LifeTein. [Link]

  • Differential Conjugation of Tat Peptide to Superparamagnetic Nanoparticles and Its Effect on Cellular Uptake. ACS Publications. [Link]

  • TAT (47-57) peptide - Cell-penetrating peptide. SB-PEPTIDE. [Link]

  • Disulfide cross-linked redox-sensitive peptide condensates are efficient cell delivery vehicles of molecular cargo. National Center for Biotechnology Information (PMC). [Link]

  • Internalization mechanisms of cell-penetrating peptides. Beilstein Journals. [Link]

  • Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems. ACS Omega. [Link]

  • Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. National Center for Biotechnology Information (PMC). [Link]

  • Strategies for Improving Peptide Stability and Delivery. National Center for Biotechnology Information (PMC). [Link]

  • Full article: Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Taylor & Francis Online. [Link]

  • Assessing peptide stability under thermal stress conditions. News-Medical.net. [Link]

  • Tat peptide-mediated cellular delivery: back to basics. PubMed. [Link]

  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. ResearchGate. [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

Validating Intracellular Delivery of Cys-[HIV-Tat (47-57)]: A Comprehensive Comparative Guide &amp; Protocol

The transactivator of transcription (Tat) peptide, specifically the minimal transduction domain spanning residues 47–57 (YGRKKRRQRRR), remains the gold standard for intracellular delivery of macromolecular cargos. By int...

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Author: BenchChem Technical Support Team. Date: April 2026

The transactivator of transcription (Tat) peptide, specifically the minimal transduction domain spanning residues 47–57 (YGRKKRRQRRR), remains the gold standard for intracellular delivery of macromolecular cargos. By introducing an N-terminal cysteine to form Cys-[HIV-Tat (47-57)] , researchers gain a highly reactive sulfhydryl group for site-specific maleimide conjugation. This modification preserves the critical guanidinium groups of the arginine residues, which are strictly required for membrane interaction and cellular uptake.

This guide provides an objective comparison of Cys-Tat (47-57) against alternative cell-penetrating peptides (CPPs) and establishes field-proven, self-validating protocols for quantifying and visualizing its intracellular delivery.

Comparative Analysis: Cys-Tat (47-57) vs. Alternative CPPs

Selecting the correct CPP requires balancing uptake efficiency, cargo capacity, and cytotoxicity. While Cys-Tat (47-57) is the most widely validated vector, alternatives like Nona-arginine (R9) or Penetratin may be preferable depending on the specific application[1],[2].

Table 1: Performance Comparison of Common Cell-Penetrating Peptides
Peptide VectorSequenceCharge (pH 7.4)Relative Uptake EfficiencyCytotoxicityPrimary Internalization Route
Cys-Tat (47-57) CYGRKKRRQRRR+8High (Baseline)LowMacropinocytosis / Direct
Nona-arginine (R9) CRRRRRRRRR+9Very High (up to 20x Tat)ModerateEndocytosis / Direct
Penetratin CRQIKIWFQNRRMKWKK+7Moderate-HighLowEndocytosis
MAP CKLALKLALKALKAALKLA+5HighHighDirect (Membrane Disruption)

Expertise & Experience Insight: Why use Cys-Tat (47-57) if R9 has higher uptake? R9's higher charge density can lead to increased membrane toxicity and irreversible electrostatic binding to negatively charged off-target proteins. Cys-Tat (47-57) offers a superior therapeutic window, balancing efficient endosomal escape with minimal disruption to cellular homeostasis[1].

Mechanisms of Uptake and Endosomal Escape

The internalization of Cys-Tat (47-57) is highly dependent on its local concentration and the size of its conjugated cargo. Initial contact is mediated by electrostatic interactions with negatively charged heparan sulfate proteoglycans on the plasma membrane.

Uptake Tat Cys-Tat(47-57) + Cargo Membrane Plasma Membrane Binding (Heparan Sulfate) Tat->Membrane Endocytosis Endocytosis (Macropinocytosis) Membrane->Endocytosis High Conc. Direct Direct Translocation (Energy-Independent) Membrane->Direct Low Conc. Endosome Endosomal Entrapment Endocytosis->Endosome Cytosol Cytosolic / Nuclear Delivery Direct->Cytosol Escape Endosomal Escape Endosome->Escape pH Drop Escape->Cytosol

Fig 1: Concentration-dependent cellular uptake mechanisms of Cys-Tat(47-57) and endosomal escape.

Validation Methodologies: Causality & Self-Validating Systems

Validating the intracellular delivery of highly cationic CPPs is notoriously prone to false positives. The two primary pitfalls are membrane adherence (confounding flow cytometry) and fixation artifacts (confounding microscopy)[3],[4].

A. Flow Cytometry: The Proteolytic Shaving Requirement

The Pitfall: Cationic Tat peptides stick tenaciously to the outer leaflet of the plasma membrane. Standard PBS washes cannot break these electrostatic bonds, leading flow cytometers to record surface-bound peptides as "internalized." The Solution: A self-validating assay using proteolytic shaving. By treating cells with Trypsin or Pronase, surface-bound peptides are enzymatically cleaved. Comparing the fluorescence of Trypsin-treated cells versus non-treated cells reveals the true internalized fraction[3].

FlowCytometry Incubation Incubate Cells with Fluor-Cys-Tat Wash Wash with PBS Incubation->Wash Split Split Sample Wash->Split Trypsin Trypsin Treatment (Digests Surface CPP) Split->Trypsin NoTrypsin No Protease (Retains Surface CPP) Split->NoTrypsin FACS1 Flow Cytometry Trypsin->FACS1 FACS2 Flow Cytometry NoTrypsin->FACS2 Result1 True Internalized Signal FACS1->Result1 Result2 Total Signal (Internalized + Surface) FACS2->Result2

Fig 2: Self-validating flow cytometry workflow using proteolytic shaving to isolate true uptake.

B. Confocal Microscopy: The Live-Cell Imperative

The Pitfall: Chemical fixatives (like paraformaldehyde or methanol) permeabilize the plasma membrane and collapse cellular ion gradients. This causes membrane-bound Cys-Tat to artificially rush into the cell and accumulate in the nucleus due to its high affinity for nucleic acids. The Solution: Confocal Laser Scanning Microscopy (CLSM) must be performed on live cells using physiological buffers to observe the true endosomal or cytosolic distribution of the peptide[3].

Step-by-Step Experimental Protocols

Protocol 1: Site-Specific Conjugation of Fluorophore to Cys-Tat (47-57)

Objective: Attach a maleimide-functionalized fluorophore (e.g., FITC-Maleimide) to the N-terminal cysteine.

  • Reduction: Dissolve Cys-Tat (47-57) in degassed PBS (pH 7.0) to a concentration of 1 mM. Add 10 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature to reduce any disulfide dimers.

  • Conjugation: Add 1.5 equivalents of FITC-Maleimide (dissolved in anhydrous DMSO). Ensure the final DMSO concentration does not exceed 10%.

  • Incubation: React for 2 hours at room temperature in the dark under gentle agitation.

  • Purification: Purify the conjugate using RP-HPLC or a size-exclusion desalting column (e.g., PD-10) to remove unreacted fluorophore. Lyophilize and store at -20°C.

Protocol 2: High-Fidelity Flow Cytometry for Internalization

Objective: Quantify true intracellular uptake while eliminating surface-bound artifacts.

  • Seeding: Seed target cells (e.g., HeLa or CHO) in a 24-well plate at 1×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Incubation: Replace media with serum-free media containing 1–10 µM of Fluor-Cys-Tat (47-57). Incubate for 1 to 4 hours.

  • Washing: Aspirate media and wash cells 3 times with ice-cold PBS containing 1 mg/mL Heparin (heparin competes with membrane heparan sulfate to dislodge loosely bound peptide).

  • Proteolytic Shaving (Critical Step): Add 200 µL of 0.25% Trypsin-EDTA to each well. Incubate at 37°C for 5–10 minutes until cells detach. This digests the membrane-bound CPPs.

  • Neutralization & Harvest: Neutralize trypsin with serum-containing media. Centrifuge at 300 × g for 5 minutes, discard the supernatant, and resuspend the pellet in 300 µL of FACS buffer (PBS + 1% BSA).

  • Analysis: Analyze immediately via flow cytometry, gating for live cells and measuring median fluorescence intensity (MFI).

Protocol 3: Live-Cell Confocal Microscopy

Objective: Visualize subcellular localization without fixation artifacts.

  • Seeding: Seed cells in a glass-bottom confocal imaging dish (e.g., MatTek) and allow them to adhere overnight.

  • Staining: 30 minutes prior to imaging, add Hoechst 33342 (nuclear stain) and LysoTracker Red (endosomal stain) to the culture media.

  • Treatment: Introduce Fluor-Cys-Tat (47-57) directly into the imaging dish at the desired concentration.

  • Imaging: Transfer the dish immediately to a heated (37°C), humidified confocal microscope chamber. Capture Z-stack images over a 2-hour time-lapse to observe the transition from endosomal entrapment (co-localization with LysoTracker) to cytosolic escape (diffuse fluorescence).

References

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides Source: PubMed Central (PMC) / NIH URL:[Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides Source: MDPI (Biology) URL:[Link]

  • Chemical-Functional Diversity in Cell-Penetrating Peptides Source: PLOS One / PubMed Central (PMC) URL:[Link]

  • Enhanced and Prolonged Cell-Penetrating Abilities of Arginine-Rich Peptides by Introducing Cyclic α,α-Disubstituted α-Amino Acids with Stapling Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to Tracking Cys-[HIV-Tat (47-57)] Localization: From Confocal Microscopy to Advanced Imaging Techniques

For researchers, scientists, and drug development professionals, understanding the intracellular fate of cell-penetrating peptides (CPPs) is paramount for designing effective therapeutic delivery systems. The HIV-Tat (47...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the intracellular fate of cell-penetrating peptides (CPPs) is paramount for designing effective therapeutic delivery systems. The HIV-Tat (47-57) peptide, a highly cationic sequence (YGRKKRRQRRR), is one of the most well-characterized CPPs, capable of ferrying a wide range of cargo molecules across the plasma membrane.[1][2] The addition of a terminal cysteine residue, creating Cys-[HIV-Tat (47-57)], provides a convenient handle for site-specific fluorescent labeling, enabling precise tracking of its journey into the cell.

This guide provides an in-depth technical comparison of using confocal laser scanning microscopy (CLSM) to monitor Cys-[HIV-Tat (47-57)] localization. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare CLSM with advanced imaging modalities that offer deeper insights into the peptide's dynamic behavior.

The Cellular Entry of HIV-Tat: A Multi-Step Process

Before delving into imaging methodologies, it is crucial to understand the mechanistic basis of Tat peptide uptake. This knowledge informs experimental design and data interpretation. The internalization of the Tat peptide is not a simple diffusion process but rather an active, energy-dependent mechanism involving multiple cellular pathways.[3][4]

  • Initial Electrostatic Interaction: The journey begins with the highly positive charge of the Tat peptide (+8 at physiological pH) interacting with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][5] This interaction is thought to concentrate the peptide at the plasma membrane.[6]

  • Internalization Pathways: Following this initial binding, the peptide is internalized through one or more endocytic pathways. While the exact mechanism has been a subject of debate and appears to be cell-type dependent, major routes include:

    • Clathrin-Mediated Endocytosis: Several studies have implicated this classical endocytic pathway in Tat peptide uptake.[3][7]

    • Macropinocytosis: This process of large-scale, actin-dependent fluid-phase uptake is also a significant entry route, particularly for Tat and its cargo.[8][9] Evidence suggests the Tat peptide itself can induce the necessary cytoskeletal rearrangements for this process.[9][10]

    • Caveolae/Lipid Raft-Mediated Endocytosis: While some studies suggest a minor role, this pathway may also contribute to internalization in certain contexts.[8][11]

  • Endosomal Escape: For the peptide and its cargo to reach the cytosol or nucleus, it must escape from the endosomal vesicles. The mechanism for this escape is less clear but is a critical step for the bioavailability of any delivered therapeutic.

HIV_Tat_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tat_Peptide Fluorescently-Labeled Cys-[HIV-Tat (47-57)] HSPG Heparan Sulfate Proteoglycans (HSPGs) Tat_Peptide->HSPG 1. Electrostatic Binding Clathrin_Vesicle Clathrin-Coated Vesicle HSPG->Clathrin_Vesicle 2a. Clathrin-Mediated Endocytosis Macropinosome Macropinosome HSPG->Macropinosome 2b. Macropinocytosis Endosome Early/Late Endosome Clathrin_Vesicle->Endosome Macropinosome->Endosome Cytosol Cytosol / Nucleus Endosome->Cytosol 3. Endosomal Escape (Critical Step) Lysosome Lysosomal Degradation Endosome->Lysosome Trafficking Tech_Comparison_Workflow Question What is your research question? Q_Local Is the peptide internalized and where does it go? Question->Q_Local Q_Mobile How mobile is the peptide inside the cell? Question->Q_Mobile Q_Nano How does the peptide interact with the membrane at the nanoscale? Question->Q_Nano Q_Track What is the real-time path of an individual peptide? Question->Q_Track CLSM Confocal Microscopy (CLSM) + Co-localization Q_Local->CLSM FRAP Fluorescence Recovery After Photobleaching (FRAP) Q_Mobile->FRAP SRM Super-Resolution Microscopy (STORM/PALM) Q_Nano->SRM SPT Single-Particle Tracking (SPT) Q_Track->SPT

Fig. 2: Workflow for selecting the appropriate imaging technique.
1. Alternative: Fluorescence Recovery After Photobleaching (FRAP)
  • Principle: FRAP measures molecular mobility. A high-intensity laser bleaches the fluorophores in a specific region, and the rate at which fluorescence recovers due to the movement of unbleached molecules into that region is measured. [12][13]* Application for Tat: Once the Tat peptide has accumulated in a cellular compartment (e.g., the cytoplasm or an endosome), FRAP can determine its diffusion coefficient and mobile fraction. A rapid recovery indicates freely diffusing peptide, while slow or incomplete recovery suggests the peptide is bound to immobile structures or trapped. [14]* Causality: This technique directly addresses the functional state of the peptide post-internalization. Is it free to find a target, or is it sequestered? This is a question CLSM alone cannot answer.

2. Alternative: Super-Resolution Microscopy (SRM)
  • Principle: Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) bypass the diffraction limit of light, achieving resolutions on the order of tens of nanometers. [15][16][17]* Application for Tat: SRM can visualize the initial interaction of the Tat peptide with the cell membrane in unprecedented detail. It can reveal whether peptides form nanoscale clusters before internalization or enter through specific membrane domains or nascent endocytic pits, which appear as single, blurred spots in conventional confocal microscopy. [18]* Causality: SRM provides direct visual evidence for the molecular-level organization that drives internalization, helping to distinguish between competing uptake models.

3. Alternative: Single-Particle Tracking (SPT)
  • Principle: SPT follows the motion of individual fluorescently-labeled molecules over time, generating trajectories that reveal their movement dynamics. [19]This often requires brighter, more photostable probes like quantum dots, though advances in organic dyes are making them increasingly viable. [20]* Application for Tat: By labeling the Tat peptide with a quantum dot, SPT can track its path from initial membrane binding, through different modes of diffusion (e.g., free, confined, directed), to the point of internalization. [20]* Causality: SPT provides a direct, real-time view of the peptide's journey, offering insights into transient interactions and transport mechanisms that are averaged out in ensemble techniques like CLSM.

FeatureConfocal Microscopy (CLSM)FRAPSuper-Resolution (SRM)Single-Particle Tracking (SPT)
Primary Output 2D/3D Images of LocalizationRecovery Curve (Mobility Data)Nanoscale Localization MapParticle Trajectories
Typical Resolution ~250 nmN/A (Measures Dynamics)~20-50 nm~20-50 nm (Localization Precision)
Key Question Answered Where is the peptide?How fast is the peptide moving?What is the nanoscale organization?What is the peptide's path?
Strengths Widely available, good for co-localization, 3D imagingQuantifies molecular dynamics, binding kineticsBypasses diffraction limit, molecular-level detailTracks individual molecules in real-time
Limitations Diffraction-limited resolution, ensemble averagingProvides no spatial localization dataComplex setup/analysis, potential for artifactsRequires very bright/stable probes, low throughput

Table 2: Objective comparison of imaging techniques for studying HIV-Tat peptide localization and dynamics.

Conclusion and Future Outlook

Confocal microscopy remains an indispensable tool for the initial characterization of Cys-[HIV-Tat (47-57)] cellular uptake, providing robust, spatially resolved data on its subcellular destination. Its true power is realized when used as a foundational technique, with its findings prompting deeper mechanistic questions that can be addressed by more advanced methods.

For researchers aiming to move beyond simple localization, a multi-modal imaging approach is recommended. Use CLSM to establish the primary localization pattern, then employ FRAP to understand the peptide's mobility within those locations, and leverage SRM or SPT to dissect the intricate molecular choreography at the plasma membrane. By selecting the right tool for the question at hand, we can assemble a more complete and accurate picture of the HIV-Tat peptide's journey into the cell, paving the way for more rationally designed and effective drug delivery vehicles.

References
  • Confocal Laser Scanning Microscopy and Model Membranes to Study Translocation Mechanisms of Membrane Active Peptides - PMC. (2022, August 15).
  • LIVE-PAINT: Super-Resolution Microscopy Inside Live Cells Using Reversible Peptide-Protein Interactions. (2020, May 15). bioRxiv.
  • Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulf
  • Endocytosis and Membrane Potential Are Required for HeLa Cell Uptake of R.I.-CKTat9, a Retro-Inverso Tat Cell Penetrating Peptide. (2009, March 11).
  • Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PMC.
  • Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide. (2025, August 6). Unknown Source.
  • FRAP: Fluorescence Recovery After Photobleaching | Principle & Applic
  • Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide. (2022, October 18). bioRxiv.
  • Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC.
  • Probing Peptide Assembly and Interaction via High-Resolution Imaging Techniques: A Mini Review. (2025, April 23). MDPI.
  • Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions.
  • Peptide-PAINT Super-Resolution Imaging Using Transient Coiled Coil Interactions. (2020, July 27).
  • Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. (2011, October 11). PubMed.
  • HIV-1 t
  • Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 T
  • FRAP, FLIM, and FRET: Detection and analysis of cellular dynamics on a molecular scale using fluorescence microscopy - PMC.
  • FRAP analysis Measuring biophysical kinetic parameters using image analysis. (2024, February 23). arXiv.
  • Depicting Binding-Mediated Translocation of HIV-1 Tat Peptides in Living Cells with Nanoscale Pens of Tat-Conjugated Quantum Dots. (2017, February 10). MDPI.
  • Single-molecule imaging and tracking of molecular dynamics in living cells. (2017, July 5). Oxford Academic.
  • TAT (47-57)
  • Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC.

Sources

Validation

Cys-[HIV-Tat (47-57)] vs penetratin: which is a better CPP

Cys-[HIV-Tat (47-57)] vs. Penetratin: A Comprehensive Guide to Selecting the Optimal Cell-Penetrating Peptide As a Senior Application Scientist, I frequently encounter a critical bottleneck in intracellular drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Cys-[HIV-Tat (47-57)] vs. Penetratin: A Comprehensive Guide to Selecting the Optimal Cell-Penetrating Peptide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in intracellular drug development: crossing the selectively permeable plasma membrane without inducing cytotoxicity. Cell-penetrating peptides (CPPs) have revolutionized this space by acting as molecular delivery trucks. Among the most validated "first-generation" CPPs are the HIV-1 derived Tat(47-57) and the Drosophila-derived Penetratin (Antp 43-58).

When modified with an N-terminal cysteine (Cys-Tat), Tat becomes a powerful bioconjugation tool. However, Penetratin offers distinct mechanistic advantages for specific cargoes. This guide objectively compares Cys-Tat(47-57) and Penetratin, analyzing their physicochemical properties, internalization mechanisms, and experimental utility to help you select the optimal vector for your research.

Physicochemical Profiling & Causality of Design

The behavior of a CPP is fundamentally dictated by its primary amino acid sequence and resulting secondary structure.

  • Cys-Tat(47-57) (Sequence: CYGRKKRRQRRR) : This peptide is highly cationic, carrying a net charge of +9 at physiological pH due to a dense cluster of arginine and lysine residues 1. The guanidinium headgroups of the arginine residues are critical; they form bidentate hydrogen bonds with negatively charged glycosaminoglycans (GAGs) and phospholipid headgroups on the cell surface. The addition of the N-terminal Cysteine does not alter its penetration capability but introduces a highly reactive sulfhydryl group for site-directed bioconjugation 2.

  • Penetratin (Sequence: RQIKIWFQNRRMKWKK) : Unlike Tat, penetratin is amphipathic (net charge +8) and contains crucial hydrophobic tryptophan (Trp) residues 3. These Trp residues are not merely structural; they actively insert into the hydrophobic core of the lipid bilayer, facilitating membrane perturbation and altering the peptide's internalization route [[3]]().

Mechanistic Pathways: Endocytosis vs. Direct Translocation

Understanding how these peptides enter the cell is paramount because it dictates the intracellular fate of your cargo.

  • Tat(47-57) relies almost exclusively on energy-dependent endocytosis (primarily macropinocytosis and clathrin-mediated endocytosis) 4. Because Tat lacks the hydrophobicity to disrupt the endosomal membrane during acidification, its major limitation is endosomal entrapment. The cargo often remains sequestered in the endolysosomal pathway, leading to degradation before reaching the cytosol 5.

  • Penetratin exhibits a dual-entry mechanism. At low concentrations (<10 µM), it primarily utilizes endocytosis. However, at higher concentrations, the amphipathic nature and bulky indole rings of the Trp residues allow penetratin to undergo energy-independent direct membrane translocation [[4]](). This direct route bypasses the endosome entirely, offering a distinct advantage for cargoes sensitive to lysosomal degradation.

G Tat Cys-Tat(47-57) (Highly Cationic) Membrane Plasma Membrane Interaction (GAGs) Tat->Membrane Pen Penetratin (Amphipathic) Pen->Membrane Endocytosis Endocytosis (Primary Route) Membrane->Endocytosis Both CPPs Direct Direct Translocation (Conc. >10 µM) Membrane->Direct Penetratin Endosome Endosomal Entrapment (Bottleneck) Endocytosis->Endosome Cytosol Cytosolic Delivery (Target) Direct->Cytosol Endosome->Cytosol Escape (Low Efficiency)

Mechanistic pathways of Cys-Tat(47-57) and Penetratin internalization and cytosolic delivery.

Bioconjugation Strategy: The Cys-Tat Advantage

While penetratin offers mechanistic advantages for direct translocation, Cys-Tat(47-57) is often preferred for synthetic versatility. The N-terminal cysteine provides a highly specific nucleophile for thiol-maleimide coupling 6. At pH 7.0–7.4, a sufficient fraction of the thiol group is present as the highly nucleophilic thiolate anion, which selectively attacks the double bond of a maleimide ring via Michael addition 2. This forms a stable thioether bond, ensuring the cargo remains attached in the extracellular environment.

Workflow Prep 1. Prepare Cys-Tat (Reduce Disulfides) Maleimide 2. Add Maleimide-Cargo (Molar Excess) Prep->Maleimide Incubate 3. Incubate 2h, RT (pH 7.0-7.4) Maleimide->Incubate Purify 4. HPLC Purification (Isolate Thioether) Incubate->Purify

Step-by-step bioconjugation workflow for thiol-maleimide coupling of Cys-Tat(47-57).

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility in your laboratory, below are optimized, self-validating protocols for Cys-Tat conjugation and a comparative cellular uptake assay.

Protocol 1: Thiol-Maleimide Conjugation of Cys-Tat(47-57)

Causality Check: Keeping the pH tightly regulated between 6.5–7.5 prevents off-target reactivity with primary amines (such as the abundant lysines in the Tat sequence) 2.

  • Reduction : Dissolve Cys-Tat(47-57) in degassed PBS (pH 7.2) containing 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to reduce any disulfide dimers 6. Incubate for 30 min at room temperature (RT).

  • Conjugation : Add the maleimide-functionalized cargo (e.g., Maleimide-Fluorophore) at a 1:1.5 (Peptide:Cargo) molar ratio.

  • Incubation : React for 2 hours at RT under continuous agitation, protected from light 2.

  • Purification : Isolate the conjugate using Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA. Lyophilize the collected fractions.

Protocol 2: Comparative Cellular Uptake & Endosomal Escape Assay

Causality Check: Distinguishing between membrane-bound, endosomal, and cytosolic peptide requires rigorous quenching. Trypan blue absorbs extracellular fluorescence, ensuring only internalized cargo is quantified .

  • Seeding : Seed HeLa cells in glass-bottom confocal dishes and culture until 70% confluent.

  • Treatment : Incubate cells with 5 µM of fluorescently labeled Cys-Tat or Penetratin in serum-free media for 1 hour at 37°C.

  • Quenching : Wash cells 3x with PBS. Add 0.2% Trypan Blue for 1 minute to quench extracellular (membrane-bound) fluorescence .

  • Visualization : Image live cells via Confocal Laser Scanning Microscopy (CLSM).

    • Validation Metric: Tat will show a highly punctate distribution indicating endosomal entrapment 7. Penetratin will show a mix of punctate and diffuse cytosolic/nuclear staining, indicating partial endosomal escape or direct translocation 7.

Quantitative Data Comparison

ParameterCys-Tat(47-57)Penetratin (Antp 43-58)
Sequence CYGRKKRRQRRRRQIKIWFQNRRMKWKK
Net Charge (pH 7.4) +9+8
Physicochemical Nature Highly CationicAmphipathic
Primary Uptake Mechanism Endocytosis (Macropinocytosis)Endocytosis & Direct Translocation
Endosomal Escape Poor (Requires endosomolytic agents)Moderate (Aided by Trp residues)
Bioconjugation Utility Excellent (Site-specific thiol-maleimide)Good (Amine/Carboxyl coupling)
Cytotoxicity (<10 µM) MinimalMinimal (Slightly higher than Tat)

Conclusion & Selection Matrix

The choice between Cys-Tat(47-57) and Penetratin ultimately hinges on your cargo's resilience and your synthetic capabilities:

  • Choose Cys-Tat(47-57) when: You require a straightforward, high-yield chemical conjugation strategy for robust cargoes (e.g., stable nanoparticles, fluorophores, or robust proteins) where high endosomal uptake is sufficient, or when co-delivering with an endosomolytic agent (like chloroquine or HA2 peptide) 5.

  • Choose Penetratin when: Delivering sensitive cargoes (like siRNA or fragile enzymes) that require direct cytosolic access. Its amphipathic nature and Trp residues facilitate partial bypass of the endolysosomal degradation pathway, preserving the bioactivity of your payload 3.

References

  • CORE : Cellular Uptake but Low Permeation of Human Calcitonin–Derived Cell Penetrating Peptides and Tat(47-57). Available at: [Link]

  • Taylor & Francis : Cell-penetrating peptides as tools to enhance non-injectable delivery of biopharmaceuticals. Available at: [Link]

  • ResearchGate : Overview and characteristics of the cell-penetrating peptides (CPPs)... Available at:[Link]

  • ACS Publications : Impact of the Endosomal Escape Activity of Cell-Penetrating Peptides on the Endocytic Pathway. Available at: [Link]

  • PMC : Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Available at:[Link]

  • RSC Publishing : Aptamer mediated niosomal drug delivery. Available at: [Link]

  • reposiTUm : Click chemistry mediated cell uptake – towards triggered Auger therapy. Available at:[Link]

  • PMC : Bacterium-Derived Cell-Penetrating Peptides Deliver Gentamicin To Kill Intracellular Pathogens. Available at: [Link]

Sources

Comparative

comparing Cys-[HIV-Tat (47-57)] with lipofectamine for transfection

An objective, data-driven comparison of transfection methodologies is critical for advancing intracellular delivery, particularly as research shifts from robust immortalized cell lines to sensitive primary cells and in v...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of transfection methodologies is critical for advancing intracellular delivery, particularly as research shifts from robust immortalized cell lines to sensitive primary cells and in vivo models. This guide provides an in-depth technical comparison between Cys-[HIV-Tat (47-57)] , a highly specialized cell-penetrating peptide (CPP), and Lipofectamine , the industry-standard cationic lipid transfection reagent.

As an application scientist, selecting the correct vector requires moving beyond basic efficiency metrics to understand the underlying mechanisms of cellular uptake, endosomal escape, and cytotoxicity.

Causality & Mechanistic Insights

The fundamental difference between Cys-[HIV-Tat (47-57)] and Lipofectamine lies in their biochemical interactions with the plasma membrane and their strategies for intracellular cargo release.

Lipofectamine (Cationic Lipid-Mediated) Lipofectamine reagents (e.g., 2000, 3000, RNAiMAX) rely on electrostatic interactions. The cationic lipids encapsulate polyanionic nucleic acids to form lipoplexes. These positively charged complexes bind to the negatively charged cell membrane, inducing clathrin-mediated endocytosis[1]. Once inside the endosome, the fusogenic properties of the lipid formulation destabilize the endosomal membrane, releasing the cargo into the cytosol. While highly efficient, this membrane disruption is a primary driver of cytotoxicity and off-target transcriptomic stress[2].

Cys-[HIV-Tat (47-57)] (Peptide-Mediated Translocation) Cys-Tat (47-57) utilizes the 11-amino acid sequence Cys-YGRKKRRQRRR, derived from the HIV-1 transactivating protein[3]. The arginine-rich domain binds to heparan sulfate proteoglycans on the cell surface, triggering uptake primarily via macropinocytosis and lipid raft-dependent pathways[4].

The Causality of the Cysteine Addition: Standard TAT peptides often suffer from the "endosomal bottleneck"—they enter the cell but fail to release their cargo effectively. By adding an N-terminal Cysteine, researchers can conjugate cargo (like thiolated siRNA or proteins) via a reversible disulfide bond [5]. Once the conjugate enters the highly reducing environment of the cytosol (which is rich in glutathione), the disulfide bond is cleaved. This releases the cargo in its native, biologically active form without the steric hindrance of a permanent covalent linkage or a bulky lipid complex[6].

Uptake cluster_Tat Cys-Tat (47-57) Pathway cluster_Lipo Lipofectamine Pathway Cargo Therapeutic Cargo (siRNA/DNA/Protein) Tat Cys-Tat Conjugate (Disulfide Bond) Cargo->Tat Lipo Lipoplex Formation (Electrostatic) Cargo->Lipo Macro Macropinocytosis & Lipid Rafts Tat->Macro Endo1 Macropinosome Macro->Endo1 Release1 Cytosolic Reduction (GSH Cleavage) Endo1->Release1 Target Intracellular Target (Cytosol / Nucleus) Release1->Target Endo Clathrin-Mediated Endocytosis Lipo->Endo Endo2 Endosome Endo->Endo2 Release2 Membrane Fusion & Endosomal Escape Endo2->Release2 Release2->Target

Cellular uptake and intracellular release mechanisms of Cys-Tat (47-57) vs. Lipofectamine.

Quantitative Performance Comparison

When evaluating these two systems, the choice rarely comes down to raw transfection efficiency alone. While Lipofectamine frequently achieves >90% efficiency in immortalized lines, its utility drops in sensitive applications where Cys-Tat excels[1][7].

Performance MetricCys-[HIV-Tat (47-57)]Lipofectamine (e.g., RNAiMAX/2000)
Primary Uptake Mechanism Macropinocytosis / Direct TranslocationClathrin-mediated Endocytosis
Cargo Compatibility Proteins, Peptides, siRNA, Small MoleculesPlasmids, mRNA, siRNA
Cargo Linkage Covalent (Reversible Disulfide)Non-covalent (Electrostatic Lipoplex)
Cytotoxicity Profile Very Low (Maintains cell viability >95%)Moderate to High (Lipid toxicity)
Primary Cell Efficacy High (Does not rely on cell division)Low to Moderate (High toxicity limits dose)
Serum Compatibility Low (Requires serum-free incubation initially)Moderate (Serum-tolerant formulations exist)
In Vivo Suitability Excellent (Low immunogenicity, deep penetration)Poor (Rapid clearance, systemic toxicity)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in validation steps ensure that failure points can be isolated immediately.

Protocol A: Cys-Tat (47-57) Mediated siRNA Delivery

Causality Note: This protocol utilizes serum-free media during the initial incubation. Highly cationic arginine residues in the TAT sequence will non-specifically bind to serum proteins (like albumin), which drastically lowers the effective concentration of the peptide at the cell surface[6].

  • Cargo Activation: Synthesize or purchase siRNA with a 5'-thiol modification on the passenger strand. Reduce the thiol using TCEP, then purify via ethanol precipitation.

  • Disulfide Conjugation: Mix the thiolated siRNA with a 10-fold molar excess of Cys-Tat (47-57) in a degassed coupling buffer (pH 7.5) for 2 hours at room temperature.

  • Purification: Remove unconjugated Cys-Tat peptide using a size-exclusion spin column (e.g., 3K MWCO). Why? Free peptide can compete with the conjugate for cell-surface binding sites, lowering efficiency.

  • System Validation (Gel Shift Assay): Run an aliquot of the purified product on a 15% non-denaturing PAGE gel.

    • Validation Check: The Cys-Tat-siRNA conjugate will exhibit a distinct retardation in electrophoretic mobility compared to the free siRNA control. Do not proceed to cells without confirming this shift.

  • Transfection: Wash target cells with PBS. Apply the Cys-Tat-siRNA conjugate (typically 1–5 µM) in serum-free Opti-MEM. Incubate for 2 hours.

  • Recovery & Assay: Aspirate the transfection media and replace with complete growth medium (10% FBS). Perform knockdown assays at 48 hours.

Workflow Step1 1. Thiol Activation of Cargo Step2 2. Disulfide Conjugation with Cys-Tat Step1->Step2 Step3 3. HPLC/SEC Purify (Remove free Tat) Step2->Step3 Step4 4. Cell Incubation (Serum-free, 2h) Step3->Step4 Step5 5. Intracellular GSH Reduction Step4->Step5

Step-by-step experimental workflow for Cys-Tat (47-57) conjugation and transfection.

Protocol B: Lipofectamine RNAiMAX Transfection (Control Workflow)

Causality Note: Lipofectamine relies on strict N/P (nitrogen to phosphate) charge ratios. Deviating from the recommended lipid-to-nucleic acid ratio will either result in incomplete complexation (low efficiency) or excessive free lipid (high toxicity)[7].

  • Complexation: Dilute 10 pmol of siRNA in 50 µL Opti-MEM. In a separate tube, dilute 1.5 µL Lipofectamine RNAiMAX in 50 µL Opti-MEM.

  • Incubation: Combine the two solutions. Incubate for 15 minutes at room temperature to allow electrostatic lipoplex formation.

  • Transfection: Add the 100 µL complex dropwise to cells cultured in 1 mL of complete medium.

  • System Validation (Fluorescent Tracking): Spike the transfection mixture with a 1:10 ratio of Cy5-labeled non-targeting siRNA.

    • Validation Check: At 12 hours post-transfection, observe the cells under a fluorescence microscope. Punctate red fluorescence confirms successful endosomal uptake. If fluorescence is absent, the lipoplex formation failed.

Summary Recommendations

  • Choose Lipofectamine when working with robust, rapidly dividing immortalized cell lines (e.g., HeLa, HEK293) where maximum nucleic acid delivery is required and transient cytotoxicity is acceptable.

  • Choose Cys-[HIV-Tat (47-57)] when delivering sensitive cargo (like active enzymes or structurally delicate proteins), when transfecting fragile primary cells/neurons, or when designing in vivo therapeutics where lipid-induced toxicity and immunogenicity must be avoided[5][8].

Sources

Validation

A Comparative Guide to Assessing the Endosomal Escape of Cys-[HIV-Tat (47-57)] Conjugates

For researchers in drug delivery and cellular biology, the promise of Cell-Penetrating Peptides (CPPs) like the HIV-Tat (47-57) sequence is immense. Their ability to ferry impermeable cargo across the plasma membrane ope...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug delivery and cellular biology, the promise of Cell-Penetrating Peptides (CPPs) like the HIV-Tat (47-57) sequence is immense. Their ability to ferry impermeable cargo across the plasma membrane opens up new therapeutic avenues. However, the critical bottleneck that often determines the success or failure of a CPP-based delivery system is not cellular uptake, but rather the subsequent escape from endosomal vesicles.[1][2][3] Once internalized via endocytosis, the majority of CPP-cargo conjugates remain trapped within these membrane-bound organelles, destined for lysosomal degradation and rendering the therapeutic payload inert.[4][5][6]

The Cys-[HIV-Tat (47-57)] peptide, with its terminal cysteine, provides a versatile handle for conjugating a diverse range of cargos, from small molecules to large proteins and nucleic acids. Assessing the efficiency with which these specific conjugates breach the endosomal barrier is paramount for rational design and optimization. This guide provides an in-depth comparison of key experimental methodologies to quantify endosomal escape, moving beyond simple qualitative observations to robust, quantitative analysis. We will explore the causality behind experimental choices, offering insights to help you select the most appropriate assay for your research question.

The Central Challenge: From Punctate to Diffuse

The HIV-Tat (47-57) peptide (sequence: YGRKKRRQRRR) is a highly cationic peptide that primarily enters cells through endocytic pathways.[7][8][9] While some debate exists regarding its capacity for direct plasma membrane translocation, especially at high concentrations, endocytosis is the predominant route for larger, therapeutically relevant cargo conjugates.[4][10] The goal of any successful delivery is to facilitate the transition of the cargo's localization from a punctate pattern, indicative of endosomal entrapment, to a diffuse signal throughout the cytosol and/or nucleus.[11][12] The assays discussed below are designed to measure this critical transition with varying degrees of directness, sensitivity, and complexity.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol (pH ~7.4) cluster_endocytic_pathway Endocytic Pathway Tat_Cargo Cys-Tat(47-57) -Cargo Conjugate Early_Endosome Early Endosome (pH ~6.5) Tat_Cargo->Early_Endosome Endocytosis Cytosolic_Cargo Free Cargo (Biologically Active) LgBiT LgBiT Reporter (for SLEEQ Assay) Galectin8 Galectin-8 (diffuse) Damaged_Endosome Damaged Endosome (Glycans Exposed) Galectin8->Damaged_Endosome Recruitment Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Damaged_Endosome Escape Event Damaged_Endosome->Cytosolic_Cargo Cargo Release

Figure 1. Overview of the endocytic pathway and points of intervention for assessing endosomal escape.

Methodology Comparison: Choosing the Right Tool

No single assay is perfect; the choice depends on whether you need high-throughput screening, deep mechanistic insight, or a definitive measure of functional delivery. We will compare three classes of assays: those that visualize endosomal membrane damage, those that directly quantify cytosolic cargo, and those that measure the ultimate biological activity of the delivered cargo.

Assay Type Principle Output Throughput Key Advantage Key Limitation
Galectin-8 Recruitment Cytosolic lectin (Gal8) binds exposed glycans on damaged endosomal membranes.[13][14]Fluorescent punctaMedium-HighDirectly visualizes membrane rupture events in real-time.[13]Does not confirm cargo release into the cytosol.[15]
Split Luciferase (SLEEQ) Reconstitution of a luciferase enzyme from two fragments upon cargo entry into the cytosol.[16][17]Quantitative luminescenceHighHighly sensitive and directly quantifies cytosolic cargo.[18][19]Requires genetically engineered cells; tag may affect function.
pH-Sensitive Dyes A fluorophore is quenched in acidic endosomes and fluoresces in the neutral cytosol.[11][20]Ratiometric fluorescenceHighQuantitative and compatible with high-throughput flow cytometry.[20]Potential for dye leakage and sensitivity to local pH fluctuations.
Cre-LoxP Recombination Delivered Cre recombinase activates a reporter gene by excising a stop cassette.Reporter gene expressionLow-MediumUnambiguous confirmation of functional delivery to the nucleus.Indirect measure of endosomal escape; not real-time.

Visualizing Membrane Damage: The Galectin-8 Recruitment Assay

This technique provides direct evidence of endosomal membrane integrity loss. It is an excellent choice for screening compounds or formulations for their ability to induce membrane disruption.

Scientific Principle: Galectins are a family of cytosolic lectins. Galectin-8 (Gal8), in particular, has a high affinity for β-galactosides, which are normally present only on the inner leaflet of endosomal and lysosomal membranes.[13][14] In healthy cells, Gal8 is diffusely distributed in the cytoplasm. Upon membrane rupture, these glycans become exposed to the cytosol, and Gal8 rapidly accumulates at the site of damage, forming distinct, visible puncta.[14][21][22]

cluster_workflow Galectin-8 Recruitment Assay Workflow cluster_results Expected Results A 1. Engineer Cells (Stable expression of Gal8-GFP) B 2. Seed & Culture Cells A->B C 3. Treat with Tat-Conjugate B->C D 4. Incubate (Allow for uptake & escape) C->D E 5. Live-Cell Imaging (Confocal Microscopy) D->E F 6. Image Analysis (Quantify Gal8-GFP puncta per cell) E->F Pos Positive Result: Punctate Gal8-GFP (Damaged Endosomes) F->Pos indicates Neg Negative Control: Diffuse Gal8-GFP (Intact Endosomes)

Figure 2. Experimental workflow for the Galectin-8 (Gal8) recruitment assay.

Experimental Protocol: Galectin-8-GFP Recruitment

  • Cell Line Preparation: Stably transfect a suitable cell line (e.g., HeLa, U2OS) with a plasmid encoding Galectin-8 fused to a fluorescent protein (e.g., GFP). Select and maintain a clonal line with moderate, diffuse expression.

  • Cell Seeding: Seed the Gal8-GFP expressing cells onto glass-bottom imaging dishes. Allow them to adhere and grow to 50-70% confluency.

  • Treatment: Prepare your Cys-[HIV-Tat (47-57)]-cargo conjugate at the desired concentration in complete cell culture medium. Remove the old medium from the cells and add the treatment medium. Include a negative control (untreated cells) and a positive control for membrane disruption (e.g., L-leucyl-L-leucine methyl ester, LLOME).

  • Incubation: Incubate the cells for a time course (e.g., 2, 4, 6 hours) at 37°C and 5% CO2.

  • Imaging: Perform live-cell imaging using a confocal microscope. Acquire Z-stacks to ensure puncta are intracellular.

  • Quantification: Use automated image analysis software to identify individual cells and count the number of distinct Gal8-GFP puncta per cell. A significant increase in puncta per cell compared to the negative control indicates endosomal disruption.[21]

Trustworthiness & Causality: This assay is self-validating because the reporter (Gal8-GFP) is endogenous to the cytosol and only redistributes upon a specific physical event—membrane damage. A positive result strongly correlates with a loss of membrane integrity. Researchers choose this assay to specifically ask: "Does my conjugate damage the endosomal membrane?" It is particularly powerful for comparing different linker chemistries or cargo modifications to see how they affect the membrane-disruptive potential of the Tat peptide.[13][23]

Direct Quantification of Cytosolic Cargo: The Split Luciferase (SLEEQ) Assay

For a truly quantitative measure of how much cargo reaches the cytosol, split-reporter systems are the gold standard. The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay is a highly sensitive and robust example.[16][17]

Scientific Principle: This assay uses a split NanoLuciferase system, which consists of a large fragment (LgBiT) and a small, high-affinity peptide fragment (HiBiT).[16] The Cys-[HIV-Tat (47-57)]-cargo is conjugated to the HiBiT peptide. A cell line is engineered to express LgBiT exclusively in the cytosol. When the Tat-HiBiT conjugate successfully escapes the endosome, HiBiT binds to the cytosolic LgBiT, reconstituting a functional luciferase enzyme that generates a quantifiable luminescent signal in the presence of a substrate.[17][18]

cluster_cell Cell cluster_endosome Endosome cluster_cytosol Cytosol Tat_HiBiT Tat-Cargo-HiBiT (Trapped) Tat_HiBiT_Escaped Tat-Cargo-HiBiT (Escaped) Tat_HiBiT->Tat_HiBiT_Escaped Endosomal Escape LgBiT LgBiT Protein Complemented_Luc Functional Luciferase (LgBiT + HiBiT) LgBiT->Complemented_Luc Tat_HiBiT_Escaped->Complemented_Luc Complementation Signal Luminescent Signal Complemented_Luc->Signal Substrate Addition

Figure 3. Mechanism of the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.

Experimental Protocol: SLEEQ Assay

  • Conjugation: Synthesize the conjugate by linking your cargo and the HiBiT peptide to Cys-[HIV-Tat (47-57)].

  • Cell Culture: Culture the engineered LgBiT-expressing cells in a white, opaque 96-well plate suitable for luminescence measurements.

  • Treatment: Add the Tat-cargo-HiBiT conjugate to the cells at various concentrations.

  • Incubation: Incubate for 4 hours at 37°C to allow for internalization and escape.[17]

  • Washing: Gently wash the cells with PBS to remove any non-internalized conjugate.

  • Lysis & Signal Detection: Add the Nano-Glo® Live Cell Reagent, which contains both the cell-lysing agent and the luciferase substrate.

  • Measurement: Immediately measure the luminescence using a plate reader. The intensity of the signal is directly proportional to the amount of conjugate that reached the cytosol.

Trustworthiness & Causality: The extremely low background signal makes this assay highly trustworthy; luminescence is only generated upon the specific, high-affinity interaction between LgBiT and escaped HiBiT.[15] A researcher would choose the SLEEQ assay to move beyond "if" escape occurs to "how much" escape occurs. It allows for the precise quantification and comparison of delivery efficiencies between different conjugates, making it ideal for structure-activity relationship (SAR) studies and lead optimization.[18][19]

Functional Delivery: The Cre-LoxP Recombination Assay

Ultimately, the goal of delivery is to elicit a biological effect. Functional assays, such as Cre-LoxP recombination, provide the most compelling evidence that a cargo has not only escaped the endosome but has also reached its subcellular target (in this case, the nucleus) in an active form.

Scientific Principle: This assay utilizes a reporter cell line that contains a silent reporter gene (e.g., GFP or luciferase) preceded by a transcriptional "stop" sequence flanked by LoxP sites. The cargo delivered by the Tat peptide is Cre recombinase, an enzyme that specifically recognizes and excises DNA sequences between two LoxP sites. If the Tat-Cre conjugate successfully escapes the endosome and translocates to the nucleus, the Cre enzyme will excise the stop cassette, leading to the permanent expression of the reporter gene.

Experimental Protocol: Tat-Cre Delivery

  • Cell Culture: Seed the LoxP-reporter cell line in a standard multi-well plate.

  • Conjugation & Treatment: Prepare the Cys-[HIV-Tat (47-57)]-Cre recombinase conjugate and add it to the cells.

  • Incubation: Incubate the cells for an extended period (24-48 hours) to allow for uptake, escape, nuclear entry, recombination, and reporter protein expression.

  • Analysis: Measure the reporter signal. For a GFP reporter, use flow cytometry or fluorescence microscopy. For a luciferase reporter, perform a standard luminescence assay.

  • Interpretation: The percentage of reporter-positive cells or the total reporter signal intensity directly reflects the efficiency of functional cargo delivery.

Trustworthiness & Causality: This is a highly stringent, low-background assay. The reporter gene is only expressed following a series of successful biological events, making the result an unambiguous indicator of functional delivery. This assay is the definitive choice when the primary question is: "Can my Tat-conjugate deliver a biologically active protein to its site of action?" It is less a tool for screening and more for the final validation of a lead delivery system.

Conclusion

Assessing the endosomal escape of Cys-[HIV-Tat (47-57)] conjugates requires a multi-faceted approach. There is no one-size-fits-all assay.

  • For initial screening and understanding membrane-disruptive properties, the Galectin-8 Recruitment Assay offers direct visual evidence of endosomal damage.

  • For rigorous, quantitative comparisons of delivery efficiency and for driving medicinal chemistry efforts, the SLEEQ Assay provides unparalleled sensitivity and a direct measure of cytosolic access.

  • For ultimate proof-of-concept and to confirm that the entire delivery process yields a functional outcome, the Cre-LoxP Recombination Assay is the gold standard.

By understanding the principles, strengths, and limitations of each method, researchers can design logical, self-validating experimental workflows to overcome the endosomal entrapment barrier and unlock the full therapeutic potential of CPP-mediated delivery.

References

  • The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay - ResearchGate. Available at: [Link]

  • Nanoscopy for endosomal escape quantification - PMC. Available at: [Link]

  • Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing). Available at: [Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics - PNAS. Available at: [Link]

  • Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. Available at: [Link]

  • Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery | Biochemistry - ACS Publications. Available at: [Link]

  • Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery. Available at: [Link]

  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC. Available at: [Link]

  • Plasma membrane depolarization reveals endosomal escape incapacity of cell-penetrating peptides - Knowledge UChicago. Available at: [Link]

  • Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC. Available at: [Link]

  • Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC. Available at: [Link]

  • Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC. Available at: [Link]

  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Available at: [Link]

  • Monitoring the cytosolic entry of cell-penetrating peptides using a pH-sensitive fluorophore - PMC. Available at: [Link]

  • Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay. - Addgene. Available at: [Link]

  • Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]

  • Novel cell-penetrating peptide-adaptors effect intracellular delivery and endosomal escape of protein cargos - Journals Gateway | The Company of Biologists. Available at: [Link]

  • Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - MDPI. Available at: [Link]

  • The Biology of Endosomal Escape: Strategies for Enhanced Delivery of Therapeutics | ACS Nano - ACS Publications. Available at: [Link]

  • Cell-penetrating peptide secures an efficient endosomal escape of an intact cargo upon a brief photo-induction - PMC. Available at: [Link]

  • The Endosomal Escape of Nanoparticles: Towards More Efficient Cellular Delivery - Monash University. Available at: [Link]

  • Modeling the Endosomal Escape of Cell-Penetrating Peptides: Transmembrane pH Gradient Driven Translocation across Phospholipid Bilayers | Biochemistry - ACS Publications. Available at: [Link]

  • Improving Endosomal Escape and Cytosolic Delivery of Macromolecules by Employing Calcium Dependent Cell Penetrating Peptide - Digital Commons@Kennesaw State. Available at: [Link]

  • Gal8-GFP recruitment assay to assess nanoparticle-mediated endosomal... - ResearchGate. Available at: [Link]

  • Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability | ACS Nano - ACS Publications. Available at: [Link]

  • Escaping the endosome - DYnamic NAnoMEDicines Lab. Available at: [Link]

  • Galectin-8 targets damaged vesicles for autophagy to defend cells against bacterial invasion. Available at: [Link]

  • Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PMC. Available at: [Link]

  • Two‐pore channels regulate Tat endolysosome escape and Tat‐mediated HIV‐1 LTR transactivation - PMC. Available at: [Link]

  • HIV-1 tat Protein TAT (47-57)-Cys, TAT-Cys C-term [LT8116] - $262.00 - LifeTein. Available at: [Link]

  • Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC. Available at: [Link]

  • Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - ResearchGate. Available at: [Link]

  • Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PubMed. Available at: [Link]

  • Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed. Available at: [Link]

  • Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection | PLOS One - Research journals. Available at: [Link]

  • HIV-1 Tat endocytosis and retention in endolysosomes affects HIV-1 Tat-induced LTR transactivation in astrocytes - PMC. Available at: [Link]

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Comparative

Cys-[HIV-Tat (47-57)] performance in different cell lines

Cys-[HIV-Tat (47-57)] Performance Across Cell Lines: A Comprehensive Comparison Guide As cell-penetrating peptides (CPPs) continue to redefine intracellular delivery, selecting the optimal vector for your specific cargo...

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Author: BenchChem Technical Support Team. Date: April 2026

Cys-[HIV-Tat (47-57)] Performance Across Cell Lines: A Comprehensive Comparison Guide

As cell-penetrating peptides (CPPs) continue to redefine intracellular delivery, selecting the optimal vector for your specific cargo and target cell line is critical. Among the most widely utilized CPPs is the HIV-1 transactivator of transcription-derived peptide, Tat (47-57). By engineering a cysteine residue onto its terminus—creating Cys-[HIV-Tat (47-57)] (Sequence: CYGRKKRRQRRR)—researchers unlock a highly reactive sulfhydryl (-SH) group.

This guide provides an objective, data-driven comparison of Cys-Tat (47-57) against alternative CPPs like Penetratin and Octaarginine (R8), detailing the causality behind its uptake mechanisms and providing a self-validating protocol for your own assays.

The Causality of Design: Why Cys-Tat (47-57)?

The unmodified Tat (47-57) sequence relies entirely on its polycationic nature (specifically its arginine and lysine residues) to interact with negatively charged heparan sulfate proteoglycans on the cell surface. If a researcher attempts to conjugate a cargo (such as a fluorophore, nanoparticle, or therapeutic protein) using standard NHS-ester chemistry, the reaction will indiscriminately target the primary amines on the lysine side chains. This neutralizes the peptide's positive charge, severely crippling its translocation efficiency.

Adding a terminal cysteine provides an orthogonal conjugation strategy. The thiol group allows for site-specific 1[1] or reversible 2[2]. This preserves the +8 net charge of the transduction domain, ensuring maximum electrostatic interaction with the target cell membrane. Furthermore, disulfide-linked conjugates are uniquely advantageous because they are readily reduced by glutathione once inside the reducing environment of the cytoplasm, effectively releasing the free cargo[2].

Mechanistic Pathways of Cellular Uptake

The internalization of Cys-Tat (47-57) is highly dependent on the extracellular concentration and the nature of the attached cargo. At lower concentrations (<10 µM), the peptide primarily relies on energy-dependent pathways such as 3[3]. At higher concentrations, the peptide can bypass the endosomal bottleneck via direct membrane translocation.

G A Cys-Tat (47-57) Conjugate B Electrostatic Interaction (Heparan Sulfate) A->B C Low Concentration (<10 µM) B->C D High Concentration (>10 µM) B->D E Clathrin-Mediated & Macropinocytosis C->E F Direct Membrane Translocation D->F G Endosomal Escape E->G H Cytosolic Delivery F->H G->H

Mechanistic pathways of Cys-Tat (47-57) cellular uptake based on concentration.

Comparative Performance Across Cell Lines

When benchmarking Cys-Tat (47-57) against other standard CPPs like Penetratin (derived from the Drosophila Antennapedia homeodomain) and Octaarginine (R8), performance varies significantly based on the target cell line and experimental conditions.

One of the most critical differentiators is serum stability. In human serum, Tat peptides exhibit a half-life of approximately 4[4], making them vastly superior to Penetratin (half-life ~1.2 hours) for in vivo applications or in vitro assays requiring prolonged incubation in serum-supplemented media.

Quantitative Performance Summary
Feature / Cell LineCys-Tat (47-57)PenetratinOctaarginine (R8)
Sequence CYGRKKRRQRRRRQIKIWFQNRRMKWKKRRRRRRRR
Net Charge (pH 7.4) +8+7+8
Serum Half-Life ~8.8 hours~1.2 hoursModerate
HeLa (Cervical Cancer) High (Prone to endosomal entrapment)ModerateVery High (Superior cytosolic delivery)
bEND3 (BBB Model) High (Effectively permeates monolayers)Low / NoneModerate
TR146 (Buccal Epithelium) Strict Paracellular DistributionCytoplasmic DistributionN/A

Data Insights:

  • Blood-Brain Barrier (BBB) Models: In murine bEND3 cells and human stem cell-derived BBB monolayers, Tat (47-57) successfully 5[5], whereas Penetratin fails to cross the monolayer, rendering Tat the superior choice for neuro-targeted delivery.

  • Solid Tumor Models (HeLa): While Tat is highly effective, R8 often demonstrates higher total intracellular accumulation in HeLa cells due to a higher propensity for direct translocation.

Self-Validating Experimental Protocol for CPP Uptake

To accurately quantify the uptake efficiency of Cys-Tat (47-57), the experimental design must account for the peptide's high cationic charge. A common pitfall in CPP research is the failure to distinguish between peptides that have genuinely entered the cytosol versus those merely adhered to the outer plasma membrane.

The following protocol is a self-validating system. It incorporates a 4°C temperature block (to prove energy dependence) and a trypsinization step (to eliminate false-positive membrane binding).

Step-by-Step Methodology
  • Conjugation & Reduction: Dissolve Cys-Tat (47-57) and a reducing agent like TCEP (5x molar excess) in anhydrous DMF to ensure the terminal cysteine is fully reduced (preventing peptide dimerization). React with your maleimide-functionalized cargo for 12 hours at 20°C under nitrogen[1].

  • Purification: Dialyze the product against ultrapure water (MWCO depends on cargo size) for 72 hours to remove unreacted peptide and TCEP, followed by lyophilization[1].

  • Cell Seeding: Seed the target cell line (e.g., HeLa or HEK293) in 24-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C in appropriate media (e.g., DMEM + 10% FBS).

  • Self-Validating Incubation (The 4°C Control):

    • Test Group: Incubate cells with the Cys-Tat conjugate (1–10 µM) at 37°C for 1–2 hours.

    • Validation Group: Pre-incubate a parallel set of cells at 4°C for 30 minutes, then add the conjugate and incubate at 4°C. Causality: Endocytosis is ATP-dependent and halts at 4°C. If fluorescence drops to zero in this group, uptake is strictly endocytic. If fluorescence persists, direct translocation is occurring.

  • Trypsin Wash (Critical Step): Aspirate the media and wash cells twice with PBS. Add Trypsin-EDTA and incubate for 5 minutes at 37°C. Causality: Trypsin enzymatically cleaves surface-bound extracellular proteins and adhered CPPs. Without this step, flow cytometry will record massive false-positive signals from peptides stuck to the outer leaflet of the lipid bilayer.

  • Quantification: Resuspend the cells in cold PBS containing 2% FBS. Analyze via Flow Cytometry (quantifying total internal fluorescence) and Confocal Microscopy (verifying cytosolic vs. endosomal punctate distribution).

Workflow Step1 1. Thiol-Maleimide Conjugation Step2 2. Dialysis & HPLC Purification Step1->Step2 Step3 3. Cell Incubation (37°C vs 4°C Control) Step2->Step3 Step4 4. Trypsinization (Cleave Surface CPPs) Step3->Step4 Step5 5. Flow Cytometry & Confocal Imaging Step4->Step5

Self-validating experimental workflow for evaluating CPP uptake efficiency.

Conclusion & Best Practices

Cys-[HIV-Tat (47-57)] remains a gold-standard vector for intracellular delivery due to its robust serum stability, well-characterized endocytic pathways, and the orthogonal conjugation flexibility provided by the terminal cysteine.

Strategic Recommendations:

  • Choose Cys-Tat (47-57) over Penetratin when working with serum-heavy in vitro assays, in vivo models, or when targeting the Blood-Brain Barrier.

  • Consider Octaarginine (R8) if your primary goal is maximizing total cytosolic accumulation in standard epithelial/tumor lines (like HeLa) and endosomal escape is a limiting factor.

  • Always utilize a disulfide linker if your cargo requires traceless release within the reducing environment of the cytosol[2].

References

  • Bacterium-Derived Cell-Penetrating Peptides Deliver Gentamicin To Kill Intracellular Pathogens - PMC.
  • Cell-penetrating peptides as delivery vehicles for a protein-targeted terbium complex - PMC.
  • pH-Responsive Polymer Nanoparticles for Efficient Delivery of Cas9 Ribonucleoprotein With or Without Donor DNA - PMC.
  • Highly cationic cell-penetrating peptides affect the barrier integrity and facilitates mannitol permeation in a human stem cell-based blood-brain barrier model - ResearchGate.
  • Passing of Nanocarriers across the Histohematic Barriers: Current Approaches for Tumor Theranostics - MDPI.

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Validation

A Senior Application Scientist's Guide to Cell-Penetrating Peptides: A Comparative Analysis

For researchers and drug development professionals, the cell membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. Overcoming this barrier to deliver therapeutic or di...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the cell membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. Overcoming this barrier to deliver therapeutic or diagnostic agents is a central challenge in modern medicine. Cell-penetrating peptides (CPPs) have emerged as a powerful class of molecular delivery vectors, capable of traversing the plasma membrane and transporting a diverse array of cargo molecules inside.[1][2][3]

This guide provides a comparative analysis of different classes of CPPs, delves into their proposed mechanisms of action, and offers standardized protocols for their evaluation. As a senior application scientist, my aim is not just to present data, but to explain the causality behind experimental choices, ensuring a robust and reproducible framework for your research.

Understanding the Landscape: Classification of CPPs

CPPs are a diverse family of short peptides, typically comprising 5 to 30 amino acids.[4][5] Despite sequence diversity, they can be broadly categorized based on their physicochemical properties, which fundamentally dictate their interaction with the cell membrane.[6][7][8]

  • Cationic CPPs: This is the largest and most well-studied class, characterized by a high net positive charge at physiological pH due to an abundance of arginine and lysine residues.[7][8][9] The positive charge facilitates the initial electrostatic interaction with the negatively charged components of the cell surface, such as glycosaminoglycans and phospholipids.[7][10] Prototypical examples include the HIV-1 Tat peptide and Penetratin.[7][9]

  • Amphipathic CPPs: These peptides possess distinct hydrophobic and hydrophilic domains.[1] This dual nature allows them to interact with both the lipid bilayer of the membrane and the aqueous extracellular environment.[9] They can be further subdivided into primary amphipathic peptides, with hydrophobic and hydrophilic residues interspersed, and secondary amphipathic peptides, which adopt an amphipathic α-helical conformation.[7] Transportan is a classic example of an amphipathic CPP.

  • Hydrophobic CPPs: This smaller class contains a high proportion of non-polar amino acid residues and a low net charge.[1][8] Their mechanism is thought to involve perturbation of the lipid bilayer due to hydrophobic interactions.

Peptide Name Sequence Class Origin Key Characteristics
Tat (48-60) GRKKRRQRRRPPQCationicHIV-1 Tat Protein[7]One of the first discovered; widely used for various cargo. Rich in arginine.[11]
Penetratin RQIKIWFQNRRMKWKKCationicDrosophila Antennapedia homeodomain[7][9]Contains both basic and hydrophobic residues, giving it some amphipathic character.[12]
Poly-arginine (R8) RRRRRRRRCationicSyntheticUptake efficiency is dependent on the number of arginine residues.[8]
Transportan GWTLNSAGYLLGKINLKALAALAKKILAmphipathicChimeric (Galanin + Mastoparan)[9]Forms an α-helical structure; known for high delivery efficiency but can exhibit higher cytotoxicity.[13]
pVEC LLIILRRRIRKQAHAHSKAmphipathicMurine endothelial cell adhesion molecule[7]Predominantly localizes to nuclear structures, making it a potent carrier for nucleic acids.[7]

Mechanisms of Entry: How Do They Get In?

The precise mechanism of CPP translocation is a subject of ongoing research, with evidence suggesting that multiple pathways can be utilized, often simultaneously. The operative mechanism depends on the CPP sequence and concentration, the nature and size of the cargo, and the cell type.[1][10] The two major proposed routes are direct penetration and endocytosis.[12][14]

Direct Penetration (Energy-Independent)

At high concentrations, some CPPs are believed to cross the plasma membrane directly, a process that does not require cellular energy. This pathway begins with the electrostatic attraction of cationic CPPs to the negative cell surface. Following this initial binding, several models describe the subsequent translocation:

  • Pore Formation: Peptides aggregate on the membrane and insert themselves to form transient pores, such as a "barrel-stave" or "toroidal" pore, allowing the CPP and its cargo to pass through.[12][14]

  • Carpet-Like Model: CPPs accumulate on the membrane surface, disrupting the local lipid organization in a detergent-like manner. This destabilization leads to the formation of transient membrane defects through which the CPP-cargo complex can enter.[10][12]

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytosol p1 Lipid Bilayer p2 Transient Pore p1->p2 Pore Formation Model p3 Membrane Destabilization p1->p3 Carpet-Like Model cpp_in Internalized CPP-Cargo p2->cpp_in 2. Translocation p3->cpp_in 2. Translocation cpp CPP-Cargo Complex cpp->p1 1. Electrostatic Interaction

Direct Penetration Mechanisms
Endocytosis (Energy-Dependent)

Endocytosis is considered the predominant uptake mechanism for most CPP-cargo complexes, especially at lower, more physiologically relevant concentrations.[5][13][15] This is an active process requiring cellular energy (ATP).

  • Pathways: CPPs can trigger various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[14]

  • The Endosomal Escape Problem: A critical hurdle for endocytic uptake is that the CPP-cargo complex becomes entrapped within endosomes.[16] For the cargo to exert its biological function, it must escape the endosome and reach the cytosol or its target organelle. The efficiency of this "endosomal escape" is a major determinant of the overall delivery success.

G cluster_pathways Endocytic Pathways start CPP-Cargo Complex (Extracellular) mac Macropinocytosis start->mac 1. Internalization cla Clathrin-mediated start->cla 1. Internalization cav Caveolae-mediated start->cav 1. Internalization endosome Endosome Entrapment mac->endosome 2. Vesicle Formation cla->endosome 2. Vesicle Formation cav->endosome 2. Vesicle Formation escape Endosomal Escape endosome->escape 3a. Successful lysosome Lysosomal Degradation endosome->lysosome 3b. Unsuccessful cytosol Bioactive Cargo in Cytosol escape->cytosol 4. Cargo Release

Endocytic Uptake Pathway and the Endosomal Escape Challenge

Experimental Guide: Protocols for Comparative Evaluation

To ensure scientific integrity, any comparison of CPPs must be conducted under standardized conditions. Here, we provide detailed, self-validating protocols for quantifying cellular uptake and assessing cytotoxicity.

Workflow for Cellular Uptake Quantification

The most common methods for evaluating CPP uptake involve labeling the peptide with a fluorophore.[17] Flow cytometry provides quantitative data on the overall cell population, while confocal microscopy offers crucial spatial information, helping to distinguish between membrane binding and true internalization.[17]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling Cys-[HIV-Tat (47-57)]

As a cell-penetrating peptide (CPP), Cys-[HIV-Tat (47-57)] presents a unique paradigm in laboratory safety. Unlike traditional highly toxic small molecules, the intrinsic toxicity of the unconjugated Tat peptide is relat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a cell-penetrating peptide (CPP), Cys-[HIV-Tat (47-57)] presents a unique paradigm in laboratory safety. Unlike traditional highly toxic small molecules, the intrinsic toxicity of the unconjugated Tat peptide is relatively low. However, its primary biological function—acting as a molecular "Trojan horse" to transport impermeable macromolecules across lipid bilayers—makes it a profound occupational hazard when conjugated to bioactive payloads[1].

This guide provides drug development professionals and researchers with a field-proven, self-validating operational framework for the safe handling, conjugation, and disposal of Cys-[HIV-Tat (47-57)].

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the mechanism of exposure. Cys-Tat (47-57) consists of the cationic sequence Cys-YGRKKRRQRRR[2]. The dense cluster of arginine and lysine residues facilitates rapid interaction with negatively charged cell surface glycosaminoglycans[1].

Once bound, the peptide translocates across the plasma membrane via two primary routes: energy-dependent macropinocytosis and energy-independent direct membrane translocation[1]. Because this mechanism bypasses standard cellular defense barriers, any toxic cargo conjugated to the peptide (e.g., chemotherapeutics, radioisotopes, or experimental oligonucleotides) will be systemically absorbed if accidentally introduced via dermal contact, inhalation, or a needle-stick injury [3].

G Exposure Accidental Exposure (Aerosol/Dermal) Peptide Cys-Tat (47-57) (Cationic Domain) Exposure->Peptide Membrane Cell Membrane Interaction Peptide->Membrane Macro Macropinocytosis (Energy Dependent) Membrane->Macro Direct Direct Translocation (Energy Independent) Membrane->Direct Cytosol Cytosolic Delivery of Conjugated Cargo Macro->Cytosol Direct->Cytosol Toxicity Systemic Toxicity (Cargo Dependent) Cytosol->Toxicity

Mechanism of Cys-Tat cellular penetration and resulting systemic exposure risk.

Personal Protective Equipment (PPE) Matrix

The hazard profile of Cys-Tat shifts dramatically depending on its physical state (lyophilized powder vs. liquid) and its conjugation status. The following PPE matrix is designed as a self-validating system: each layer of protection serves a specific, mechanistic purpose.

Operational StatePrimary HazardRequired PPE & Engineering ControlsCausality / Rationale
Lyophilized Powder (Unconjugated) Aerosolization & InhalationEngineering: Class II Biological Safety Cabinet (BSC).PPE: N95/PAPR, safety goggles, fluid-resistant lab coat, double nitrile gloves.Dry peptides are highly prone to electrostatic aerosolization. A Class II BSC is mandatory because it utilizes HEPA filters to capture particulates, whereas chemical fume hoods exhaust unfiltered air outdoors[4].
Liquid Stock (Unconjugated) Dermal AbsorptionEngineering: Class II BSC or Fume Hood.PPE: Safety glasses, lab coat, double nitrile gloves.Once in solution, the inhalation risk drops, but dermal exposure risk remains. Double-gloving allows immediate removal of the outer glove upon contamination without exposing bare skin[5].
Conjugated to Toxic Payload Systemic Delivery of ToxinEngineering: Class II BSC.PPE: Splash goggles, disposable fluid-resistant gown with knit cuffs, double extended-cuff nitrile gloves.The peptide will actively transport the toxin through the skin. The disposable gown ensures that if a splash occurs, the entire garment can be treated as hazardous waste rather than contaminating standard lab coats[5].

Operational Workflows & Handling Methodologies

The N-terminal cysteine on Cys-Tat (47-57) is specifically engineered to allow site-directed conjugation, most commonly via thiol-maleimide chemistry to form a stable thioether linkage[6][7].

Protocol A: Safe Reconstitution of Lyophilized Powder
  • Preparation: Do not open the lyophilized vial on the open bench. Transfer the sealed vial to a certified Class II BSC[4].

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation from introducing moisture, which can degrade the peptide or cause rapid oxidation of the thiol group.

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 2,000 x g for 1 minute) to ensure all powder is settled at the bottom.

  • Reconstitution: Carefully inject the degassed buffer (e.g., 0.05 M HEPES, pH 7.5) directly onto the pellet[6]. Do not vortex vigorously, as this can create aerosols. Gently swirl or pipette up and down to dissolve.

Protocol B: Maleimide Conjugation Workflow
  • Thiol Activation: If the peptide has formed disulfide dimers during storage, treat with a mild reducing agent (e.g., TCEP) prior to conjugation.

  • Conjugation Reaction: Add the maleimide-functionalized cargo to the Cys-Tat solution. Maintain the pH between 6.5 and 7.5 to ensure the maleimide reacts specifically with the sulfhydryl group rather than primary amines (like the abundant lysines in the Tat sequence)[7]. Agitate gently at room temperature or 37°C for 1–6 hours[6].

  • Quenching: Quench unreacted maleimide groups by adding a 10-fold molar excess of a low-molecular-weight thiol, such as 2-mercaptoethanol, and incubate for 30 minutes[6].

  • Purification: Remove unreacted peptide and quenched byproducts using a dialysis cassette (e.g., 2K MWCO) or preparative HPLC[6][8].

W Vial Lyophilized Vial (Cys-Tat) BSC Transfer to Class II BSC (Air Curtain Protection) Vial->BSC Recon Reconstitution in Buffer (Avoid Aerosols) BSC->Recon TCEP Thiol Activation (TCEP/DTT) Recon->TCEP Conj Add Maleimide-Cargo (Thioether Linkage) TCEP->Conj Quench Quench Reaction (2-Mercaptoethanol) Conj->Quench Purify Dialysis / HPLC (Purified Conjugate) Quench->Purify

Safe operational workflow for the reconstitution and maleimide conjugation of Cys-Tat.

Spill Response and Disposal Plans

Because Cys-Tat facilitates intracellular delivery, spills must be treated with the same rigor as biological toxins, focusing on complete chemical denaturation of the peptide sequence.

Immediate Spill Response (Liquid Spill Inside BSC)
  • Isolate: Stop work immediately. Do not turn off the BSC; the air curtain must remain active to prevent aerosol escape[9].

  • Protect: If the outer gloves are contaminated, remove them inside the BSC and don a fresh outer pair[5].

  • Cover & Deactivate: Cover the spill with absorbent pads. Carefully pour a freshly prepared deactivating solution (e.g., 10% sodium hypochlorite combined with 1N sodium hydroxide) starting from the perimeter and working inward[5]. The high pH and oxidative stress will rapidly denature the peptide sequence and destroy its cell-penetrating conformation.

  • Contact Time: Allow a minimum of 30 minutes of contact time for complete inactivation[10].

  • Clean: Remove the pads and wipe the area a second time with moistened towels, followed by soap and water[10].

Waste Disposal Streams
  • Solid Waste (Vials, Pipette Tips, PPE): All solid materials that have come into contact with the peptide must be collected in double-lined, clearly labeled hazardous waste bags. Depending on institutional guidelines, these should be autoclaved (to physically denature the peptide) or managed directly as hazardous chemical waste[10].

  • Liquid Waste: Unused conjugated liquid waste should be chemically inactivated (pH > 10 with NaOH/Bleach) before being collected in designated, shatter-proof hazardous liquid waste carboys. Do not pour active CPP-toxin conjugates down the drain[10].

References

  • Anaspec. Cys-TAT (47-57) - 1 mg - Anaspec. Retrieved from [Link]

  • Ruczyński, J., et al. (2014). Cell-penetrating peptides as a promising tool for delivery of various molecules into the cells. Folia Histochemica et Cytobiologica. Retrieved from[Link]

  • Cruz, G. S., et al. (2022). Cell-Penetrating Antimicrobial Peptides with Anti-Infective Activity against Intracellular Pathogens. MDPI Antibiotics. Retrieved from [Link]

  • National Institutes of Health (NIH). Cell penetrating peptide functionalized perfluorocarbon nanoemulsions for targeted cell labeling and enhanced fluorine-19 MRI detection. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (2016). Aptamer mediated niosomal drug delivery. Retrieved from [Link]

  • Lab Manager. (2025). Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety. Retrieved from[Link]

  • University of Nevada, Reno Environmental Health & Safety. Chapter 10, Work with Biological Toxins. Retrieved from [Link]

Sources

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